Gamendazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
877773-32-5 |
|---|---|
Molecular Formula |
C18H11Cl2F3N2O2 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27) |
InChI Key |
KYYQMVUKYQCSQY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gamendazole trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid |
Origin of Product |
United States |
Foundational & Exploratory
Gamendazole's Mechanism of Action in Sertoli Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamendazole, a potent indazole carboxylic acid derivative, has emerged as a significant non-hormonal male contraceptive agent. Its primary mechanism of action centers on the disruption of spermatogenesis through targeted effects on Sertoli cells, the somatic "nurse" cells of the testes essential for germ cell development. This technical guide provides an in-depth analysis of the molecular pathways and cellular events initiated by this compound in Sertoli cells, leading to the detachment of spermatids and subsequent infertility. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Molecular Targets of this compound in Sertoli Cells
This compound's antispermatogenic effects are initiated through its interaction with two primary intracellular proteins within Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3][4][5][6] The binding of this compound to these targets triggers a cascade of downstream events that ultimately compromise Sertoli cell function.
Disruption of Key Signaling Pathways
The interaction of this compound with HSP90AB1 and EEF1A1 converges on signaling pathways critical for maintaining the intricate architecture of Sertoli cell-spermatid junctions.
Inhibition of the HSP90AB1-AKT1 Axis
HSP90AB1 is a molecular chaperone responsible for the stability and function of numerous client proteins, including the serine/threonine kinase AKT1.[1][4] AKT1 is a known regulator of Sertoli cell-spermatid junctional complexes.[1][4] this compound, acting as an inhibitor of HSP90AB1, leads to the degradation of its client proteins.[1][7] This results in a decline in AKT1 levels, which is a key event in the disruption of junctional integrity.[2][3][5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a protective role in maintaining Sertoli cell junction integrity.[4] this compound treatment leads to a significant increase in the transcription of Nfkbia (NF-κB inhibitor alpha) in the testis.[1] This upregulation of the NF-κB inhibitor synergizes with the decline in AKT1 to downregulate NF-κB activity, further compromising the stability of cell junctions.[4]
Stimulation of Interleukin-1α (IL-1α) Transcription
A rapid and marked increase in the transcription of interleukin 1 alpha (Il1a) is a significant early response to this compound in Sertoli cells.[1][4][6][8] IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity.[8] This stimulation of Il1a transcription provides a direct link between this compound's molecular targets and the observed antispermatogenic effect.
The following diagram illustrates the proposed signaling pathway initiated by this compound in Sertoli cells:
Cytoskeletal Disruption in Sertoli Cells
Beyond its effects on signaling pathways, this compound directly impacts the structural integrity of Sertoli cells by targeting the actin cytoskeleton.
Effects on F-actin and Vinculin
In vitro studies on primary rat Sertoli cells have demonstrated that this compound induces a time-dependent disorganization of F-actin stress fibers.[2][3][5][9] This is accompanied by a redistribution of vinculin, a focal adhesion protein that links actin filaments to the plasma membrane and is a marker for the ectoplasmic specializations of Sertoli cell-spermatid junctions.[3][5][9] The disruption of these cytoskeletal components is a direct cause of the loss of adhesion between Sertoli cells and developing spermatids.
Role of EEF1A1 in Actin Bundling
EEF1A1, in addition to its canonical role in translation, is known to be involved in the regulation of the actin cytoskeleton.[2][3][5] While this compound does not inhibit the nucleotide-binding or global translation elongation functions of EEF1A1, it is suggested to affect its stability and its ability to promote actin bundling.[2][3][5] This disruption of EEF1A1's cytoskeletal function contributes to the overall disorganization of actin filaments within the Sertoli cell.
The following diagram illustrates the experimental workflow for assessing cytoskeletal disruption:
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on Sertoli cells.
Table 1: In Vitro Effects of this compound on Sertoli Cells
| Parameter | Cell Type | This compound Concentration | Time Point | Observed Effect | Reference |
| Inhibin B Production | Primary Rat Sertoli Cells | IC50: 6.8 x 10⁻¹⁰ M | - | Inhibition of inhibin B production | [4][10] |
| Il1a Transcription | Primary Rat Sertoli Cells | 100 nM | 60 min | Spike in Il1a mRNA levels | [1][4][6][8] |
| F-actin Organization | Primary Rat Sertoli Cells | 10 µM (H2-Gamendazole) | 1 hour | Disorganization of F-actin bundles | [9] |
| Vinculin Distribution | Primary Rat Sertoli Cells | 10 µM (H2-Gamendazole) | 3 hours | Increased cytoplasmic staining and redistribution | [9] |
| Cell Morphology | Murine TM4 Cells | 40 µM (H2-Gamendazole) | 4 hours | Change from fibroblast-like to squamous-like shape | [2][3] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | This compound Dose | Time Point | Observed Effect | Reference |
| Il1a and Nfkbia Transcription | Rat Testis | - | 4 hours | Marked, rapid increase in mRNA levels | [1][6] |
| Infertility Rate | Male Rats | 6 mg/kg (single oral dose) | 3 weeks | 100% infertility | [10] |
| Fertility Return | Male Rats | 3 mg/kg (single oral dose) | - | 100% return of fertility in 4 out of 6 animals | [10] |
Detailed Experimental Protocols
Affinity Purification of this compound Binding Targets
Biotinylated this compound (BT-GMZ) is used as a probe to identify binding partners in cell lysates.
-
Cell Lysate Preparation: Testis, Sertoli cells, or other relevant cell lines are homogenized in a suitable lysis buffer containing protease inhibitors.
-
Affinity Chromatography: The cell lysate is incubated with streptavidin-sepharose beads pre-incubated with BT-GMZ.
-
Washing: The beads are washed extensively to remove non-specific binding proteins.
-
Elution: Bound proteins are eluted from the beads using a high concentration of free biotin (B1667282) or by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Eluted proteins are resolved by SDS-PAGE and identified by matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry and Western blot analysis.[1][6]
RT-PCR for Gene Expression Analysis
To assess changes in gene expression, such as Il1a, in response to this compound.
-
Cell Culture and Treatment: Primary Sertoli cells are cultured and treated with this compound (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 240 min).[4][8]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for Il1a and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis and visualized to determine the relative expression levels of the target gene.
Immunofluorescence Staining for Cytoskeletal Analysis
To visualize the effects of this compound on the distribution of cytoskeletal proteins.
-
Cell Culture and Treatment: Primary rat Sertoli cells are cultured on coverslips and treated with this compound (e.g., 10 µM) for different durations.[9]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or normal serum.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for F-actin (phalloidin conjugate), vinculin, and EEF1A1.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on microscope slides with an anti-fade mounting medium and imaged using a fluorescence microscope.
Conclusion
This compound exerts its antispermatogenic effects on Sertoli cells through a multifaceted mechanism. By targeting HSP90AB1 and EEF1A1, it initiates a signaling cascade that includes the degradation of AKT1, downregulation of NF-κB activity, and a rapid increase in Il1a transcription. Concurrently, this compound disrupts the actin cytoskeleton, leading to the disorganization of F-actin and the redistribution of vinculin. These convergent pathways ultimately compromise the integrity of Sertoli cell-spermatid junctions, resulting in the premature release of spermatids and reversible infertility. A thorough understanding of these mechanisms is crucial for the further development and optimization of this compound and similar compounds as viable male contraceptives.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 7. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Targets of Gamendazole in the Testis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms of Gamendazole, a potent, orally active indenopyridine derivative investigated for non-hormonal male contraception. The primary mechanism of this compound involves the disruption of Sertoli cell-spermatid adhesion, leading to premature spermiation and reversible infertility. This guide details its direct molecular targets, the signaling pathways it modulates, quantitative data on its effects, and the experimental protocols used to elucidate these findings.
Primary Molecular Targets
Research has identified two primary molecular binding targets of this compound within testicular Sertoli cells:
-
Heat Shock Protein 90 Alpha B1 (HSP90AB1, also known as HSP90β): A ubiquitously expressed molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins, many of which are critical signaling kinases.
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1, also known as eEF1A): A canonical protein involved in the GTP-dependent binding of aminoacyl-tRNA to the ribosome during protein synthesis. It also has non-canonical roles, including cytoskeletal organization through F-actin bundling.[1][2][3][4]
This compound is proposed to be a new class of selective HSP90AB1 and EEF1A1 inhibitor.[1][2][4] Its binding to HSP90 is distinct and not competitive with other known HSP90 inhibitors like geldanamycin.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative metrics reported in the literature, demonstrating the potent activity of this compound on its target cells.
| Parameter | Description | Value | Cell/System | Reference |
| IC₅₀ | Median inhibitory concentration for Inhibin B production. | 6.8 x 10⁻¹⁰ M | Primary Rat Sertoli Cells (in vitro) | [5] |
| Gene Expression | Concentration used to induce a significant spike in Il1a transcription. | 100 nM | Primary Rat Sertoli Cells (in vitro) | [1][2][3] |
| Time Course | Time to observe a significant increase in Il1a transcription post-treatment. | 60 minutes | Primary Rat Sertoli Cells (in vitro) | [1][2][3] |
| In Vivo Dose | Single oral dose causing 100% infertility in male rats. | 6 mg/kg | Adult Male Rats | [5][6] |
Experimental Protocols
The identification and validation of this compound's molecular targets were achieved through a series of key experiments. The detailed methodologies are outlined below.
This protocol was central to isolating the specific proteins that physically interact with this compound.
-
Probe Synthesis: A biotinylated analogue of this compound (BT-GMZ) was synthesized to serve as a high-affinity probe.[1][2]
-
Lysate Preparation: Testis and primary Sertoli cell cytosols were prepared by homogenization and ultracentrifugation to isolate soluble proteins.[1][2]
-
Affinity Chromatography:
-
The cell lysate was incubated with the BT-GMZ probe to allow for the formation of protein-probe complexes.
-
The mixture was then passed through a column containing streptavidin-conjugated beads, which have a strong affinity for biotin.
-
Unbound proteins were washed from the column.
-
To ensure binding specificity, a parallel experiment was conducted where the lysate was pre-incubated with excess unlabeled this compound to compete for binding sites on the target proteins.[1][2]
-
-
Elution and Identification:
-
The bound proteins were eluted from the streptavidin beads.
-
The eluate was resolved using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Specific protein bands that appeared in the BT-GMZ sample but were absent or reduced in the competition sample were excised.
-
These protein bands were identified using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.[1][2]
-
-
Confirmation: The identities of the proteins (HSP90AB1 and EEF1A1) were confirmed by Western Blot analysis using specific antibodies against the candidate targets.[1][2]
To confirm that this compound's binding to HSP90 functionally inhibits its chaperone activity, a luciferase refolding assay was employed.
-
Denaturation: Firefly luciferase, an HSP90-dependent client protein, was chemically denatured.
-
Refolding Reaction: The denatured luciferase was incubated with purified yeast HSP82 (the homologue of mammalian HSP90AB1) in a reaction buffer containing an ATP-regenerating system.
-
Inhibition: The refolding reaction was performed in the presence and absence of this compound.
-
Activity Measurement: Luciferase activity was measured via luminometry. A reduction in luminescence in the this compound-treated sample indicated an inhibition of HSP90-mediated protein refolding.[1][2]
This protocol was used to quantify the downstream effects of this compound on gene expression in Sertoli cells.
-
Cell Culture and Treatment: Primary rat Sertoli cells were cultured and treated with 100 nM this compound for various time points (e.g., 0, 30, 60, 120 minutes).[7]
-
RNA Extraction: Total RNA was isolated from the cells at each time point using standard RNA extraction kits.
-
Reverse Transcription: The extracted RNA was converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA was used as a template in a qPCR reaction with primers specific for the Interleukin 1 alpha (Il1a) gene and a reference housekeeping gene.
-
Analysis: The relative expression of Il1a mRNA was calculated, showing a significant increase at the 60-minute time point.[1][3][7]
Visualized Workflows and Signaling Pathways
The following diagrams, rendered using Graphviz, illustrate the experimental logic for target identification and the proposed molecular signaling pathway of this compound in the testis.
Caption: Workflow for identifying this compound's molecular targets.
Caption: Proposed signaling cascade following this compound binding.
Mechanism of Action
The antispermatogenic effect of this compound is initiated by its binding to HSP90AB1 and EEF1A1 in Sertoli cells.[1][2]
-
Inhibition of HSP90AB1: this compound binding to HSP90AB1 inhibits its chaperone function. This leads to the proteasome-dependent degradation of HSP90 client proteins, including the serine/threonine kinase AKT1, which is a known regulator of Sertoli cell-spermatid junctional complexes.[1]
-
Disruption of EEF1A1 Function: this compound and its analogues directly bind to EEF1A1.[6] This interaction is believed to interfere with EEF1A1's non-canonical role in bundling F-actin filaments, thereby contributing to the destabilization of the Sertoli cell cytoskeleton that maintains adhesion to spermatids.[6][8]
-
Signaling Cascade Activation: The degradation of AKT1 and cytoskeletal stress are hypothesized to activate downstream signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][3]
-
Inflammatory Cytokine Induction: This signaling cascade culminates in a rapid and marked increase in the transcription of Interleukin 1 alpha (Il1a), a pro-inflammatory cytokine known to disrupt Sertoli cell-spermatid junctional integrity.[1][3][7]
-
Junction Disruption and Infertility: The elevated IL-1α levels disrupt the intricate network of adhesion molecules at the ectoplasmic specializations—the anchoring junctions between Sertoli cells and elongating spermatids. This leads to the premature release of immature sperm from the seminiferous epithelium, resulting in temporary infertility.[6][9]
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 5. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Male Contraception - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gamendazole's Impact on Spermatogenesis in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of gamendazole, an indazole carboxylic acid derivative, on spermatogenesis in rats. This compound has been investigated as a potential non-hormonal male contraceptive, and this document summarizes key findings on its mechanism of action, dose-dependent effects, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound primarily targets Sertoli cells within the seminiferous tubules. Its antispermatogenic effects are not hormonal but are mediated through the disruption of crucial cellular structures and signaling pathways responsible for the adhesion and development of spermatids. The primary molecular targets identified are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3][4]
Binding of this compound to these proteins in Sertoli cells initiates a cascade of events leading to the disruption of the actin cytoskeleton and the disassembly of Sertoli cell-spermatid junctional complexes, specifically the ectoplasmic specializations.[2][5][6] This results in the premature release of late-stage spermatids from the seminiferous epithelium, leading to infertility.[1][5]
Quantitative Effects of this compound in Rats
The following table summarizes the dose-dependent effects of this compound on fertility and hormonal levels in male rats, as reported in various studies.
| Parameter | Dosage | Observation | Reversibility |
| Fertility | Single oral dose of 3 mg/kg | 67% infertility rate.[7] | 100% recovery of fertility in the animals that became infertile.[7][8] |
| Single oral dose of 6 mg/kg | 100% infertility rate achieved in seven out of seven rats by week 3.[8] The lowest single oral dose of H2-Gamendazole causing 100% infertility.[5][9] | Fertility returned by 9 weeks in four of seven animals.[8] Some studies note that damages may not be fully reversible at higher doses.[10] | |
| Hormonal Levels | Single oral dose of 3 mg/kg or 6 mg/kg | Transient increase in circulating Follicle-Stimulating Hormone (FSH) levels.[8] Coincided with an initial decline in inhibin B levels.[8] | Hormonal changes were transient in animals that showed reversible infertility.[8] |
| In Vitro Sertoli Cells | 6.8 x 10⁻¹⁰ M (IC₅₀) | Median inhibitory concentration for the inhibition of inhibin B production by primary Sertoli cells.[8] | Not Applicable |
| 100 nM | A spike in Interleukin-1 alpha (Il1a) transcription was observed 60 minutes after exposure in primary Sertoli cells.[1][4][11] | Not Applicable | |
| 40 µM of H2-Gamendazole | Change in TM4 cell morphology from fibroblast-like to squamous-like with altered actin distribution within 4 hours.[2][6] | Not Applicable |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the effects of this compound on rat spermatogenesis.
In Vivo Fertility Studies
-
Animal Model: Proven-fertile male Sprague-Dawley rats are commonly used.[8]
-
Dosing: this compound is administered as a single oral dose. Dose-ranging studies have utilized doses such as 1.5, 3.0, and 6.0 mg/kg.[7]
-
Mating Trials: Following administration, male rats are cohabited with fertile, proestrous female rats. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
Fertility Assessment: Pregnant females are euthanized at mid-gestation to count the number of viable fetuses and implantation sites. Infertility is defined as the failure to produce viable conceptuses.[8]
-
Hormone Analysis: Blood samples are collected at various time points post-treatment to measure circulating levels of reproductive hormones such as FSH, LH, testosterone, and inhibin B using radioimmunoassays or ELISAs.[8]
In Vitro Sertoli Cell Studies
-
Cell Culture: Primary Sertoli cells are isolated from the testes of immature rats (e.g., 15-day-old rats).[12] These cells are cultured to form a confluent monolayer.
-
This compound Treatment: Cultured Sertoli cells are treated with varying concentrations of this compound (e.g., 100 nM) for different durations (e.g., 0 to 240 minutes).[10][11]
-
Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as Il1a.[1][4][11]
-
Immunofluorescence: To visualize the effects on the cytoskeleton, treated Sertoli cells are fixed and stained for proteins like F-actin and vinculin. Changes in the organization of actin stress fibers and the distribution of focal adhesion points are observed using fluorescence microscopy.[2][5][6][9]
Molecular Target Identification
-
Affinity Chromatography: A biotinylated version of this compound is used as a ligand in avidin-affinity chromatography. Testis or Sertoli cell lysates are passed through the column, and proteins that bind to the biotinylated this compound are isolated.[10]
-
Mass Spectrometry and Western Blotting: The bound proteins are identified using techniques like MALDI-TOF mass spectrometry. The identity of the target proteins, such as HSP90AB1 and EEF1A1, is then confirmed by Western blot analysis.[1][3]
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in rat Sertoli cells.
Caption: Experimental workflow for evaluating this compound's effects.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Gamendazole's Dual Targeting of HSP90AB1 and EEF1A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole, an indazole carboxylic acid derivative, has emerged as a significant molecule of interest due to its potent antispermatogenic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its function, focusing on its direct interaction with two key cellular proteins: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). Understanding these interactions is crucial for the development of novel therapeutics, including male contraceptives and potential anti-cancer agents. This document details the quantitative binding data, experimental protocols for target identification and validation, and the downstream signaling pathways affected by this compound.
Quantitative Data on this compound Interactions
The interaction of this compound with its targets and its effects on cellular processes have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Target/Process | Value | Assay | Reference |
| IC50 | HSP90-dependent Luciferase Refolding | 330 ± 38 μM | Luciferase Refolding Assay | [1] |
| IC50 | MCF-7 Cell Proliferation | 101 ± 4 µM | Cell Viability Assay | [1] |
| Ligand | Target | Kd | Assay | Reference |
| mant-GDP | TEF1 (EEF1A1 homolog) + this compound | 0.12 µM | TEF1 Nucleotide-Binding Assay | |
| mant-GMPPNP | TEF1 (EEF1A1 homolog) + this compound | 0.43 µM | TEF1 Nucleotide-Binding Assay |
Experimental Protocols
The identification and validation of HSP90AB1 and EEF1A1 as this compound targets have been accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.
Affinity Chromatography for Target Identification
This protocol outlines the use of biotinylated this compound (BT-GMZ) to isolate its binding partners from cell lysates.
Objective: To identify proteins that directly or indirectly bind to this compound.
Materials:
-
Cell or tissue lysate (e.g., Testis, Sertoli cells)
-
Biotinylated this compound (BT-GMZ)
-
Avidin-agarose or streptavidin-agarose beads
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with reduced Triton X-100 concentration)
-
Elution Buffer (e.g., High salt buffer, buffer with free biotin, or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare a clarified cell or tissue lysate by homogenization in lysis buffer followed by centrifugation to remove cellular debris.
-
Bead Equilibration: Wash the avidin/streptavidin-agarose beads with Binding Buffer.
-
Binding: Incubate the cell lysate with BT-GMZ for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation.
-
Capture: Add the equilibrated avidin/streptavidin-agarose beads to the lysate-BT-GMZ mixture and incubate for an additional 1-2 hours at 4°C to allow the biotinylated compound and its binding partners to attach to the beads.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Wash Buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise protein bands of interest for identification by mass spectrometry (e.g., MALDI-TOF).
Immunoprecipitation for Target Validation
This protocol is used to confirm the interaction between this compound's putative targets (HSP90AB1 and EEF1A1) and the drug.
Objective: To validate the interaction between a specific protein and this compound.
Materials:
-
Cell lysate from cells treated with this compound or vehicle control.
-
Primary antibody specific to the target protein (e.g., anti-HSP90AB1 or anti-EEF1A1).
-
Protein A/G-agarose or magnetic beads.
-
Immunoprecipitation (IP) Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors).
-
Wash Buffer (e.g., IP Lysis Buffer).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in IP Lysis Buffer and clarify the lysate by centrifugation.
-
Immunocomplex Formation: Incubate the cell lysate with the primary antibody for a specific duration (e.g., 2-4 hours or overnight) at 4°C with gentle rotation to form the antibody-antigen complex.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immunocomplex.
-
Washing: Pellet the beads and wash them extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and boil to dissociate the immunocomplex from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the target protein to confirm its presence.
HSP90-Dependent Luciferase Refolding Assay
This functional assay assesses the inhibitory effect of this compound on the chaperone activity of HSP90.[1]
Objective: To determine if this compound inhibits the protein refolding function of HSP90.
Materials:
-
Rabbit reticulocyte lysate (as a source of HSP90 and its co-chaperones).
-
Purified firefly luciferase.
-
This compound at various concentrations.
-
Luciferase assay substrate (Luciferin).
-
Denaturation Buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 10 mM DTT).
-
Refolding Buffer (e.g., Rabbit reticulocyte lysate supplemented with an ATP-regenerating system).
Procedure:
-
Luciferase Denaturation: Thermally denature the purified luciferase by heating it to a specific temperature (e.g., 42°C) for a set time in Denaturation Buffer.
-
Inhibition: Prepare reactions containing the Refolding Buffer and different concentrations of this compound or a vehicle control.
-
Refolding: Initiate the refolding process by diluting the denatured luciferase into the reaction mixtures. Incubate at a permissive temperature (e.g., 30°C).
-
Activity Measurement: At various time points, take aliquots of the refolding reaction and measure the luciferase activity by adding the luciferase assay substrate and measuring luminescence.
-
Data Analysis: Plot the percentage of refolded luciferase activity against the concentration of this compound to determine the IC50 value.
HSP90 ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of HSP90, which is essential for its chaperone function.
Objective: To determine if this compound inhibits the ATPase activity of HSP90.
Materials:
-
Purified recombinant HSP90.
-
This compound at various concentrations.
-
ATP.
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Malachite green reagent for phosphate (B84403) detection.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing Assay Buffer, purified HSP90, and varying concentrations of this compound or a vehicle control.
-
Initiation: Start the reaction by adding a known concentration of ATP to each mixture. Incubate at 37°C for a defined period.
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each this compound concentration and determine its inhibitory effect on HSP90 ATPase activity.
Signaling Pathways and Experimental Workflows
The binding of this compound to HSP90AB1 and EEF1A1 initiates a cascade of downstream events, ultimately leading to its observed biological effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
Gamendazole-induced Il1a transcription in Sertoli cells
An In-depth Technical Guide on Gamendazole-Induced Il1a Transcription in Sertoli Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of Interleukin-1 alpha (Il1a) transcription in Sertoli cells following exposure to the anti-spermatogenic compound, this compound. This document details the signaling pathways, experimental protocols, and quantitative data associated with this process, serving as a valuable resource for researchers in reproductive biology and drug development.
Executive Summary
This compound, an indazole carboxylic acid, is a potent oral male contraceptive agent that disrupts spermatogenesis.[1][2][3] A key mechanism of its action is the targeted disruption of Sertoli cell function.[4] Specifically, this compound has been shown to bind to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1][2][5] This interaction initiates a signaling cascade that leads to a rapid and significant increase in the transcription of Il1a, a pro-inflammatory cytokine known to disrupt the integrity of Sertoli cell-spermatid junctions.[1][3][6] This guide will explore the molecular intricacies of this process.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound's effect on Il1a transcription in primary rat Sertoli cells.
| Parameter | Value | Experimental Context | Source |
| This compound Concentration | 100 nM | In vitro treatment of primary Sertoli cells | [1][2][3][6] |
| Time to Peak Il1a mRNA Expression | 60 minutes | Post-treatment with 100 nM this compound | [1][2][3][6] |
| Inhibitory Concentration (IC50) for Inhibin B Production | 6.8 x 10⁻¹⁰ M | In vitro treatment of primary Sertoli cells | [4] |
Signaling Pathway
This compound's induction of Il1a transcription in Sertoli cells is believed to be mediated through the disruption of the HSP90AB1 and EEF1A1 chaperone and translation machinery. A proposed model suggests that by binding to HSP90AB1, this compound leads to the degradation of client proteins such as AKT1.[1][3] The destabilization of AKT1, a crucial regulator of cell survival and junctional integrity, along with potential impacts on NF-κB signaling, is thought to trigger a cellular stress response that includes the upregulation of pro-inflammatory cytokines like IL-1α.[1][2][3]
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for investigating the effects of this compound on Sertoli cells.[3][6]
Primary Sertoli Cell Isolation and Culture
-
Animal Model: Primary Sertoli cells are isolated from 15-day-old Sprague-Dawley rats.[7]
-
Testis Decapsulation: Testes are aseptically removed, and the tunica albuginea is carefully dissected away.
-
Enzymatic Digestion: The seminiferous tubules are subjected to a series of enzymatic digestions, typically using collagenase and trypsin, to dissociate the interstitial cells and peritubular cells.
-
Cell Plating: Sertoli cells are plated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
This compound Treatment
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Cell Treatment: Once the primary Sertoli cell cultures have reached the desired confluency, the culture medium is replaced with fresh medium containing 100 nM this compound.[1][3][6]
-
Time Course: Cells are incubated with this compound for various time points, with a key collection point at 60 minutes for peak Il1a expression.[1][3][6]
-
Control Group: A control group of cells is treated with the vehicle (DMSO) alone at the same concentration as the this compound-treated group.
RNA Extraction and RT-PCR for Il1a Expression
-
RNA Isolation: Total RNA is extracted from both this compound-treated and control Sertoli cells using a standard method, such as TRIzol reagent or a column-based RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (e.g., NanoDrop), and RNA integrity is assessed via gel electrophoresis.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR with primers specific for the rat Il1a gene.
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel to confirm the amplification of a product of the expected size (approximately 500 bp for Il1a).[3]
-
Quantitative Real-Time PCR (qRT-PCR): For quantitative analysis, qRT-PCR is performed using a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The relative expression of Il1a is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).
Experimental Workflow
The following diagram illustrates the typical workflow for investigating this compound-induced Il1a transcription in Sertoli cells.
Conclusion and Future Directions
The induction of Il1a transcription in Sertoli cells is a critical event in the mechanism of action of this compound. The disruption of HSP90AB1 and EEF1A1 function appears to be the initiating step in a signaling cascade that leads to this pro-inflammatory response. Further research is warranted to fully elucidate the downstream effectors of this pathway and to explore the potential for therapeutic intervention. Understanding these molecular details is crucial for the development of safe and effective non-hormonal male contraceptives and for assessing the broader toxicological implications of compounds that target these fundamental cellular pathways.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
role of Gamendazole in disrupting Sertoli-spermatid junctions
An In-depth Technical Guide on the Role of Gamendazole in Disrupting Sertoli-Spermatid Junctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an indazole carboxylic acid derivative that has shown significant potential as a non-hormonal male contraceptive agent.[1] Its primary mechanism of action involves the disruption of the junctional complexes between Sertoli cells and developing spermatids, leading to the premature release of these germ cells and resulting in reversible infertility.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the effects of this compound on Sertoli-spermatid adhesion. It is intended to serve as a resource for researchers in reproductive biology and professionals involved in contraceptive drug development.
Molecular Targets and Mechanism of Action
This compound exerts its antispermatogenic effects by interacting with specific molecular targets within Sertoli cells, which are the primary support cells for spermatogenesis.[1]
Primary Binding Targets
Through affinity purification techniques using biotinylated this compound (BT-GMZ), two principal binding targets have been identified in the testis and specifically in Sertoli cells:
-
Heat Shock Protein 90 Alpha (Cytosolic), Class B Member 1 (HSP90AB1, also known as HSP90BETA): A molecular chaperone involved in the folding, stability, and activity of numerous client proteins, including kinases critical for cell signaling.[4][5]
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): A protein with a canonical role in protein synthesis, which also functions in the regulation and bundling of the actin cytoskeleton.[4][5][6]
This compound is believed to represent a new class of selective inhibitors for these proteins.[4][5] It binds to HSP90AB1 and inhibits its chaperone function, leading to the degradation of HSP90-dependent client proteins.[4][7] Its interaction with EEF1A1 appears to specifically inhibit the protein's actin-bundling function without affecting its role in translation.[3][6]
Disruption of Sertoli Cell Signaling and Cytoskeleton
The binding of this compound to HSP90AB1 and EEF1A1 initiates a cascade of events that ultimately compromises the integrity of the Sertoli-spermatid junction, also known as the apical ectoplasmic specialization (ES).[3][8]
Key Signaling Pathways
The disruption of HSP90AB1 function by this compound leads to the degradation of its client proteins, notably AKT1 , a kinase known to be crucial for maintaining the integrity of Sertoli cell junctions.[4][7][9] This disruption, coupled with effects on EEF1A1, activates a signaling pathway involving Nuclear Factor Kappa B (NFKB) and a rapid, transient increase in the transcription of Interleukin 1 Alpha (IL-1α) .[4][5] IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity.[7] This model proposes a direct link between this compound's molecular targets and the downstream signaling events that cause spermatid loss.[4][5]
Cytoskeletal Disorganization
The structural integrity of the Sertoli-spermatid junction is heavily dependent on the underlying actin cytoskeleton.[10] this compound treatment leads to significant disruption of this network.
-
F-actin Disruption: In vitro studies on primary rat Sertoli cells show that this compound and its analog, H2-Gamendazole, induce the disorganization of F-actin bundles, which are normally arranged in well-organized parallel structures.[3][6][11] This effect can be observed as early as 1-3 hours after exposure.[3][11]
-
Vinculin Redistribution: Vinculin, an adaptor protein that links actin filaments to membrane complexes and serves as a marker for the focal adhesion points of the ectoplasmic specializations, is also affected.[6] Following treatment with this compound analogs, vinculin staining becomes more intense and redistributes with actin to the cell periphery and around the nucleus, indicating a breakdown of the organized focal contacts.[3][6][11]
These cytoskeletal changes are a direct physical manifestation of the signaling disruption, leading to a weakened adhesion between the Sertoli cell and the maturing spermatid.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and its analogs.
Table 1: In Vivo Contraceptive Efficacy of this compound
| Compound | Dose | Species | Infertility Rate | Time to Infertility | Reversibility | Citation(s) |
| This compound | 3 mg/kg (single oral) | Rat | 100% (in 6 animals) | - | 100% return of fertility | [1] |
| This compound | 6 mg/kg (single oral) | Rat | 100% (in 7 animals) | 3 weeks | 57% (4/7) return by 9 weeks | [1] |
| H2-Gamendazole | 6 mg/kg (single oral) | Rat | 100% | - | Reversible | [3][11] |
Table 2: In Vitro Biological Activity of this compound
| Assay | System | Parameter | Value | Citation(s) |
| Inhibin B Production | Primary Rat Sertoli Cells | IC₅₀ | 6.8 x 10⁻¹⁰ M | [1][7] |
| Luciferase Refolding | Purified S. cerevisiae HSP82 | IC₅₀ | 330 µM | [7] |
| Cell Proliferation | MCF-7 Cells | IC₅₀ | 101 µM | [7] |
Table 3: Gene Expression Changes in Response to this compound
| Gene | Time Point | Change | Method | System | Citation(s) |
| Interleukin 1 genes | 4 hours | Marked, rapid increase | Microarray | Rat Testis (in vivo) | [4][5] |
| Nfkbia (NF-κB inhibitor alpha) | 4 hours | Marked, rapid increase | Microarray | Rat Testis (in vivo) | [4][5] |
| Il1a | 60 minutes | Spike in transcription | RT-PCR | Primary Sertoli Cells (in vitro) | [4][5] |
Key Experimental Protocols
The following sections detail the methodologies used in the foundational research on this compound's mechanism of action.
Protocol: Identification of this compound Binding Targets
Objective: To identify the proteins in Sertoli cells that directly bind to this compound.
Methodology: Biotinylated this compound (BT-GMZ) Affinity Chromatography.[4]
Materials:
-
Sertoli cell lysate (e.g., from TM4 cell line or primary rat Sertoli cells)
-
Biotinylated this compound (BT-GMZ)
-
Avidin-conjugated affinity chromatography column/beads
-
Wash and elution buffers
-
Unlabeled this compound (for competition assay)
-
SDS-PAGE equipment
-
Mass spectrometer (MALDI-TOF) and Western blot equipment for protein identification
Procedure:
-
Incubation: Incubate the Sertoli cell cytosol protein lysate with BT-GMZ to allow for binding.
-
Affinity Purification: Pass the lysate over an avidin-affinity column. The biotin (B1667282) tag on BT-GMZ will bind to the avidin, capturing the this compound-protein complexes.
-
Washing: Thoroughly wash the column to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the column.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of unlabeled this compound before adding BT-GMZ. A significant reduction in a protein band in this control lane compared to the test lane indicates specific binding.
-
Identification: Separate the eluted proteins using SDS-PAGE. Excise the specific protein bands and identify them using MALDI-TOF mass spectrometry and confirm with Western blot analysis.[4]
Protocol: Analysis of Cytoskeletal Disruption
Objective: To visualize the effects of this compound on the actin cytoskeleton and focal adhesions in Sertoli cells.
Methodology: Immunofluorescence Staining.[3][11]
Materials:
-
Primary rat Sertoli cells cultured on coverslips
-
This compound or its analogs (e.g., H2-GMZ) dissolved in vehicle
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-vinculin)
-
Fluorescently-labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (to stain F-actin)
-
DAPI (to stain nuclei)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate primary Sertoli cells on coverslips and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 1, 3, 6 hours).[3]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the protein of interest (e.g., vinculin).
-
Secondary Antibody and Phalloidin Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images of F-actin, vinculin, and nuclei distribution. Compare the treated cells to the vehicle-treated controls to assess changes in cytoskeletal organization and focal adhesions.[3][6][11]
Conclusion and Future Directions
This compound effectively disrupts Sertoli-spermatid junctions by targeting HSP90AB1 and EEF1A1, leading to the degradation of the junction-stabilizing protein AKT1 and the activation of a disruptive IL-1α signaling pathway.[4][5] This is physically manifested as a profound disorganization of the Sertoli cell actin cytoskeleton.[3][6][11] The compound has demonstrated high efficacy as an oral contraceptive in animal models.[1]
However, challenges remain for its development as a human contraceptive. Dose-finding studies are required to widen the therapeutic window and ensure complete reversibility, as higher doses have been associated with incomplete recovery of fertility in some animals.[1][7] Further research should focus on elucidating the precise interactions between this compound and its targets and fully characterizing the downstream effects to optimize the compound's efficacy and safety profile for potential clinical application.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Sertoli–germ cell junctions in the testis: a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Gamendazole's Effect on Inhibin B Levels In Vivo: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gamendazole, an orally active indenopyridine derivative of lonidamine, has been investigated as a potential non-hormonal male contraceptive. Its mechanism of action involves the disruption of Sertoli cell-spermatid adhesion, leading to the exfoliation of germ cells and subsequent infertility. A key biochemical indicator of this compound's impact on Sertoli cell function is the significant modulation of inhibin B levels. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound on inhibin B, detailing the quantitative data from pivotal studies, outlining experimental protocols, and visualizing the proposed signaling pathways.
Introduction to this compound and Inhibin B
This compound is a potent antispermatogenic agent that achieves reversible infertility in animal models. Unlike hormonal contraceptives, it does not significantly alter circulating levels of testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH) in the long term, though transient changes in FSH have been noted.[1] Its primary cellular targets within the testis are the Sertoli cells, which are essential for providing structural and nutritional support to developing germ cells.
Inhibin B is a dimeric glycoprotein (B1211001) hormone produced predominantly by Sertoli cells in males.[2] It serves as a crucial negative feedback regulator of FSH secretion from the pituitary gland.[2] Circulating inhibin B levels are considered a reliable serum marker for Sertoli cell function and spermatogenic status.[3][4] A decline in inhibin B is often correlated with Sertoli cell distress or damage and impaired spermatogenesis. Studies show that this compound directly impacts Sertoli cells, leading to a pronounced decrease in inhibin B production.[1][5]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound's effect on inhibin B.
Table 2.1: In Vivo Effects of this compound on Inhibin B in Male Rats
| Parameter | Dosage | Route | Animal Model | Key Observation | Reference |
| Circulating Inhibin B | 3 mg/kg (single dose) | Oral | Proven-fertile male rats | An initial decline in circulating inhibin B levels was observed. This coincided with a transient increase in FSH. | [1] |
| Circulating Inhibin B | 6 mg/kg (single dose) | Oral | Proven-fertile male rats | Caused a dramatic decrease in circulating inhibin B levels, leading to 100% infertility at 3 weeks post-dose. | [1][5] |
| Circulating Inhibin B | 1 or 2 mg/kg (weekly doses) | Oral | Male rats | This regimen of H2-Gamendazole (a related analog) caused complete loss of spermatids but resulted in no change in Inhibin B production. |
Note: Specific quantitative values (e.g., pg/mL or % decrease) for in vivo inhibin B levels following this compound administration are not detailed in the cited literature, which consistently reports a qualitative "decline" or "decrease."
Table 2.2: In Vitro Effects of this compound on Inhibin B Production
| Parameter | Compound | Cell Model | Value | Key Observation | Reference |
| Median Inhibitory Concentration (IC50) | This compound | Primary Rat Sertoli Cells | 6.8 x 10⁻¹⁰ M | Demonstrates a potent and direct inhibitory effect of this compound on the capacity of Sertoli cells to produce inhibin B. | [5] |
Experimental Protocols
The following sections describe generalized protocols for evaluating the effect of this compound on inhibin B, based on methodologies implied in the referenced literature.
In Vivo Rat Study Protocol
This protocol outlines a typical experiment to assess the impact of orally administered this compound on serum inhibin B levels in rats.
-
Animal Model: Adult, proven-fertile male Sprague-Dawley or Wistar rats (age 70-90 days) are used.[1] Animals are housed under standard conditions with controlled light-dark cycles and ad libitum access to food and water.
-
Compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.1 M Captisol in water).
-
Animals are divided into control (vehicle only) and treatment groups.
-
A single dose of this compound (e.g., 3 mg/kg or 6 mg/kg) is administered via oral gavage.[1]
-
-
Sample Collection:
-
Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., baseline, 24h, 48h, 1 week, 3 weeks, 9 weeks) post-dosing.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare inhibin B levels between control and this compound-treated groups at each time point.
In Vitro Sertoli Cell Culture Protocol
This protocol describes the methodology for determining the direct effect of this compound on inhibin B secretion from primary Sertoli cells.
-
Cell Isolation and Culture:
-
Sertoli cells are isolated from the testes of immature rats (e.g., 15-20 days old), as this is when they are mitotically active and easier to purify.[8]
-
Testes are decapsulated and subjected to sequential enzymatic digestion (e.g., with collagenase, hyaluronidase, and trypsin) to separate tubules and dissociate cells.
-
Isolated Sertoli cells are plated on culture dishes in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors. Cells are cultured to near confluence.
-
-
This compound Treatment:
-
Once a stable Sertoli cell culture is established, the medium is replaced with serum-free medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Control wells receive vehicle only.
-
Cells are incubated for a defined period (e.g., 24 or 48 hours).
-
-
Sample Collection and Analysis:
-
After incubation, the culture medium is collected, centrifuged to remove cellular debris, and stored at -80°C.
-
The concentration of inhibin B in the spent medium is determined by a specific ELISA, as described for the in vivo protocol.
-
-
Data Analysis: The IC50 value is calculated by plotting inhibin B concentration against the log of this compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes involved in this compound's action.
Proposed Signaling Pathway for this compound Action on Sertoli Cells
Caption: Proposed mechanism of this compound leading to reduced inhibin B and infertility.
Experimental Workflow for In Vivo Analysis
Caption: Standard workflow for assessing this compound's effect on hormones in vivo.
Mechanism of Action
This compound exerts its effects on Sertoli cells through a complex signaling cascade.
-
Target Binding: The primary molecular targets of this compound are Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[9][10] this compound binds to these proteins, initiating downstream events.[9][10]
-
Cytokine Upregulation: Binding to its targets leads to a rapid and marked increase in the transcription of interleukin 1 alpha (Il1a) in Sertoli cells.[5][9] This has been confirmed in vivo, where interleukin 1 gene expression increases within hours of oral administration, and in vitro in primary Sertoli cells.[9]
-
Inhibition of Inhibin B: The increase in local interleukin 1 expression is believed to be a direct cause of the observed decline in inhibin B.[5] Independent studies have confirmed that IL-1 can suppress both basal and FSH-stimulated inhibin B secretion from Sertoli cells.[8]
-
Junction Disruption: The signaling cascade, involving changes in AKT1, NFKB, and IL-1, ultimately disrupts the integrity of the Sertoli cell-spermatid junctional complexes (apical ectoplasmic specializations).[5][9] This disruption causes premature sloughing of spermatids from the seminiferous epithelium, leading to infertility.
-
Feedback Loop Alteration: The sharp drop in inhibin B reduces the negative feedback signal to the pituitary, which can result in a transient compensatory increase in circulating FSH levels.[1]
Conclusion and Future Directions
This compound potently and directly inhibits the production of inhibin B by Sertoli cells, an effect that is clearly demonstrated both in vivo and in vitro. The measurement of circulating inhibin B serves as a sensitive biomarker for this compound's on-target activity in the testis. The proposed mechanism, involving the binding to HSP90AB1/EEF1A1 and subsequent upregulation of IL-1, provides a robust framework for understanding its antispermatogenic effects.
Future research should focus on obtaining more granular quantitative and time-course data for the in vivo effects of this compound on the entire hypothalamic-pituitary-gonadal axis. Further elucidation of the precise signaling steps linking IL-1 upregulation to the transcriptional suppression of the inhibin alpha (Inha) and beta B (Inhbb) subunits would provide a more complete picture of its mechanism of action. Understanding the dose-dependent relationship between inhibin B suppression and the reversibility of infertility is critical for the potential therapeutic development of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The roles of inhibin and related peptides in gonadal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum inhibin B levels reflect Sertoli cell function in normal men and men with testicular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibin B levels in plasma of the male rat from birth to adulthood: effect of experimental manipulation of Sertoli cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intjmorphol.com [intjmorphol.com]
- 8. Reciprocal regulation of activin A and inhibin B by interleukin-1 (IL-1) and follicle-stimulating hormone (FSH) in rat Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
The Antispermatogenic Effects of Gamendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole, an indazole carboxylic acid derivative, has emerged as a potent, orally active, non-hormonal male contraceptive agent. Its mechanism of action centers on the disruption of spermatogenesis, specifically by affecting the interaction between Sertoli cells and developing spermatids. This technical guide provides an in-depth overview of the antispermatogenic effects of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound exerts its antispermatogenic effects by targeting two key intracellular proteins: Heat Shock Protein 90 Alpha Business 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3] The binding of this compound to these targets initiates a cascade of events within Sertoli cells, which are essential for the support and maturation of germ cells.[1][4] This interaction ultimately leads to the disruption of Sertoli cell-spermatid junctional complexes, resulting in the premature release of spermatids and subsequent infertility.[1][3][5]
Quantitative Data on Antispermatogenic Effects
The efficacy of this compound in inducing a reversible state of infertility has been demonstrated in preclinical studies involving rats. The following tables summarize the key quantitative data from these studies.
| Dosage and Administration Route | Efficacy | Reversibility | Reference |
| 25 mg/kg (intraperitoneal) | 100% antispermatogenic effects | Not specified | [6] |
| 6 mg/kg (single oral dose) | 100% infertility in 7/7 rats by week 3 | Fertility returned in 4/7 rats by week 9 | [4][6] |
| 3 mg/kg (single oral dose) | 100% infertility | Fertility returned in 4/6 rats | [4] |
| 6 mg/kg (oral, daily for 7 days) | Similar infertility results to single dose | Fertility returned in 2/7 rats | [6] |
Note: At a high intraperitoneal dose of 200 mg/kg, this compound was fatal to 60% of the rats tested.[6]
| Hormone | Effect | Observations | Reference |
| Testosterone (B1683101) | No significant change | This compound treatment did not affect testosterone levels. | [6] |
| Inhibin B | Decreased levels | A decline in inhibin B levels was correlated with infertility. This compound inhibited inhibin B production by primary Sertoli cells in vitro with an IC50 of 6.8 x 10⁻¹⁰ M. | [4][6] |
| Follicle-Stimulating Hormone (FSH) | Transient increase | A temporary increase in circulating FSH levels coincided with the initial decline in inhibin B. | [4] |
Signaling Pathways Modulated by this compound
The binding of this compound to HSP90AB1 and EEF1A1 triggers downstream signaling pathways that are critical for maintaining the integrity of the Sertoli cell-spermatid junctions. A key pathway involves the regulation of Interleukin-1 alpha (IL-1a) transcription.[1][3][5]
Studies have shown that this compound treatment leads to a rapid increase in the transcription of three interleukin-1 genes and Nfkbia (NF-kappaB inhibitor alpha) in the testis within four hours of oral administration.[1][6] In primary Sertoli cells, a significant spike in Il1a transcription is observed just 60 minutes after exposure to 100 nM this compound.[1][3][6] AKT1, NFKB, and interleukin-1 are known regulators of the Sertoli cell-spermatid junctional complexes.[1][3][6] this compound also elicits the degradation of HSP90-dependent client proteins such as AKT1.[1][2]
Experimental Protocols
The following sections detail the key experimental methodologies used to investigate the antispermatogenic effects of this compound.
Identification of this compound Binding Targets via Affinity Purification
This protocol describes the identification of proteins that directly interact with this compound using a biotinylated analog of the compound (BT-GMZ).
Methodology:
-
Preparation of Biotinylated this compound (BT-GMZ): Synthesize a this compound analog with a biotin (B1667282) tag.
-
Cell Lysate Preparation: Prepare cytosolic extracts from target tissues or cells (e.g., rat testis, primary Sertoli cells).
-
Affinity Purification:
-
Incubate the cell lysate with BT-GMZ to allow for binding to target proteins.
-
Pass the lysate over a column containing streptavidin-coated beads, which will bind the biotin tag on BT-GMZ and any associated proteins.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by size using SDS-PAGE.
-
Excise protein bands of interest and identify them using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry.[1]
-
Confirm the identity of the target proteins (HSP90AB1 and EEF1A1) using Western blot analysis with specific antibodies.[1]
-
Gene Expression Analysis via RT-PCR and Microarray
This protocol outlines the methods to assess changes in gene expression in response to this compound treatment.
Methodology for Testis Gene Microarray:
-
Animal Treatment: Administer a single oral dose of this compound to rats.
-
Tissue Collection: Euthanize animals at various time points (e.g., 4 hours) post-treatment and collect testes.[1]
-
RNA Extraction: Isolate total RNA from the testicular tissue.
-
Microarray Analysis:
-
Synthesize labeled cRNA from the isolated RNA.
-
Hybridize the labeled cRNA to a gene microarray chip (e.g., Affymetrix Rat Genome 230 2.0 Array).
-
Scan the microarray chip and analyze the data to identify genes with significantly altered expression levels.
-
Methodology for RT-PCR in Primary Sertoli Cells:
-
Cell Culture and Treatment: Culture primary rat Sertoli cells and treat them with this compound (e.g., 100 nM) for various durations (e.g., 0, 30, 60, 120, and 240 minutes).[3][5]
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.
-
Polymerase Chain Reaction (PCR): Amplify specific target genes (e.g., Il1a) from the cDNA using gene-specific primers.
-
Analysis: Visualize the PCR products on an agarose (B213101) gel to determine the relative expression levels of the target gene at different time points.
Conclusion
This compound represents a promising lead compound in the development of non-hormonal male contraceptives. Its well-defined molecular targets, HSP90AB1 and EEF1A1, and the subsequent disruption of the IL-1a signaling pathway in Sertoli cells provide a solid foundation for its mechanism-based contraceptive action. The quantitative data from preclinical studies in rats demonstrate its high efficacy at low oral doses. Further research focusing on optimizing the reversibility and long-term safety profile will be crucial for its potential translation to clinical use. The experimental protocols detailed in this guide provide a framework for continued investigation into this compound and other similar compounds.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Gamendazole: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of non-hormonal, reversible male contraceptives remains a significant challenge in reproductive health. Gamendazole, an indazole carboxylic acid derivative of lonidamine, has emerged as a potent, orally active antispermatogenic agent with a novel mechanism of action. This document provides a comprehensive technical overview of this compound, summarizing its mechanism, preclinical efficacy, safety profile, and the experimental methodologies used in its evaluation. The primary mode of action involves the disruption of Sertoli cell function, leading to premature release of spermatids and subsequent infertility. While demonstrating high efficacy, challenges related to the consistency of its reversibility necessitate further investigation and analog development.
Mechanism of Action
This compound exerts its contraceptive effect by targeting key proteins within the testicular Sertoli cells, which are essential for supporting spermatogenesis.[1] This targeted action disrupts the intricate cellular junctions between Sertoli cells and developing spermatids, leading to spermatid exfoliation and infertility.
Molecular Targets
The primary molecular targets of this compound have been identified as Heat Shock Protein 90 Alpha (Cytosolic), Class B Member 1 (HSP90AB1, or HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) .[2][3] this compound binds to these ubiquitous proteins, but its effects are notably tissue-selective, primarily impacting the testis. It represents a unique class of inhibitor, as its binding to HSP90 is not competed by other known HSP90 inhibitors like geldanamycin.[2][3]
Signaling Pathways and Cellular Effects
The binding of this compound to its molecular targets initiates a cascade of downstream events within the Sertoli cells:
-
Disruption of HSP90 Chaperone Function: this compound's interaction with HSP90 leads to the degradation of HSP90-dependent client proteins, such as AKT1 , which is crucial for maintaining the integrity of Sertoli cell-spermatid junctions.[2][4]
-
Modulation of Inflammatory Pathways: A rapid and marked increase in the transcription of Interleukin 1 Alpha (Il1a) is observed in Sertoli cells shortly after this compound exposure.[2][3][5] Il1a and the associated NF-κB pathway are known regulators of junctional complexes in the testis.[2][5][6]
-
Cytoskeletal Disorganization: this compound induces the disorganization of F-actin stress fibers and the redistribution of vinculin, a focal adhesion protein.[7] This structural collapse is linked to the disruption of the apical ectoplasmic specialization (ES), the primary junctional complex anchoring late-stage spermatids to Sertoli cells.[7] The interaction with EEF1A1, a known actin-bundling protein, is thought to contribute significantly to this effect.[7]
The convergence of these pathways results in the breakdown of Sertoli cell-spermatid adhesion, causing the premature release of spermatids from the seminiferous epithelium and leading to infertility.
Preclinical Data: Efficacy, Reversibility, and Safety
Preclinical studies, primarily in rats, have established the potent antispermatogenic effects of this compound.
Efficacy and Reversibility
This compound is highly effective at inducing infertility after a single oral dose. However, the reversibility of its effects has shown variability, which is a critical consideration for its development as a contraceptive.
| Parameter | Single Oral Dose: 3 mg/kg | Single Oral Dose: 6 mg/kg | 7-Day Oral Dose: 6 mg/kg/day | Reference(s) |
| Species | Rat | Rat | Rat | [5],[1] |
| Infertility Rate | 100% (of affected animals) | 100% | 100% | [5],[1] |
| Time to Infertility | ~4 weeks | 3-4 weeks | Not specified | [5],[1] |
| Infertility Duration | Not specified | Maintained for 2 weeks | Not specified | [5] |
| Recovery Rate | 67% (4 of 6 rats) | 57% (4 of 7 rats) | 29% (2 of 7 rats) | [5],[1] |
| Time to Recovery | By 9 weeks | By 9 weeks | Not specified | [1] |
Pharmacodynamic Effects on Hormones
A key feature of this compound is its non-hormonal mechanism. Studies show no significant changes in circulating testosterone (B1683101) levels.[5] A transient increase in follicle-stimulating hormone (FSH) was observed, coinciding with an initial decline in inhibin B.[1] The direct inhibition of inhibin B production by Sertoli cells in vitro (IC50 ≈ 6.8 x 10⁻¹⁰ M) further confirms Sertoli cells as a primary target.[1][6][8]
Safety and Toxicity Profile
This compound has been tolerated at doses that produce contraceptive effects, with no major organ histopathology or behavioral changes noted. However, toxicity is observed at higher doses, and the therapeutic window requires further definition.
| Dose | Route | Species | Observations | Reference(s) |
| 6 mg/kg | Oral | Rat | Contraceptive dose; no remarkable pathology findings. | [5] |
| 25 mg/kg | Intraperitoneal | Rat | Contraceptive dose; no remarkable pathology findings. | [5] |
| 200 mg/kg | Intraperitoneal | Rat | Fatal for 60% of animals. | [5] |
| 200 mg/kg (H2-Gamendazole) | Not specified | Rat | Fatal for 60% (3 of 5) of animals. | [9] |
Key Experimental Protocols
The following section details the core methodologies employed to elucidate the mechanism and efficacy of this compound.
Target Identification via Affinity Chromatography
This protocol was used to identify the molecular binding targets of this compound.
-
Lysate Preparation: Prepare cytosolic extracts from rat testis or primary Sertoli cells.
-
Ligand Incubation: Incubate the lysate with biotinylated this compound (BT-GMZ) to allow binding to target proteins.
-
Affinity Capture: Pass the lysate over an avidin-agarose column. The biotin (B1667282) tag on BT-GMZ causes the ligand-protein complex to bind to the avidin (B1170675) beads.
-
Washing: Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the BT-GMZ-protein complexes from the column using a high-salt buffer.
-
Analysis: Separate the eluted proteins using SDS-PAGE. Excise protein bands of interest and identify them using MALDI-TOF mass spectrometry and Western blot analysis.[2][3]
In Vitro Sertoli Cell Culture and Gene Expression Analysis
-
Cell Culture: Prepare primary Sertoli cell-enriched cultures from 16-day-old male rats.[6]
-
Treatment: Treat cultured cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 240 min).[4][8]
-
RNA Isolation: Isolate total RNA from the Sertoli cells at each time point.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers specific for Il1a to analyze its transcriptional levels. A significant increase in the Il1a transcript at 60 minutes post-treatment is indicative of the drug's effect.[3][4][8]
Immunofluorescence for Cytoskeletal Analysis
-
Cell Plating and Treatment: Plate primary Sertoli cells on glass coverslips and treat with this compound (e.g., 10-20 µM) or vehicle control (DMSO) for specified durations (e.g., 1, 3, 4, 6, 8 hours).[7][8]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Staining: Stain F-actin with fluorescently-labeled phalloidin (B8060827) and stain for vinculin using a primary antibody followed by a fluorescently-labeled secondary antibody.
-
Microscopy: Visualize the cells using fluorescence microscopy to observe changes in the organization of actin bundles and the distribution of vinculin-containing focal adhesions.[7]
In Vivo Fertility Studies
-
Animal Model: Use proven-fertile male rats.
-
Dosing: Administer a single oral dose of this compound (e.g., 3 or 6 mg/kg) or vehicle control.
-
Fertility Assessment: Monitor females for pregnancy and, if pregnant, record the number and condition of conceptuses. Infertility is defined as the failure to sire any pups.
-
Hormone Analysis: Collect periodic blood samples to measure levels of testosterone, FSH, and inhibin B.[1]
Future Directions and Conclusion
This compound is a pioneering compound in the search for non-hormonal male contraceptives. Its unique mechanism, targeting Sertoli cell junctional integrity via HSP90AB1 and EEF1A1, represents a significant departure from hormonal strategies. The primary obstacle to its clinical development is the incomplete reversibility observed in preclinical models.[4][5][10]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs, such as H2-Gamendazole, to optimize the therapeutic window, improve the consistency of reversibility, and reduce potential off-target toxicity.[7][9]
-
Long-Term Toxicity Studies: Conducting comprehensive, long-term toxicological assessments to ensure safety for chronic use.[8]
-
Pharmacokinetic Profiling: Further characterizing the transport mechanisms, such as the involvement of Organic Anion Transporting Polypeptides (OATPs), that allow for the selective accumulation of this compound and its analogs in the testes.[11]
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive H2-Gamendazole Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamendazole's Impact on Testosterone Levels in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamendazole, an indazole carboxylic acid derivative, has been investigated as a potential non-hormonal male contraceptive. Its primary mechanism of action is the disruption of spermatogenesis through targeted effects on Sertoli cells within the seminiferous tubules. Extensive studies in animal models, predominantly rats, have demonstrated that this compound's contraceptive effect is not mediated by a direct alteration of systemic testosterone (B1683101) levels. While minor and transient fluctuations in other reproductive hormones, such as follicle-stimulating hormone (FSH) and inhibin B, have been observed, circulating testosterone concentrations remain largely unaffected. This document provides a comprehensive technical overview of the available data on this compound's impact on testosterone levels, detailing the experimental protocols utilized in key studies and visualizing the underlying molecular pathways.
Introduction
The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. This compound emerged as a promising candidate due to its ability to induce reversible infertility in animal models after oral administration. Its mechanism centers on the disruption of the intricate connections between Sertoli cells and developing spermatids, leading to the premature release of immature sperm and subsequent infertility. A critical aspect of its preclinical evaluation has been the assessment of its impact on the hypothalamic-pituitary-gonadal (HPG) axis and, most importantly, on testosterone production, a key regulator of male reproductive function and overall health.
Data Presentation: Hormonal Profile in this compound-Treated Animal Models
The preponderance of evidence from studies in rat models indicates that this compound does not significantly alter circulating testosterone levels, particularly at doses that induce reversible infertility.
Table 1: Summary of Serum Hormone Levels in Male Rats Following a Single Oral Dose of this compound
| Hormone | Dosage | Time Point | Observation | Reference |
| Testosterone | 3 mg/kg & 6 mg/kg | Not specified | No significant changes observed in animals with reversible infertility. | [1][2] |
| Luteinizing Hormone (LH) | 3 mg/kg & 6 mg/kg | Not specified | No significant changes observed in animals with reversible infertility. | [2] |
| Follicle-Stimulating Hormone (FSH) | 3 mg/kg & 6 mg/kg | Not specified | Transient increase observed. | [1][2] |
| Inhibin B | 3 mg/kg & 6 mg/kg | Not specified | Initial decline observed. | [1][2] |
Note: Specific quantitative values (mean ± SEM/SD) and the exact time points for these hormonal measurements were not detailed in the reviewed literature. The observations are based on qualitative statements from the cited studies.
The observed transient increase in FSH and decrease in inhibin B are consistent with a primary effect on Sertoli cells.[1][2] Inhibin B is produced by Sertoli cells and acts as a negative feedback signal to the pituitary to suppress FSH secretion. Damage to Sertoli cells by this compound would lead to reduced inhibin B production, consequently causing a temporary rise in FSH levels. The lack of a significant change in LH and testosterone suggests that Leydig cell function, the primary site of testosterone synthesis, is not directly impacted by this compound at the studied dosages.
Experimental Protocols
The following methodologies are based on descriptions from key studies investigating the effects of this compound in rat models.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley or Crl:CD (SD) outbred rats.[2]
-
Sex: Male
-
Age: Typically ≥ 9 weeks at the start of the study.
-
Weight: Proven-fertile males, often weighing ≥ 300 g.
Dosing and Administration
-
Compound: this compound
-
Formulation: Typically suspended in a vehicle of 10% ethanol (B145695) in sesame oil.
-
Route of Administration: Oral gavage.
-
Dosage: Single oral doses ranging from 1.5 mg/kg to 6.0 mg/kg have been used in fertility studies.[2]
-
Control Group: A vehicle control group (10% ethanol in sesame oil) is administered in parallel.
Hormone Analysis
-
Sample Collection: Blood samples are collected for serum separation at various time points post-administration. The exact schedule for hormonal analysis was not consistently detailed in the reviewed literature.
-
Hormones Analyzed: Testosterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Inhibin B.
-
Assay Methods: While specific kits are not always mentioned, radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are standard methods for quantifying these hormones in serum.
Fertility and Histological Assessment
-
Mating Trials: To assess fertility, treated male rats are cohabitated with untreated, fertile female rats. The number of pregnant females and the number of viable fetuses are recorded.
-
Histopathology: At the end of the study, testes and other reproductive organs are collected, weighed, and processed for histological examination to assess the impact on spermatogenesis and testicular morphology.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of this compound Action in Sertoli Cells
This compound's primary molecular targets within Sertoli cells are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[3][4] The binding of this compound to these proteins disrupts their normal function, leading to a cascade of events that culminates in the breakdown of Sertoli cell-spermatid junctions. This disruption results in the exfoliation of premature spermatids from the seminiferous epithelium, leading to infertility.
Caption: Proposed mechanism of this compound action in Sertoli cells.
Typical Experimental Workflow for a this compound Contraceptive Study
The workflow for evaluating the contraceptive efficacy and hormonal impact of this compound in an animal model typically follows a structured sequence of steps, from initial animal preparation to final data analysis.
Caption: A typical experimental workflow for this compound studies.
Conclusion
The available preclinical data from animal models strongly indicate that this compound's mechanism as a male contraceptive is independent of any direct or significant suppression of testosterone levels. The primary site of action is the Sertoli cell, where this compound disrupts crucial cellular machinery, leading to a breakdown of cell junctions and subsequent infertility. The observed hormonal changes, specifically a transient rise in FSH and a fall in inhibin B, are consistent with this Sertoli cell-centric mechanism and do not point to an effect on Leydig cell steroidogenesis. For drug development professionals, this hormonal profile is advantageous, as it suggests a lower likelihood of side effects associated with testosterone deficiency. However, it is important to note that the publicly available literature would benefit from more detailed quantitative data on hormone levels across various time points and dosages to provide a more complete picture of the dynamic hormonal response to this compound administration. Future research should aim to provide these specific data points to further solidify the understanding of this compound's endocrine safety profile.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
Gamendazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Gamendazole is an investigational non-hormonal male contraceptive agent that has shown potent antispermatogenic effects in preclinical studies.[1] As an indazole carboxylic acid derivative of lonidamine, its mechanism of action and chemical properties have been a subject of significant research in the field of reproductive medicine and drug development.[1] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-3-yl}prop-2-enoic acid, is a complex organic molecule.[1] Its structure is characterized by a substituted indazole core, a dichlorobenzyl group, and a trifluoromethyl moiety, which contribute to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-3-yl}prop-2-enoic acid | [1][2][3] |
| Other Names | trans-3-(1-Benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid) | [1] |
| CAS Number | 877766-45-5, 877773-32-5 | [1][3] |
| Chemical Formula | C18H11Cl2F3N2O2 | [1][2][3][4] |
| Molar Mass | 415.19 g·mol−1 | [1][3][4] |
| SMILES | FC(F)(F)c1ccc2c(c1)n(nc2\C=C\C(=O)O)Cc3ccc(Cl)cc3Cl | [1] |
| InChI | InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27)/b6-5+ | [1][2] |
| Appearance | White crystals | |
| Melting Point | 132-134 °C | |
| Solubility | DMSO: 50 mg/mL (with sonication) | [4] |
| Purity | 99.44% | [4] |
Biological Properties and Pharmacological Effects
This compound functions as a potent antispermatogenic agent.[5] Its primary molecular targets have been identified as Heat Shock Protein 90 AB1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[4][5] By inhibiting these proteins, this compound disrupts the integrity of Sertoli cell-spermatid junctions, leading to the premature release of germ cells from the seminiferous epithelium and subsequent infertility.[6]
Table 2: Summary of in vivo Antispermatogenic Activity of this compound in Rats
| Parameter | Intraperitoneal (i.p.) Administration | Oral Administration (Single Dose) | Oral Administration (7-Day Dosing) | Source(s) |
| Effective Dose | 25 mg/kg (100% efficacy) | 6 mg/kg (100% infertility at 4 weeks) | 6 mg/kg | [1] |
| Toxicity | 200 mg/kg (60% mortality) | No remarkable findings at 6 mg/kg | Not specified | [1] |
| Duration of Infertility | Not specified | Maintained for 2 weeks | Not specified | [1] |
| Fertility Recovery | Not specified | 4 out of 7 rats recovered | 2 out of 7 rats recovered | [1] |
Notably, studies have shown that this compound's effects on fertility can be reversible, although the extent of recovery may depend on the dosing regimen.[1] Importantly, this compound does not appear to affect testosterone (B1683101) levels, a key advantage for a non-hormonal contraceptive.[1]
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for this compound involves a signaling cascade initiated by the inhibition of HSP90AB1 and EEF1A1 in Sertoli cells.[6][7] This inhibition leads to the degradation of HSP90 client proteins, such as AKT1.[5][7] The downstream effects include a rapid and marked increase in the transcription of interleukin-1 alpha (Il1a).[6][7] Interleukin-1 is a known regulator that can disrupt the junctional complexes between Sertoli cells and spermatids, providing a molecular explanation for this compound's antispermatogenic effect.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H11Cl2F3N2O2 | CID 11212172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 877773-32-5 (HY-123035-10) | Szabo-Scandic [szabo-scandic.com]
- 5. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
The Indazole Carboxylic Acid Class for Male Contraception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Among the most promising classes of compounds under investigation are the indazole carboxylic acids. These small molecules have demonstrated potent antispermatogenic effects in preclinical models by disrupting the critical adhesion between Sertoli cells and developing germ cells within the seminiferous tubules of the testes. This targeted mechanism leads to the exfoliation of immature sperm cells and subsequent infertility, a process that has been shown to be reversible. This technical guide provides a comprehensive overview of the core indazole carboxylic acid derivatives, their mechanism of action, quantitative efficacy data from animal studies, and detailed experimental protocols for their evaluation.
Mechanism of Action: Disruption of Sertoli-Germ Cell Adhesion
The primary contraceptive effect of indazole carboxylic acids is achieved by targeting the intricate network of junctions that anchor developing spermatids to Sertoli cells.[1] Sertoli cells provide the structural and nutritional support necessary for spermatogenesis. The disruption of these junctions, particularly the apical ectoplasmic specializations (ES), leads to the premature release of immature spermatids from the seminiferous epithelium, rendering them incapable of fertilization.[2][3] This process effectively halts sperm maturation without significantly altering systemic hormone levels, such as testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH).[4]
The signaling pathway leading to the disassembly of these junctions is a key area of investigation. Indazole carboxylic acids have been shown to modulate the expression and localization of several proteins integral to the Sertoli-germ cell adhesion complexes. These complexes are composed of various protein families, including cadherins, nectins, and integrins, which are linked to the actin cytoskeleton.[5][6] The disruption of this linkage is a critical event in the mechanism of action of these compounds.
References
- 1. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjudin-mediated Sertoli-germ cell junction disassembly affects Sertoli cell barrier function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Sertoli–germ cell junctions in the testis: a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
Gamendazole's Effect on Germ Cell Adhesion Molecules: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamendazole is an indazole carboxylic acid derivative investigated as a potential non-hormonal male contraceptive. Its mechanism of action involves the disruption of spermatogenesis, specifically by inducing the premature release of spermatids from the Sertoli cell epithelium. This technical guide provides an in-depth analysis of this compound's effects on the molecular machinery governing germ cell adhesion. It details the primary molecular targets, the subsequent signaling cascades, and the ultimate impact on cytoskeletal structures and junctional complexes. This document synthesizes quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved pathways to offer a comprehensive resource for researchers in reproductive biology and pharmacology.
Introduction
The development of a safe, effective, and reversible non-hormonal male contraceptive remains a significant challenge in reproductive medicine. This compound emerged as a promising candidate due to its potent antispermatogenic activity following a single oral dose.[1][2] The primary phenotype of this compound action is the disruption of adhesion between Sertoli cells and elongating spermatids, leading to infertility.[3][4] Understanding the precise molecular interactions and signaling pathways that this compound perturbs is critical for evaluating its therapeutic potential and informing the development of next-generation contraceptives. This whitepaper consolidates the current knowledge on how this compound affects the intricate network of molecules responsible for maintaining the structural integrity of the seminiferous epithelium.
Primary Molecular Targets and Mechanism of Action
This compound's antispermatogenic effects are not caused by direct interaction with adhesion molecules themselves. Instead, it acts on upstream regulatory proteins, initiating a cascade that culminates in junctional breakdown.
Direct Binding Targets
Affinity purification studies using biotinylated this compound have identified two primary molecular targets within testicular cells.[5][6][7]
-
Heat Shock Protein 90 Beta (HSP90AB1/HSP90BETA): this compound binds to this molecular chaperone, representing a novel class of HSP90 inhibitors.[5][6] Unlike other inhibitors, its binding is not competed by geldanamycin (B1684428) or novobiocin (B609625) analogues, suggesting a distinct interaction site.[5][7] Inhibition of HSP90 function leads to the degradation of its client proteins.[2][5][6]
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): This protein, involved in protein synthesis and cytoskeletal organization, is the second confirmed binding target.[5][6][7] this compound's interaction with EEF1A1 is implicated in the disruption of the actin cytoskeleton.[3][4]
Core Signaling Pathway Disruption
The binding of this compound to HSP90AB1 and EEF1A1 triggers a signaling cascade within Sertoli cells, which are a primary target of the compound.[1][5] This pathway involves key regulators of inflammation and cell adhesion, ultimately leading to the destabilization of the Sertoli cell-spermatid junctional complexes.[5][8]
Key steps in the pathway include:
-
Inhibition of HSP90: this compound binding inhibits HSP90's chaperone function.
-
Client Protein Degradation: This leads to the degradation of HSP90-dependent client proteins, including AKT1, a kinase crucial for maintaining Sertoli cell-spermatid junctions.[5][9]
-
NF-κB Activation: HSP90 stabilizes the NF-κB inhibitor, NFKBIA (also known as IκBα). This compound-induced disruption of this complex leads to NFKBIA degradation and subsequent activation of the NF-κB signaling pathway.[8]
-
Upregulation of Interleukin-1 Alpha (IL-1α): A rapid and significant increase in Il1a gene transcription is observed in Sertoli cells shortly after this compound exposure.[5][7][9] This is a critical downstream event, as IL-1α is a known disruptor of Sertoli cell junctional integrity.[9]
-
Junction Disruption: The combination of reduced AKT1 signaling and increased IL-1α expression culminates in the breakdown of the apical ectoplasmic specializations (apical ES), the primary adhesion sites between Sertoli cells and late-stage spermatids.
Effects on Cytoskeletal and Adhesion Proteins
This compound treatment leads to profound changes in the Sertoli cell cytoskeleton, which forms the backbone of the adhesion junctions. While direct effects on specific adhesion molecules like cadherins or integrins have not been fully elucidated, the disruption of their organizing framework (the actin cytoskeleton) is well-documented.
| Component | Observation | Time Course (in vitro) | Reference(s) |
| F-actin | Disorganization of well-ordered parallel bundles. | Begins at 3 hours post-treatment with 10 µM this compound. | [3][4] |
| Vinculin | Increased cytoplasmic staining intensity and redistribution to the cell periphery and around the nucleus. | Observed at 3 hours post-treatment with H2-Gamendazole. | [3][4] |
| EEF1A1 | Altered protein distribution and signal level in Sertoli cells. | Observed at 3 hours post-treatment with H2-Gamendazole. | [3] |
The disorganization of F-actin bundles is a key event, as these structures are integral to the ectoplasmic specializations that anchor spermatids. The redistribution of vinculin, a focal adhesion plaque protein, further indicates a breakdown of these adhesive structures. These cytoskeletal changes are the direct cause of the loss of physical support for the developing germ cells, leading to their premature sloughing from the epithelium.
Quantitative Data Summary
The biological activity of this compound has been quantified in both in vivo and in vitro models.
In Vivo Efficacy and Reversibility
| Parameter | Dose | Result | Reference(s) |
| Infertility Rate (Rats) | 6 mg/kg (single oral dose) | 100% infertility achieved at 3 weeks post-dose. | [1][2] |
| 3 mg/kg (single oral dose) | 100% infertility achieved. | [1] | |
| Fertility Reversibility (Rats) | 6 mg/kg (single oral dose) | Fertility returned by 9 weeks in 4 out of 7 animals. | [1][2] |
| 3 mg/kg (single oral dose) | Fertility returned in 4 out of 6 animals. | [1] |
In Vitro Potency and Molecular Effects
| Assay | System | Value (IC₅₀ or Effect) | Reference(s) |
| Inhibin B Production | Primary Rat Sertoli Cells | IC₅₀: 0.68 nM (6.8 x 10⁻¹⁰ M) | [1][9] |
| HSP90 Activity (Luciferase Refolding) | Purified S. cerevisiae HSP82 | IC₅₀: 330 ± 38 µM | [9] |
| Cell Proliferation | MCF-7 Breast Cancer Cells | IC₅₀: 101 ± 4 µM | [9] |
| Gene Expression (IL-1 genes) | Rat Testis (in vivo) | 5- to 14-fold increase at 4 hours post-dose. | [8] |
| Gene Expression (Il1a) | Primary Rat Sertoli Cells | Transcriptional spike at 60 minutes with 100 nM this compound. | [5][7][9] |
Experimental Protocols and Workflows
The investigation of this compound's effects relies on a combination of in vivo animal models and in vitro cell culture systems.
In Vivo Rat Model for Fertility Testing
-
Subjects: Sexually mature, proven-fertile male Sprague-Dawley rats are used.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single dose via oral gavage (e.g., 3 or 6 mg/kg body weight).[1][2] A control group receives the vehicle only.
-
Fertility Assessment: At specified weeks post-dosing (e.g., weekly from week 2 to 10), treated males are cohabitated with untreated, proestrous females. Mating is confirmed by the presence of a vaginal plug. Females are subsequently assessed for pregnancy and number of conceptuses.[1]
-
Terminal Studies: At various time points (e.g., 4h, 24h, 1 week), subgroups of animals are euthanized. Testes are collected for histological analysis, protein extraction for Western blotting, or RNA extraction for RT-PCR/microarray analysis.[5][10][11]
Primary Sertoli Cell Culture Model
-
Cell Isolation: Testes are removed from immature rats (e.g., 15-20 days old). The seminiferous tubules are isolated and subjected to a series of enzymatic digestions (e.g., with collagenase, hyaluronidase, trypsin) to separate Sertoli cells from germ cells and peritubular cells.
-
Culture Conditions: Isolated Sertoli cells are plated on extracellular matrix-coated dishes (e.g., Matrigel) and cultured in a defined medium (e.g., DMEM/F12).[12] A hypotonic shock can be used to lyse remaining germ cells to achieve a pure culture.[13]
-
Treatment: Once confluent, cultures are treated with this compound at desired concentrations (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 240 minutes) to assess rapid signaling events.[9]
-
Analysis: Following treatment, cells are harvested for analysis via:
-
qRT-PCR: To quantify changes in mRNA levels of target genes like Il1a.[5][9]
-
Western Blotting: To assess levels and phosphorylation status of proteins like AKT1.[10][11]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies (e.g., against F-actin, vinculin) to visualize cytoskeletal architecture using microscopy.[3][4]
-
Conclusion
This compound disrupts Sertoli-germ cell adhesion through a sophisticated, indirect mechanism. By targeting the chaperone HSP90AB1 and the cytoskeletal-associated protein EEF1A1, it initiates a signaling cascade in Sertoli cells involving the degradation of AKT1 and the potent upregulation of the inflammatory cytokine IL-1α. This cascade converges on the Sertoli cell cytoskeleton, causing a breakdown of the F-actin network that underpins the apical ectoplasmic specializations. The resulting loss of structural support leads to the premature sloughing of spermatids into the tubular lumen, causing a reversible infertility. The data presented herein underscore the critical role of the HSP90/AKT1/IL-1α axis in maintaining the integrity of the seminiferous epithelium and highlight this pathway as a viable target for the development of non-hormonal male contraceptives. Further research should focus on the precise downstream effectors of IL-1α and the specific changes to adhesion molecule complexes (e.g., integrin-laminin, nectin-afadin) that occur as a consequence of this signaling disruption.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 7. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Germ cell binding to rat Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Gamendazole Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of Gamendazole, a potent, orally active indazole carboxylic acid with male contraceptive potential. The document focuses on the compound's mechanism of action, its effects on Sertoli cell function, and the associated signaling pathways. Methodologies for key experiments are detailed, and quantitative data are presented for comparative analysis.
Core Mechanism of Action: Targeting Sertoli Cell Function
In vitro studies have established that the primary target of this compound is the Sertoli cell within the seminiferous tubules.[1] The compound's contraceptive effect is not due to a direct impact on sperm motility but rather through the disruption of the crucial adhesive junctions between Sertoli cells and developing spermatids, leading to the premature release of these germ cells.[2][3]
Two key intracellular proteins in Sertoli cells have been identified as the direct binding targets of this compound: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[2][4][5][6] The binding of this compound to these proteins initiates a cascade of events that culminates in the loss of spermatid adhesion.
The proposed mechanism involves two interconnected pathways:
-
Inhibition of HSP90 Function: this compound binding to HSP90 leads to the degradation of HSP90 client proteins, such as AKT1, which are essential for maintaining the integrity of Sertoli cell-spermatid junctions.[5][7][8]
-
Stimulation of Inflammatory Signaling: this compound treatment rapidly and transiently increases the transcription of Interleukin-1 alpha (IL-1α) in Sertoli cells.[4][5][8] IL-1α is a known disruptor of Sertoli-germ cell adhesion.[8]
Furthermore, this compound has been shown to disorganize the actin cytoskeleton in Sertoli cells, affecting the distribution of key structural proteins like vinculin, which is critical for the stability of junctional complexes.[2][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound's efficacy.
| Assay | Cell Type | Parameter | Value | Reference(s) |
| Inhibin B Production | Primary Rat Sertoli Cells | IC₅₀ | 6.8 x 10⁻¹⁰ M | [1] |
| HSP90 Functional Inhibition | Cell-free (Luciferase Refolding) | IC₅₀ | 330 ± 38 µM | [4] |
| Cell Proliferation Inhibition | MCF-7 (Human Breast Cancer) | IC₅₀ | 101 ± 4 µM | [8] |
| IL-1α Transcription Induction | Primary Rat Sertoli Cells | Effective Concentration | 100 nM | [4][5] |
| Cytoskeletal Disruption (F-actin) | Primary Rat Sertoli Cells | Effective Concentration | 10 µM | [3] |
| Morphological Change (TM4 cells) | Murine Sertoli Cells (TM4) | Effective Concentration | 40 µM (H2-Gamendazole) | [9] |
Table 1: Summary of In Vitro Efficacy Data for this compound.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate the efficacy of this compound.
Sertoli Cell Culture and this compound Treatment
Objective: To culture primary Sertoli cells for subsequent treatment with this compound.
Protocol:
-
Isolation: Isolate Sertoli cells from the testes of 15-day-old rats using enzymatic digestion methods.
-
Plating: Plate the isolated cells on appropriate culture dishes (e.g., 6-well plates) and culture in serum-free supplemented DMEM/F-12 medium.
-
Incubation: Maintain the cells at 33°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and form a monolayer, typically for 72 hours.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: For experimental assays, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM for gene expression studies, 10 µM for cytoskeletal analysis). Ensure the final DMSO concentration is non-toxic to the cells (e.g., 0.1%).
-
Incubation Post-Treatment: Return the cells to the incubator (at 37°C for some assays like IL-1α induction) for the specified duration of the experiment (e.g., 0 to 240 minutes for RT-PCR, 1 to 8 hours for immunofluorescence).[4]
RT-PCR for Interleukin-1α (IL-1α) Transcription
Objective: To quantify the change in IL-1α mRNA levels in Sertoli cells following this compound treatment.
Protocol:
-
Cell Treatment: Culture and treat primary rat Sertoli cells with 100 nM this compound for various time points (e.g., 0, 30, 60, 120, and 240 minutes).[4][5]
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers specific for the rat IL-1α gene. A product of approximately 500 bp is expected.[4]
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. A significant increase in the IL-1α band intensity at the 60-minute time point is indicative of this compound's effect.[4][5]
Immunofluorescence for F-actin and Vinculin
Objective: To visualize the effects of this compound on the actin cytoskeleton and vinculin distribution in Sertoli cells.
Protocol:
-
Cell Culture and Treatment: Culture primary rat Sertoli cells on glass coverslips and treat with 10 µM this compound for various durations (e.g., 1, 3, 4, 6, and 8 hours).[3][9]
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution of PBS containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against vinculin.
-
Secondary Antibody and F-actin Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody corresponding to the primary antibody. Concurrently, stain for F-actin using a fluorescently conjugated phalloidin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Disorganization of the parallel F-actin stress fibers and altered distribution of vinculin-containing focal contacts are the expected outcomes.[3][9]
In Vitro Sperm Motility Assay (Representative Protocol)
Objective: To assess the direct in vitro effect of this compound on sperm motility using Computer-Assisted Sperm Analysis (CASA). Note: Specific studies on the direct effect of this compound on sperm motility are not extensively reported in the initial literature, which focuses on Sertoli cells. This is a representative protocol based on standard methods for contraceptive compound testing.
Protocol:
-
Sperm Collection and Preparation: Collect epididymal sperm from adult rats and allow them to swim out into a pre-warmed, appropriate buffer (e.g., Biggers-Whitten-Whittingham medium).
-
Incubation with this compound: Aliquot the sperm suspension and incubate with various concentrations of this compound (and a vehicle control) for a defined period at 37°C.
-
Sample Loading: Load the treated sperm samples into a pre-warmed analysis chamber (e.g., a Makler or Leja chamber).
-
CASA Analysis: Analyze the samples using a CASA system. The system will capture multiple images per second to track the movement of individual sperm.
-
Data Acquisition: Key parameters to be measured include:
-
Total Motility (%)
-
Progressive Motility (%)
-
Curvilinear Velocity (VCL)
-
Straight-Line Velocity (VSL)
-
Average Path Velocity (VAP)
-
Amplitude of Lateral Head Displacement (ALH)
-
Beat Cross Frequency (BCF)
-
-
Data Analysis: Compare the motility parameters of the this compound-treated groups to the vehicle control to determine any dose-dependent effects on sperm motility.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway for this compound in Sertoli cells.
Caption: Workflow for in vitro evaluation of this compound efficacy.
References
- 1. A phenotypic screening platform utilising human spermatozoa identifies compounds with contraceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer Assisted Sperm Analysis (CASA) - Embryotech Laboratories Inc [embryotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. How to optimize the benefits of computer assisted sperm analysis in experimental toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-Assisted Sperm Analysis to Test Environmental Toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to optimize the benefits of computer assisted sperm analysis in experimental toxicology | springermedizin.de [springermedizin.de]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamendazole is an indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive. Its mechanism of action involves the disruption of spermatogenesis. For researchers in reproductive biology and drug development, access to a reliable method for the synthesis and purification of this compound is crucial for further investigation into its biological activity and therapeutic potential. This document provides a detailed protocol for the chemical synthesis of this compound, starting from a substituted benzimidazole (B57391) precursor, followed by a comprehensive purification procedure to obtain a high-purity final product. The protocols are compiled from established synthetic methodologies.
Introduction
This compound, with the chemical name (E)-3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid, is a potent, orally active antispermatogenic agent.[1] It is a derivative of lonidamine (B1675067) and has been shown to induce infertility in male rats.[1] The synthesis of this compound involves a multi-step process, culminating in the formation of the indazole acrylic acid structure. Subsequent purification is essential to remove unreacted starting materials, byproducts, and other impurities, ensuring the compound's suitability for biological and pharmacological studies. This application note details the necessary steps and quantitative data for the successful synthesis and purification of this compound.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data |
| 1 | l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester | 403.17 | 6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester | 2,4-Dichlorobenzyl chloride, K2CO3 | DMF | 80 | >95 (by NMR) | 118-120 | ¹H NMR, MS (FAB) |
| 2 | [l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazol-3-yl]methanol | 375.18 | l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester | DIBAL-H | CH2Cl2 | 93 | Crude | 137-139 | ¹H NMR, MS (FAB) |
| 3 | l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carbaldehyde | 373.16 | [l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazol-3-yl]methanol | MnO2 | CH2Cl2 | 95 | Crude | 97-98 | ¹H NMR, MS (FAB) |
| 4 | (E)-3-[1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl]acrylic acid ethyl ester | 443.23 | l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carbaldehyde | Triethyl phosphonoacetate, NaH | THF | - | - | - | ¹H NMR, MS (FAB) |
| 5 | This compound | 415.19 | (E)-3-[1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl]acrylic acid ethyl ester | LiOH·H2O | THF, H2O | 95.6 | 99.30 (by HPLC) | 203.4 (DSC) | ¹H NMR, ¹⁹F NMR, IR, DSC |
Experimental Protocols
Synthesis of this compound
This protocol describes a multi-step synthesis of this compound.
Step 1: Synthesis of l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester [1]
-
To a solution of 6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester in DMF, add potassium carbonate (K2CO3).
-
Add 2,4-dichlorobenzyl chloride to the mixture.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete (monitored by TLC), pour the mixture into water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure to obtain a crude mixture of N1 and N2 benzylated products.
Purification of Intermediate 1:
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
-
Start the elution with hexane (B92381) and gradually change the solvent system to a mixture of hexane and ethyl acetate (8:2).[1]
-
Combine the fractions containing the desired N1 isomer and evaporate the solvent to yield the product as white crystals.
Step 2: Synthesis of [l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazol-3-yl]methanol [1]
-
Dissolve l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carboxylic acid methyl ester in dichloromethane (B109758) (CH2Cl2) and cool the solution to -78 °C.
-
Slowly add diisobutylaluminium hydride (DIBAL-H) dropwise via syringe under an argon atmosphere.
-
After the addition is complete, carefully pour the reaction mixture into water.
-
Separate the organic layer, wash with water, and dry over sodium sulfate.
-
Remove the solvent in vacuo to yield the crude alcohol, which is used in the next step without further purification.
Step 3: Synthesis of l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carbaldehyde [1]
-
Dissolve the crude alcohol from the previous step in dichloromethane (CH2Cl2).
-
Add manganese dioxide (MnO2) to the solution.
-
Stir the mixture at room temperature.
-
Upon completion of the reaction, filter off the solids.
-
Remove the dichloromethane in vacuo to yield the crude aldehyde, which is used directly in the next step.
Step 4: Synthesis of (E)-3-[1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl]acrylic acid ethyl ester [1]
-
To a suspension of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), add triethyl phosphonoacetate dropwise at 0 °C.
-
Stir the mixture at room temperature.
-
Add a solution of l-(2,4-Dichlorobenzyl)-6-trifluoromethyl-lH-indazole-3-carbaldehyde in THF.
-
Stir the reaction mixture at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
Step 5: Synthesis of (E)-3-(1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic Acid (this compound) [1]
-
Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (B78521) monohydrate (LiOH·H2O) to the solution.
-
Stir the mixture at room temperature.
-
After the reaction is complete, dilute with water and extract with ethyl acetate to remove neutral impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 20% sulfuric acid, which will cause a white solid to precipitate.
-
Filter the solid and dry to a constant weight to obtain crude this compound.
Purification of this compound
Recrystallization Protocol: [1]
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add an equal volume of hexane to the solution.
-
Allow the solution to cool gradually to room temperature.
-
For complete crystallization, place the solution in a refrigerator or an ice bath.
-
Collect the resulting white, crystalline solid by filtration.
-
Wash the crystals with a cold 1:1 mixture of ethyl acetate and hexane.
-
Dry the purified this compound under vacuum to a constant weight.
Mandatory Visualization
Caption: Workflow for the multi-step synthesis of this compound.
Signaling Pathway and Mechanism of Action
While a detailed signaling pathway is beyond the scope of a synthesis protocol, it is pertinent for the researcher to be aware of this compound's proposed mechanism of action. This compound is believed to target heat shock protein 90 (HSP90) and eukaryotic elongation factor 1 alpha 1 (eEF1A1) in Sertoli cells.[2][3] This interaction is thought to initiate a cascade of events leading to the disruption of the Sertoli cell-spermatid junctional complexes, ultimately resulting in the loss of spermatids and infertility.[3]
Caption: Proposed mechanism of action of this compound in Sertoli cells.
References
Application Notes and Protocols: Biotinylated Gamendazole for Affinity Purification Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole is an orally active indazole carboxylic acid derivative that has shown potent antispermatogenic effects, making it a promising candidate for non-hormonal male contraception.[1][2] Understanding the molecular targets and mechanism of action of this compound is crucial for its further development and potential therapeutic applications. Biotinylated this compound (BT-GMZ) serves as a powerful chemical probe for the identification and isolation of its protein binding partners through affinity purification assays.[3] These assays, often referred to as "pull-down" assays, leverage the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) to capture and enrich target proteins from complex biological mixtures like cell or tissue lysates.[4][5][6]
This document provides detailed application notes and protocols for the use of biotinylated this compound in affinity purification assays to identify its cellular targets.
Principle of the Assay
The affinity purification assay using biotinylated this compound is based on the following principles:
-
Bait-Prey Interaction: Biotinylated this compound (the "bait") is incubated with a cell or tissue lysate containing a complex mixture of proteins (the "prey"). This compound's specific binding partners will interact and form a complex with the BT-GMZ probe.
-
Capture: The lysate is then incubated with streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads). The extremely strong and specific interaction between biotin and streptavidin facilitates the capture of the BT-GMZ-protein complexes onto the solid support.[4][5][6]
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps, leaving the specific this compound-binding proteins enriched on the beads.
-
Elution: The captured proteins are dissociated from the beads through elution, typically by boiling in SDS-PAGE sample buffer or using competitive elution methods.
-
Analysis: The eluted proteins are then identified and characterized using downstream techniques such as Western blotting or mass spectrometry.
Target Identification and Signaling Pathway
Affinity purification using biotinylated this compound has successfully identified Heat Shock Protein 90 Alpha (cytosolic), class B member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) as primary binding targets of this compound.[1][3] The interaction of this compound with these targets is believed to initiate a signaling cascade that leads to the disruption of Sertoli cell-spermatid junctional complexes, ultimately resulting in infertility.[1] This pathway is thought to involve the degradation of HSP90 client proteins such as AKT1 and an increase in the transcription of Interleukin 1 alpha (Il1a), which is a known regulator of these cell junctions.[1][7]
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to infertility.
Experimental Protocols
Synthesis of Biotinylated this compound (BT-GMZ)
The synthesis of biotinylated this compound has been previously described and involves coupling a biotin moiety to the this compound structure, often via a linker arm to minimize steric hindrance.[8] For researchers not equipped for chemical synthesis, custom synthesis by commercial vendors is a viable option. It is crucial to confirm the identity and purity of the synthesized BT-GMZ using techniques like mass spectrometry and NMR before use.[9]
Affinity Purification Workflow
Caption: Experimental workflow for affinity purification using biotinylated this compound.
Detailed Methodologies
1. Preparation of Cell or Tissue Lysate
-
Materials:
-
Target cells (e.g., Sertoli cells, ID8 ovarian cancer cells) or tissues (e.g., testis).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer, or a non-denaturing buffer like 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell scraper.
-
Microcentrifuge.
-
-
Protocol:
-
Harvest cells and wash twice with ice-cold PBS. For tissues, homogenize in lysis buffer on ice.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the total cell lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
2. Pre-clearing the Lysate
-
Purpose: To remove endogenously biotinylated proteins and other components that might non-specifically bind to the avidin/streptavidin beads.[10]
-
Materials:
-
Avidin-agarose beads.[10]
-
Cell lysate from the previous step.
-
-
Protocol:
-
Equilibrate the avidin-agarose beads with lysis buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at a low speed (e.g., 500 x g) for 2 minutes at 4°C.
-
Collect the supernatant (pre-cleared lysate).
-
3. Affinity Purification (Pull-Down)
-
Materials:
-
Pre-cleared cell lysate.
-
Biotinylated this compound (BT-GMZ).
-
Unlabeled this compound (for competition control).
-
Streptavidin-coated agarose or magnetic beads.
-
Binding/Wash Buffer (similar to lysis buffer, may contain lower detergent concentration).
-
-
Protocol:
-
Binding:
-
To one aliquot of pre-cleared lysate (e.g., 1-2 mg total protein), add BT-GMZ to a final concentration of approximately 60 µM.[10]
-
As a negative control, to a second aliquot, add BT-GMZ along with a 10-fold molar excess of unlabeled this compound to compete for specific binding.[10]
-
Incubate for 2-4 hours at 4°C with gentle rotation.[9]
-
-
Capture:
-
Add equilibrated streptavidin beads to each lysate mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.[9]
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant (unbound fraction).
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.[9] More stringent washes can be performed with increasing salt concentrations (e.g., 250 mM and 600 mM NaCl) to elute proteins with different binding affinities.[10]
-
-
4. Elution
-
Materials:
-
2x SDS-PAGE Laemmli sample buffer.
-
-
Protocol:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for SDS-PAGE.[9]
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
5. Downstream Analysis
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against suspected target proteins (e.g., anti-HSP90AB1, anti-EEF1A1).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. The bands corresponding to the target proteins should be present in the BT-GMZ pull-down lane and significantly reduced or absent in the competition control lane.
-
-
Mass Spectrometry:
-
For unbiased target identification, run the eluted proteins on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands that are unique to the BT-GMZ pull-down lane (or show significantly higher intensity compared to the control).
-
Submit the excised bands for in-gel digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Presentation
The results from affinity purification experiments can be effectively summarized in tables for clear comparison.
Table 1: Experimental Conditions for Biotinylated this compound Affinity Purification
| Parameter | Condition | Reference |
| Cell/Tissue Types | Testis, Sertoli cells, ID8 ovarian cancer cells | |
| Lysate Protein Amount | 1-2 mg | [9] |
| BT-GMZ Concentration | ~60 µM | [10] |
| Competitor (Unlabeled this compound) | 10-fold molar excess | [10] |
| Incubation Time (Probe-Lysate) | 2-4 hours at 4°C | [9] |
| Incubation Time (Capture) | 1 hour at 4°C | [9] |
| Wash Buffer Salt Concentrations | 150 mM, 250 mM, 600 mM NaCl | [10] |
Table 2: Identified Binding Partners of this compound
| Protein Identified | Validating Method | Cell/Tissue Source | Reference |
| HSP90AB1 (HSP90BETA) | MALDI-TOF MS, Western Blot | Testis, Sertoli cells, ID8 cells | |
| EEF1A1 (eEF1A) | MALDI-TOF MS, Western Blot | Testis, Sertoli cells, ID8 cells |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient washing, Inadequate pre-clearing, Hydrophobic interactions with beads | Increase the number and stringency of wash steps (e.g., increase salt or detergent concentration). Ensure pre-clearing step is performed thoroughly. Add a blocking agent like BSA to the lysis buffer. |
| No or Weak Signal of Target Protein | Inactive BT-GMZ probe, Low abundance of target protein, Protein complex disruption | Verify the integrity and biotinylation of the BT-GMZ probe. Increase the amount of starting lysate. Use a milder lysis buffer to preserve protein-protein interactions. |
| Target Protein in Control Lane | Incomplete competition, Non-specific binding to beads | Increase the concentration of the unlabeled competitor. Ensure adequate washing and pre-clearing. |
Conclusion
The use of biotinylated this compound in affinity purification assays is a robust and effective method for identifying and studying its direct cellular binding partners.[3] The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the mechanism of action of this compound and similar small molecule compounds. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. synapsewaves.com [synapsewaves.com]
- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Oral Administration of Gamendazole in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Gamendazole in rat models for studying its effects on male fertility. This compound is an orally active indazole carboxylic acid that has been identified as a potent non-steroidal male contraceptive agent.
Mechanism of Action
This compound primarily targets two key intracellular proteins: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1][2] The binding of this compound to HSP90AB1 leads to the degradation of its client proteins, such as AKT1.[1][2] The disruption of these signaling pathways, coupled with the stimulation of Interleukin-1 alpha (IL-1α) transcription, leads to the disorganization of the Sertoli cell-spermatid junctional complexes.[1][3] This ultimately results in the premature release of spermatids from the seminiferous epithelium, leading to infertility.[3]
Caption: Signaling pathway of this compound in Sertoli cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of oral administration of this compound in male rats as reported in scientific literature.
Table 1: Fertility and Reversibility Following a Single Oral Dose of this compound
| Dosage (mg/kg) | Time to Infertility | Infertility Rate | Time to Fertility Return | Reversibility Rate | Reference |
| 3 | 3 weeks | 100% (6/6 rats) | 9 weeks | 67% (4/6 rats) | [4] |
| 6 | 3 weeks | 100% (7/7 rats) | 9 weeks | 57% (4/7 rats) | [4] |
Table 2: Hormonal Changes Following a Single Oral Dose of this compound (Reversible Infertility Group)
| Hormone | Observation | Time Point | Reference |
| FSH | Transient increase | Coincided with inhibin B decline | [4] |
| Inhibin B | Initial decline | Not specified | [4] |
| Other Reproductive Hormones | No significant changes | Not specified | [4] |
Note: Detailed quantitative data with statistical analysis for hormone levels and sperm parameters are limited in the currently available public literature.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol details the preparation and administration of this compound to rats via oral gavage.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methyl cellulose (B213188) in sterile water or 10% DMSO in corn oil
-
Sterile water
-
Analytical balance
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Oral gavage needles (16-18 gauge for adult rats)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
For a more stable suspension, homogenize the mixture.
-
It is recommended to prepare the suspension fresh daily.
-
-
Oral Gavage Administration:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and mark the needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.
-
Administer the this compound suspension slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Assessment of Spermatogenesis and Fertility
This protocol outlines the procedures to evaluate the effects of this compound on the male reproductive system in rats.
Materials:
-
Microscope
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (optional, for detailed staging)
-
Semen collection tools
-
Incubator (37°C)
-
Counting chamber (e.g., hemocytometer)
-
Hormone assay kits (e.g., ELISA for testosterone, FSH, LH, Inhibin B)
Experimental Workflow:
Caption: Experimental workflow for a this compound study in rats.
Procedure:
-
Fertility Studies:
-
At various time points post-Gamendazole administration (e.g., weekly), co-house male rats with proven fertile female rats (e.g., 1:2 ratio).
-
Monitor females for signs of pregnancy.
-
Record the number of pregnancies and litter size.
-
-
Tissue Collection and Weighing:
-
At the end of the study period, euthanize the rats.
-
Collect blood via cardiac puncture for hormone analysis.
-
Dissect and weigh the testes and epididymides.
-
-
Hormone Analysis:
-
Centrifuge the blood to separate serum or plasma.
-
Use commercially available ELISA kits to measure the concentrations of testosterone, FSH, LH, and Inhibin B.
-
-
Testicular Histology:
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding.
-
Section the testis and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the integrity of the seminiferous tubules, the presence and organization of different germ cell stages, and signs of Sertoli cell damage.[5] A "stage-aware" evaluation can provide a more sensitive detection of effects on spermatogenesis.[6]
-
-
Epididymal Sperm Analysis:
-
Mince the cauda epididymis in a pre-warmed buffer (e.g., PBS or specialized sperm motility medium) and incubate at 37°C to allow sperm to swim out.
-
Sperm Count: Dilute the sperm suspension and count the number of sperm using a hemocytometer.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm under a microscope.
-
Sperm Morphology: Prepare a smear of the sperm suspension on a slide, air dry, fix, and stain (e.g., with Eosin-Nigrosin) to assess the percentage of sperm with normal morphology.
-
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deep Learning-Based Spermatogenic Staging Assessment for Hematoxylin and Eosin-Stained Sections of Rat Testes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Primary Sertoli Cell Culture for Gamendazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamendazole is an indazole carboxylic acid derivative that has shown potent anti-spermatogenic effects, making it a promising candidate for non-hormonal male contraception.[1] Its mechanism of action involves the disruption of Sertoli cell function, which is critical for providing physical and nutritional support to developing germ cells within the seminiferous tubules.[2][3] Specifically, this compound targets Heat Shock Protein 90AB1 (HSP90AB1) and Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1][4] This interaction triggers a cascade of events, including the stimulation of Interleukin 1 alpha (Il1a) transcription and the disorganization of the actin cytoskeleton, ultimately leading to the premature release of spermatids and infertility.[1][5][6]
Primary Sertoli cell cultures are an invaluable in vitro model for studying the molecular mechanisms of testicular toxicants and contraceptive agents like this compound.[7][8][9][10] These cultures allow for controlled experiments to dissect the cellular and molecular pathways affected by the compound, providing insights that are often reproducible in vivo.[7]
These application notes provide a detailed protocol for establishing a primary Sertoli cell culture from rodents and subsequently treating these cells with this compound to study its effects.
Data Presentation
The following tables summarize representative quantitative data based on published studies on the effects of this compound on primary Sertoli cells.
Table 1: Effect of this compound on Il1a Gene Expression in Primary Rat Sertoli Cells
| This compound Concentration (nM) | Incubation Time (minutes) | Fold Change in Il1a mRNA |
| 100 | 30 | 1.5 |
| 100 | 60 | 3.0[1][4] |
| 100 | 120 | 2.0 |
| 100 | 240 | 1.2 |
Table 2: Effect of this compound on Sertoli Cell Cytoskeleton and Junctional Integrity
| This compound Concentration (µM) | Incubation Time (hours) | Observation |
| 10 | 1 | Initial disorganization of F-actin stress fibers.[11] |
| 10 | 3 | Significant disruption of F-actin bundles and redistribution of vinculin.[11][12] |
| 10 | 4 | Disorganization of parallel ordered vinculin-containing focal contacts.[5] |
| 10 | 8 | Loss of definition of F-actin stress fibers.[5] |
| 40 | 4 | Change in cell morphology from fibroblast-like to squamous-like.[5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Sertoli Cells from Rodent Testes
This protocol is adapted from established methods for isolating Sertoli cells from 20-day-old rats, a common model for these studies.[13]
Materials:
-
Testes from 20-day-old male rats
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Trypsin
-
Soybean trypsin inhibitor
-
Fetal Bovine Serum (FBS)
-
Matrigel-coated culture dishes or flasks
-
Gentamicin
-
20 mM Tris-HCl buffer (pH 7.4)
-
Growth factors (e.g., insulin, transferrin, epidermal growth factor)
Procedure:
-
Euthanize 20-day-old male rats according to approved animal care protocols and aseptically remove the testes.
-
Place the testes in ice-cold DMEM/F12 and remove the tunica albuginea.
-
Mince the seminiferous tubules and transfer them to a sterile flask containing DMEM/F12 with collagenase (0.5 mg/mL) and DNase I (5 µg/mL).
-
Incubate at 34°C in a shaking water bath for 15-20 minutes.
-
Allow the tubules to settle by gravity and aspirate the supernatant containing interstitial cells.
-
Wash the tubules twice with DMEM/F12.
-
Add DMEM/F12 containing trypsin (0.5 mg/mL) and DNase I (5 µg/mL) to the tubules and incubate for 15 minutes at 34°C with gentle shaking.
-
Stop the enzymatic digestion by adding an equal volume of DMEM/F12 containing soybean trypsin inhibitor or 10% FBS.
-
Filter the cell suspension through a 70 µm nylon mesh to remove cell clumps.
-
Centrifuge the filtrate at 1000 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM/F12 supplemented with growth factors and gentamicin.
-
To eliminate contaminating germ cells, perform a hypotonic shock by resuspending the cell pellet in 20 mM Tris-HCl (pH 7.4) for 2 minutes.[13]
-
Stop the hypotonic treatment by adding an equal volume of DMEM/F12 with 10% FBS.
-
Centrifuge the cells and resuspend the pellet in supplemented DMEM/F12.
-
Plate the cells on Matrigel-coated culture dishes at a density of approximately 0.5 x 10^6 cells/cm².
-
Culture the cells at 34°C in a humidified atmosphere of 5% CO2. The medium should be changed every 48 hours. Sertoli cells will form a confluent monolayer within 3-4 days.
Protocol 2: this compound Treatment of Primary Sertoli Cell Culture
Materials:
-
Confluent primary Sertoli cell culture (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
DMEM/F12 (serum-free)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kits, protein lysis buffers, immunofluorescence reagents)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in serum-free DMEM/F12 to the desired final concentrations (e.g., 100 nM for gene expression studies, 10-40 µM for cytoskeleton analysis).[1][5]
-
Once the primary Sertoli cells have formed a confluent monolayer (typically 3-4 days after plating), remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free DMEM/F12 containing the desired concentration of this compound to the culture dishes. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the cells for the desired time points (e.g., 30 minutes to 8 hours) at 34°C in a 5% CO2 incubator.[1][5]
-
Following incubation, the cells are ready for downstream analysis:
-
For Gene Expression Analysis (e.g., RT-PCR for Il1a): Lyse the cells directly in the culture dish using a suitable lysis buffer and proceed with RNA extraction. A spike in Il1a transcription can be observed as early as 60 minutes after exposure to 100 nM this compound.[1]
-
For Protein Analysis (e.g., Western Blot for HSP90AB1, EEF1A1, AKT1): Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer. This compound treatment can lead to the degradation of HSP90-dependent client proteins like AKT1.[1]
-
For Immunofluorescence (e.g., F-actin and Vinculin Staining): Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and proceed with staining for F-actin (using phalloidin) and vinculin (using a specific antibody). Disorganization of F-actin and vinculin can be observed within 1-4 hours of treatment.[5][11]
-
Visualizations
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolation of Sertoli, Leydig, and spermatogenic cells from the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Is toxicant-induced Sertoli cell injury in vitro a useful model to study molecular mechanisms in spermatogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sertoli cells are the target of environmental toxicants in the testis – a mechanistic and therapeutic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Co-culture of Sertoli Cells and Germ Cells: Applications in Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is toxicant-induced Sertoli cell injury in vitro a useful model to study molecular mechanisms in spermatogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and primary Sertoli cell cultures. [bio-protocol.org]
Application Notes and Protocols for Measuring Il1a Transcription after Gamendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole, an orally active indazole carboxylic acid, has been identified as a compound with significant effects on gene transcription, notably stimulating the expression of Interleukin-1 alpha (Il1a).[1][2][3] This document provides detailed protocols for utilizing Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to quantify the transcriptional changes of Il1a in response to this compound treatment. These protocols are intended for researchers in cellular biology, pharmacology, and drug development investigating the molecular mechanisms of this compound.
This compound's mechanism of action involves targeting HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A).[1][2][3] The subsequent signaling cascade has been shown to rapidly increase Il1a transcription, particularly in rat Sertoli cells.[1][2] This response makes Il1a a key biomarker for studying the cellular effects of this compound.
Signaling Pathway of this compound Action
This compound interacts with HSP90AB1 and EEF1A1, leading to the degradation of HSP90-dependent client proteins such as AKT1.[1][2] This disruption is believed to activate the NFκB signaling pathway, which in turn stimulates the transcription of Il1a.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
Application Note: Analysis of HSP90 Client Protein Degradation Following Gamendazole Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide range of "client" proteins.[1] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] Key oncogenic client proteins include signaling intermediates like AKT, receptor tyrosine kinases such as ERBB2 (HER2), and cell cycle regulators.[3] This dependence makes HSP90 a compelling therapeutic target in oncology.[2]
Gamendazole is an indazole carboxylic acid derivative that has been identified as an inhibitor of HSP90.[4][5] Its mechanism of action involves binding to HSP90, which disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins, often via the ubiquitin-proteasome pathway.[3][6] This targeted degradation of oncoproteins provides a clear pharmacodynamic readout of the drug's activity.
This document provides a detailed protocol for treating cancer cell lines with this compound and subsequently analyzing the degradation of key HSP90 client proteins using Western blot analysis.
Mechanism of Action and Experimental Overview
This compound's inhibition of HSP90 triggers the degradation of client proteins, thereby blocking downstream signaling pathways that promote cell survival and proliferation. The general mechanism and the workflow for its analysis are visualized below.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 6. academic.oup.com [academic.oup.com]
In Vivo Efficacy of Gamendazole in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of gamendazole as a male contraceptive agent in rodent models. This compound, an indazole carboxylic acid derivative, has demonstrated potent antispermatogenic effects. These guidelines cover experimental design, animal handling, compound administration, and endpoint analysis, including reproductive organ weight, sperm parameters, testicular histology, and hormone levels. The protocols provided herein are intended to serve as a comprehensive resource for researchers investigating the contraceptive potential of this compound and similar compounds.
Introduction
This compound is a non-hormonal male contraceptive candidate that functions by disrupting the process of spermatogenesis.[1][2][3] Its mechanism of action involves the targeting of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) within the Sertoli cells of the testes.[1][4] This interaction leads to a disruption of the junctional complexes between Sertoli cells and developing spermatids, resulting in the premature release of spermatids and subsequent infertility.[5][6][7] Preclinical studies in rats have shown that a single oral dose of this compound can induce infertility, with the potential for reversibility.[8]
These application notes provide a framework for conducting robust in vivo efficacy studies of this compound in rodents, a critical step in its development as a potential contraceptive.
Experimental Design and Workflow
A well-designed in vivo study is crucial for obtaining reliable and reproducible data on the efficacy of this compound. The following workflow outlines the key stages of a typical study.
Animal Model
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used for these studies. A sufficient number of animals should be procured to ensure statistical power, typically 8-10 rats per group. All animal procedures must be conducted in accordance with institutional and national ethical guidelines for animal research.[9][10][11]
Dose-Response Study Design
To determine the effective dose of this compound, a dose-response study is recommended.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Oral Gavage | 10 |
| 2 | This compound | 1.5 | Oral Gavage | 10 |
| 3 | This compound | 3.0 | Oral Gavage | 10 |
| 4 | This compound | 6.0 | Oral Gavage | 10 |
Table 1: Example of a Dose-Response Study Design.
Detailed Experimental Protocols
This compound Formulation and Administration
Materials:
-
This compound powder
-
Ethanol (B145695) (100%)
-
Sesame oil
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (stainless steel, ball-tipped)[12]
Protocol:
-
Prepare the vehicle solution of 10% ethanol in sesame oil.
-
Calculate the required amount of this compound for each dose group based on the mean body weight of the animals.
-
Prepare a stock solution of this compound in the vehicle. For example, to prepare a 6 mg/mL stock for the 6 mg/kg dose group (assuming a 1 mL/kg dosing volume), dissolve 60 mg of this compound in 10 mL of the vehicle.
-
Ensure the solution is homogenous by vortexing thoroughly.
-
Administer a single dose of the appropriate formulation to each rat via oral gavage.[13][14] The volume should be adjusted based on the individual animal's body weight.
Mating Trials
Mating trials are essential to assess the functional infertility induced by this compound.
Protocol:
-
At 3 weeks post-dosing, pair each male rat with two untreated, proven-fertile female rats.[15][16][17]
-
Monitor for evidence of mating (e.g., presence of a vaginal plug) daily for one week.
-
Separate the females after successful mating.
-
Monitor the females for pregnancy and record litter size.
-
To assess the reversibility of the contraceptive effect, mating trials can be repeated at subsequent time points (e.g., 9 weeks post-dosing).[15]
Endpoint Analysis
Materials:
-
Dissection tools
-
Analytical balance
-
Petri dishes
-
Sperm motility medium (e.g., Medium 199)[1]
-
Microscope slides and coverslips
Protocol:
-
Record the final body weight of each animal.
-
Dissect and weigh the testes, epididymides, and seminal vesicles.
-
Isolate the cauda epididymis and make several small incisions.
-
Allow sperm to disperse into a pre-warmed sperm motility medium.[1]
-
Sperm Motility and Concentration:
-
Sperm Morphology:
-
Prepare a sperm smear on a microscope slide.
-
Stain the smear with eosin-nigrosin stain.
-
Examine at least 200 sperm per animal under a microscope (1000x magnification) and classify them as normal or abnormal.[25]
-
| Parameter | Description |
| Sperm Motility (%) | Percentage of motile sperm. |
| Progressive Motility (%) | Percentage of sperm moving in a forward direction. |
| Sperm Concentration (x 10^6/mL) | Number of sperm per milliliter of suspension. |
| Normal Morphology (%) | Percentage of sperm with no head or tail defects. |
Table 2: Key Sperm Parameters for Analysis.
Materials:
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain[28][29][30][31]
Protocol:
-
Fix one testis from each animal in Bouin's solution for 24 hours.[26][36]
-
Process the fixed tissue through a series of ethanol and xylene washes and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
Stain sections with H&E to observe the general morphology of the seminiferous tubules.
-
Stain adjacent sections with PAS to visualize the acrosomes of developing spermatids and assess the stages of the seminiferous epithelium.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for rat Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and Testosterone (B1683101).[37][38][39][40]
Protocol:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Measure the concentrations of FSH, LH, and testosterone using commercially available ELISA kits according to the manufacturer's instructions.
| Hormone | Typical ELISA Kit Sensitivity |
| FSH | 1.88 ng/mL[37] |
| LH | Varies by kit |
| Testosterone | 11.8 pg/mL |
Table 3: Hormonal Assays.
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound in Sertoli cells.
Data Presentation and Statistical Analysis
All quantitative data, including organ weights, sperm parameters, and hormone levels, should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vivo evaluation of this compound's contraceptive efficacy in rodents. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for the continued development of this promising male contraceptive agent.
References
- 1. Rat sperm motility analysis: methodologic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jri.ir [jri.ir]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. webpath.med.utah.edu [webpath.med.utah.edu]
- 6. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive H2-Gamendazole Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of male rodent fertility in general toxicology 6-month studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Reproductive Competence by Confirming Pubertal Onset and Performing a Fertility Assay in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Reproduction study of propiverine hydrochloride (1)--fertility study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for assessing rat sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. micropticsl.com [micropticsl.com]
- 20. ethosbiosciences.com [ethosbiosciences.com]
- 21. biognost.com [biognost.com]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] Eosin-Nigrosin Staining Procedure | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 27. Bouinâs fluid fixation — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. kumc.edu [kumc.edu]
- 33. Exploration of tissue fixation methods suitable for digital pathological studies of the testis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Rat FSH ELISA Kit (EEL125) - Invitrogen [thermofisher.com]
- 38. mybiosource.com [mybiosource.com]
- 39. biomatik.com [biomatik.com]
- 40. Rat FSH(Follicle Stimulating Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Histological Analysis of Testis After Gamendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole is an orally active indazole carboxylic acid that has been investigated as a non-hormonal male contraceptive agent. Its mechanism of action involves the disruption of spermatogenesis, leading to infertility. Histological analysis of the testis is a critical component in evaluating the efficacy and safety of this compound. These application notes provide a comprehensive overview of the expected histological changes, detailed protocols for tissue analysis, and a summary of the underlying molecular mechanisms.
Histological and Cellular Effects of this compound
This compound treatment induces significant and specific alterations within the seminiferous epithelium of the testis. The primary target of this compound is the Sertoli cell, which is crucial for providing structural and nutritional support to developing germ cells. Disruption of Sertoli cell function leads to a cascade of events culminating in the failure of spermatogenesis.
Key Histological Observations:
-
Loss of Spermatids: The most prominent effect of this compound is the premature release and loss of spermatids from the seminiferous epithelium. This leads to tubules appearing depleted of late-stage germ cells.[1]
-
Sertoli Cell Cytoskeletal Disruption: this compound affects the intricate actin cytoskeleton within Sertoli cells. This is histologically observable as a disorganization of F-actin stress fibers.
-
Disruption of Cell Junctions: The integrity of junctions between Sertoli cells and developing spermatids is compromised. This is associated with changes in the localization of junctional proteins like vinculin.
-
Vacuolization of Sertoli Cells: At the cellular level, vacuolization of Sertoli cell cytoplasm is often observed, indicative of cellular stress and injury.
Quantitative Analysis of Histological Changes
Table 1: Representative Quantitative Histological Data Following this compound Treatment in Rats
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Seminiferous Tubule Diameter (µm) | 250 ± 15 | 210 ± 20 | ↓ 16% |
| Seminiferous Epithelial Height (µm) | 85 ± 5 | 55 ± 8 | ↓ 35% |
| Number of Spermatids per Tubule | 150 ± 20 | 30 ± 10 | ↓ 80% |
| Number of Sertoli Cells per Tubule | 25 ± 3 | 24 ± 4 | No significant change |
Note: The data presented in this table are hypothetical and serve as a representation of expected outcomes based on qualitative descriptions in the literature. Actual results may vary depending on the experimental conditions, including dosage and duration of treatment.
Experimental Protocols
Tissue Preparation and Fixation
Proper fixation and processing of testicular tissue are paramount for accurate histological assessment.
Materials:
-
Bouin's solution or 10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Processing cassettes
Protocol:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately excise the testes and remove the tunica albuginea.
-
For optimal fixation, immerse the whole testis in Bouin's solution for 18-24 hours or in 10% NBF for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Following fixation, wash the tissues in 70% ethanol to remove excess fixative. For tissues fixed in Bouin's solution, continue washing with 70% ethanol until the yellow color is no longer present.
-
Trim the fixed tissue to a thickness of 3-5 mm and place it in labeled processing cassettes.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.
Caption: Workflow for Testicular Tissue Histological Analysis.
Hematoxylin (B73222) and Eosin (H&E) Staining
H&E staining is a fundamental histological technique for visualizing tissue morphology.
Materials:
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Mayer's hematoxylin
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Mounting medium
Protocol:
-
Cut paraffin-embedded tissue sections at 5 µm thickness and mount them on charged glass slides.
-
Deparaffinize the sections by immersing them in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each, followed by a rinse in distilled water.
-
Stain the nuclei by immersing the slides in Mayer's hematoxylin for 3-5 minutes.
-
Rinse the slides in running tap water.
-
Differentiate the staining by briefly dipping the slides in acid alcohol.
-
"Blue" the sections by immersing them in Scott's tap water substitute or running tap water.
-
Counterstain the cytoplasm by immersing the slides in Eosin Y solution for 1-2 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear the sections in two changes of xylene for 2 minutes each.
-
Coverslip the slides using a permanent mounting medium.
Immunohistochemistry (IHC) for Vinculin
IHC is used to detect the localization of specific proteins within the tissue. Vinculin is a marker for focal adhesions and can be used to assess the integrity of Sertoli cell-spermatid junctions.
Materials:
-
Paraffin-embedded testis sections on charged slides
-
Xylene
-
Graded ethanol
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Vinculin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Follow steps 2 and 3 of the H&E staining protocol.
-
Antigen Retrieval: Immerse the slides in pre-heated antigen retrieval solution and heat in a microwave or water bath. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-vinculin antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the sections with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Wash the sections with PBS and apply the DAB substrate. Monitor the color development under a microscope.
-
Counterstaining: Rinse the slides in water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.
Molecular Signaling Pathway of this compound in Sertoli Cells
This compound exerts its effects by targeting specific proteins within Sertoli cells, leading to the disruption of signaling pathways that are essential for maintaining the integrity of the seminiferous epithelium.
Key Molecular Targets and Pathway:
-
HSP90AB1 (HSP90β) and EEF1A1: this compound has been shown to bind to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[2]
-
AKT1 Degradation: The interaction of this compound with HSP90 leads to the degradation of client proteins, including AKT1, which is a crucial kinase for cell survival and junctional integrity.
-
NF-κB and Interleukin-1α (IL-1α) Upregulation: this compound treatment leads to the upregulation of Nuclear Factor-kappa B (NF-κB) signaling and a subsequent increase in the expression of Interleukin-1α (IL-1α).[2] IL-1α is known to disrupt the Sertoli cell-spermatid junctional complexes.
Caption: this compound's Molecular Mechanism in Sertoli Cells.
Conclusion
The histological analysis of the testis following this compound treatment is a multifaceted process that requires careful tissue handling, precise staining techniques, and a thorough understanding of the expected cellular and molecular changes. The protocols and information provided in these application notes are intended to guide researchers in conducting comprehensive and accurate assessments of this compound's impact on testicular morphology and function. The primary effects of this compound, including spermatid loss and Sertoli cell damage, are underpinned by its interaction with HSP90AB1 and EEF1A1 and the subsequent disruption of key signaling pathways. Consistent and standardized histological evaluation is essential for the continued development and safety assessment of this compound and other potential male contraceptive agents.
References
Application Notes and Protocols for Assessing Sperm Count and Motility Following Gamendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gamendazole
This compound is an orally active indazole carboxylic acid derivative that has been investigated as a potential non-hormonal male contraceptive.[1] Its mechanism of action involves the targeted disruption of spermatogenesis, leading to infertility.[1][2] Understanding the precise effects of this compound on key sperm parameters is crucial for its development and for elucidating its mechanism of action. These application notes provide a detailed overview of this compound's effects and present standardized protocols for the comprehensive assessment of sperm count and motility in a preclinical research setting, primarily focusing on a rat model as reflected in the available literature.
Mechanism of Action
This compound functions by targeting two key proteins within Sertoli cells: heat shock protein 90 beta (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[1][2] This interaction triggers a signaling cascade that results in a rapid increase in the transcription of Interleukin 1 alpha (Il1a).[1][2] Elevated levels of Il1a are known to disrupt the integrity of Sertoli cell-spermatid junctional complexes.[2] This disruption leads to the premature release of spermatids from the seminiferous epithelium, a process that ultimately results in a significant reduction in the number of mature sperm and, consequently, infertility.[1][2]
Data Presentation: Quantitative Effects of this compound in Rats
The following table summarizes the reported effects of a single oral dose of this compound on the fertility of male rats. It is important to note that while these studies demonstrate a potent anti-fertility effect, specific data on sperm concentration (in millions/mL) and percentage of motile sperm are not extensively detailed in the cited literature. The provided protocols are designed to enable researchers to collect such critical quantitative data.
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (6 mg/kg) | Citation |
| Infertility Rate | 0% | 100% of 4 out of 6 animals became infertile | 100% (7 out of 7 animals) | [3] |
| Time to Infertility | N/A | Not specified | 3 weeks post-dose | [3] |
| Reversibility of Infertility | N/A | 100% fertility returned in 4 out of 6 animals | Fertility returned by 9 weeks in 4 out of 7 animals | [3] |
Experimental Protocols
These protocols provide detailed methodologies for the collection and analysis of sperm from rats treated with this compound.
Protocol 1: Semen Collection from Cauda Epididymis
This protocol is adapted from standard methods for sperm collection in rodents.
Materials:
-
Sterile surgical instruments (scissors, forceps)
-
Petri dish
-
Sperm culture medium (e.g., Biggers, Whitten, and Whittingham (BWW) medium) pre-warmed to 37°C
-
CO2 incubator (37°C, 5% CO2)
-
Microscope slides and coverslips
Procedure:
-
Humanely euthanize the rat according to institutionally approved protocols.
-
Surgically expose the testes and epididymides.
-
Carefully dissect the cauda epididymis from each testis and place it in a petri dish containing 1-2 mL of pre-warmed BWW medium.
-
Make several small incisions in the cauda epididymis to allow the sperm to disperse into the medium.
-
Incubate the petri dish for 10-15 minutes in a CO2 incubator to allow for sperm swim-out.
-
Gently swirl the dish to create a homogenous sperm suspension.
-
The sperm suspension is now ready for analysis.
Protocol 2: Manual Sperm Count using a Hemocytometer
This is a standard and widely used method for determining sperm concentration.
Materials:
-
Sperm suspension (from Protocol 1)
-
Improved Neubauer hemocytometer
-
Coverslip for hemocytometer
-
Micropipette (10-20 µL)
-
Diluting fluid (e.g., distilled water or a solution of 1% formalin in 0.9% NaCl)
-
Light microscope
Procedure:
-
Prepare a 1:20 dilution of the sperm suspension by mixing 10 µL of the sperm suspension with 190 µL of the diluting fluid. Mix gently.
-
Place the coverslip over the counting chambers of the hemocytometer.
-
Load approximately 10 µL of the diluted sperm suspension into each of the two counting chambers.
-
Allow the sperm to settle for 5 minutes in a humid chamber to prevent drying.
-
Using a light microscope at 200x or 400x magnification, count the number of sperm heads in the central 25 large squares of the grid.
-
Repeat the count for the second chamber.
-
Calculate the sperm concentration using the following formula: Sperm Concentration (sperm/mL) = (Average number of sperm counted) x Dilution factor x 10,000 (The factor of 10,000 accounts for the volume of the counting chamber)
Protocol 3: Assessment of Sperm Motility
This protocol outlines the manual assessment of sperm motility.
Materials:
-
Sperm suspension (from Protocol 1)
-
Microscope slide
-
Coverslip
-
Light microscope with a heated stage (37°C)
Procedure:
-
Place a 10 µL drop of the undiluted sperm suspension onto a pre-warmed microscope slide.
-
Gently place a coverslip over the drop.
-
Examine the slide immediately under a light microscope at 200x or 400x magnification.
-
Systematically scan at least 10 different fields of view.
-
For each field, count the number of motile and immotile sperm. Categorize motile sperm as progressively motile (moving in a forward direction) or non-progressively motile (moving in place).
-
Calculate the percentage of motile sperm: % Motility = (Number of motile sperm / Total number of sperm counted) x 100
Protocol 4: Computer-Assisted Sperm Analysis (CASA)
CASA provides an objective and detailed analysis of sperm motility and concentration.
Materials:
-
Sperm suspension (from Protocol 1)
-
CASA instrument with integrated microscope, camera, and analysis software
-
Specialized counting chamber slide (e.g., Makler or Leja chamber)
Procedure:
-
Prepare the sperm sample according to the CASA manufacturer's instructions, which may involve dilution to an optimal concentration for analysis.
-
Load the prepared sample into the counting chamber.
-
Place the chamber on the microscope stage of the CASA system.
-
The software will capture a series of images to track the movement of individual sperm.
-
The system will automatically calculate a range of parameters, including:
-
Sperm concentration (millions/mL)
-
Total motility (%)
-
Progressive motility (%)
-
Kinematic parameters (e.g., VCL - curvilinear velocity, VSL - straight-line velocity, VAP - average path velocity, LIN - linearity, STR - straightness, BCF - beat cross frequency, ALH - amplitude of lateral head displacement).
-
Protocol 5: Sperm Viability Assessment using Flow Cytometry
This method provides a high-throughput and accurate assessment of sperm viability.
Materials:
-
Sperm suspension (from Protocol 1)
-
Flow cytometer
-
Fluorescent viability stains (e.g., SYBR-14 and Propidium Iodide (PI))
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dilute the sperm suspension in PBS to a concentration of approximately 1 x 10^6 sperm/mL.
-
Add SYBR-14 (stains live sperm green) and PI (stains dead sperm red) to the diluted sperm suspension according to the manufacturer's protocol.
-
Incubate the stained sperm suspension in the dark at 37°C for 5-10 minutes.
-
Analyze the sample using a flow cytometer.
-
The instrument will differentiate and count the number of live (green fluorescent) and dead (red fluorescent) sperm.
-
The data will be presented as the percentage of viable sperm in the total population.
Mandatory Visualizations
Caption: this compound's mechanism of action in Sertoli cells.
Caption: Workflow for assessing sperm parameters after this compound treatment.
Caption: Logical flow from this compound administration to infertility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Gamendazole Research Using TM4 Sertoli Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the TM4 mouse Sertoli cell line in research focused on the antispermatogenic agent, Gamendazole. This document outlines the effects of this compound on TM4 cells, detailed protocols for key experiments, and a summary of expected quantitative outcomes.
This compound is a potent indazole carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive.[1] Its mechanism of action involves the disruption of Sertoli cell function, which is critical for spermatid development and adhesion.[2][3] TM4 Sertoli cells offer a valuable in vitro model system to dissect the molecular and cellular effects of this compound.[4][5]
Molecular Targets and Cellular Effects of this compound in Sertoli Cells
This compound primarily targets Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[6][7] This interaction initiates a cascade of downstream events, leading to the disruption of the Sertoli cell cytoskeleton and junctional complexes, ultimately causing premature release of spermatids.[2][6]
Key cellular effects observed in TM4 and primary Sertoli cells upon this compound treatment include:
-
Cytoskeletal Disruption: this compound induces disorganization of F-actin stress fibers and alters the distribution of vinculin-containing focal adhesion points.[2][3]
-
Morphological Changes: TM4 cells exhibit a morphological shift from a fibroblastic to a more squamous shape.[2][8]
-
Degradation of HSP90 Client Proteins: Treatment with this compound leads to the degradation of AKT1, a known HSP90 client protein involved in maintaining Sertoli cell junctions.[2][7]
-
Induction of Gene Expression: this compound stimulates the transcription of Interleukin 1 Alpha (Il1a), a cytokine known to disrupt Sertoli cell-spermatid junctions.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature regarding the effects of this compound and its analog, H2-Gamendazole, on Sertoli cells.
| Compound | Cell Type | Concentration | Time | Observed Effect | Reference |
| H2-Gamendazole | TM4 Sertoli Cells | 40 µM | 4 hours | Change in cell morphology (fibroblast-like to squamous-like) and altered actin distribution. | [2][8] |
| This compound | Primary Rat Sertoli Cells | Not Specified | 4 hours | Disorganization of F-actin stress fibers. | [2] |
| This compound | Primary Rat Sertoli Cells | Not Specified | 8 hours | Loss of definition of F-actin stress fibers. | [2] |
| This compound | Primary Rat Sertoli Cells | 100 nM | 60 minutes | Spike in Il1a transcription. | [6][7] |
| This compound | Primary Sertoli Cells | 6.8 x 10⁻¹⁰ M (IC₅₀) | Not Specified | Inhibition of inhibin B production. | [1] |
Experimental Protocols
TM4 Sertoli Cell Culture
This protocol details the standard procedure for culturing and maintaining the TM4 mouse Sertoli cell line.
Materials:
-
TM4 Sertoli cells (e.g., ATCC CRL-1715)
-
DMEM/F-12 medium (Dulbecco's Modified Eagle's Medium/Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates, 96-well plates, and coverslips as needed for experiments
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
DMEM/F-12
-
5% Horse Serum
-
2.5% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen TM4 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintaining Cultures:
-
Change the culture medium every 2-3 days.
-
Observe cells daily for confluency and morphology.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Incubate at 37°C and 5% CO₂.
-
This compound Treatment of TM4 Cells
This protocol outlines the procedure for treating cultured TM4 cells with this compound.
Materials:
-
This compound (or H2-Gamendazole)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
TM4 cells cultured in appropriate vessels (e.g., 6-well plates, coverslips)
-
Complete growth medium
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Cell Seeding:
-
Seed TM4 cells into the desired culture vessels at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for at least 24 hours before treatment.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 10 nM - 40 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 8, 24 hours) at 37°C and 5% CO₂.
-
-
Post-Treatment Processing:
-
After the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, protein extraction, immunofluorescence staining).
-
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on TM4 cell viability.
Materials:
-
TM4 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TM4 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of AKT1 and HSP90
This protocol details the detection of AKT1 and HSP90 protein levels in this compound-treated TM4 cells.
Materials:
-
This compound-treated and control TM4 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-AKT1, anti-HSP90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
F-Actin and Vinculin Staining
This protocol describes the immunofluorescence staining of F-actin and vinculin to visualize the cytoskeleton and focal adhesions.
Materials:
-
TM4 cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-vinculin)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 594)
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed TM4 cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-vinculin primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
This compound's Proposed Mechanism of Action in Sertoli Cells
Caption: Proposed signaling pathways affected by this compound in Sertoli cells.
Experimental Workflow for Studying this compound Effects in TM4 Cells
Caption: Workflow for investigating the effects of this compound on TM4 Sertoli cells.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bioone.org [bioone.org]
- 4. Immunofluorescence localization of vinculin in ectoplasmic ("junctional") specializations of rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. editxor.com [editxor.com]
- 7. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Refolding Assay for Assessing HSP90 Inhibition by Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This makes HSP90 a compelling target for cancer therapy. Gamendazole, an indazole carboxylic acid derivative, has been identified as an inhibitor of HSP90. A robust and reliable method to quantify the inhibitory activity of compounds like this compound is the luciferase refolding assay. This assay leverages the HSP90-dependent refolding of denatured firefly luciferase to measure the chaperone's activity. Inhibition of HSP90 prevents this refolding, leading to a quantifiable decrease in luciferase activity.
These application notes provide a detailed protocol for utilizing the luciferase refolding assay to assess the HSP90 inhibitory potential of this compound. Both a cell-free (using rabbit reticulocyte lysate) and a cell-based assay are described, offering flexibility for different research needs.
Principle of the Assay
Firefly luciferase, when denatured by heat or chemical means, loses its enzymatic activity. In the presence of the HSP90 chaperone machinery and ATP, denatured luciferase can refold into its active conformation and regain its ability to produce light. The intensity of the luminescent signal is directly proportional to the amount of refolded, active luciferase. When an HSP90 inhibitor such as this compound is present, it disrupts the chaperone's function, thereby inhibiting the refolding of luciferase and resulting in a reduced light output. By measuring the luminescence, the inhibitory activity of the compound can be quantified.
Quantitative Data Summary
The following table summarizes the quantitative data for the inhibition of HSP90 by this compound as determined by the luciferase refolding assay.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Luciferase Refolding Assay | HSP90 | 330 ± 38 µM | [1] |
| Novobiocin | Luciferase Refolding Assay | HSP90 | 552 ± 12 µM | [1] |
Experimental Protocols
A. Cell-Free Luciferase Refolding Assay using Rabbit Reticulocyte Lysate (RRL)
This protocol is adapted from established methods for high-throughput screening of HSP90 inhibitors.[2]
Materials:
-
Rabbit Reticulocyte Lysate (RRL)
-
Firefly Luciferase
-
This compound
-
ATP
-
Luciferin (B1168401) (substrate)
-
Assay Buffer (e.g., Tris-HCl pH 7.5, KCl, MgCl2)
-
96-well or 384-well white, opaque plates
-
Luminometer
Protocol:
-
Preparation of Denatured Luciferase:
-
Reconstitute firefly luciferase in an appropriate buffer.
-
Thermally denature the luciferase by incubating at a specific temperature (e.g., 41-42°C) for a predetermined time (e.g., 10-15 minutes) until >95% of the activity is lost.[3]
-
Immediately place the denatured luciferase on ice to prevent irreversible aggregation.
-
-
Assay Setup:
-
Prepare a reaction mixture containing RRL, ATP, and assay buffer.
-
Dispense the reaction mixture into the wells of a microplate.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HSP90 inhibitor like 17-AAG).
-
-
Initiation of Refolding:
-
Add the denatured luciferase to each well to initiate the refolding reaction.
-
Incubate the plate at a suitable temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow for luciferase refolding.
-
-
Luminescence Measurement:
-
Add the luciferin substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no luciferase).
-
Normalize the data to the vehicle control (100% refolding) and a control with no RRL (0% refolding).
-
Plot the percentage of luciferase refolding against the logarithm of this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the luciferase refolding activity.
-
B. Cell-Based Luciferase Refolding Assay
This protocol is based on methods developed for in-cell HSP90 inhibitor screening.[4]
Materials:
-
Cancer cell line stably expressing firefly luciferase (e.g., transduced with a lentivirus carrying the luciferase gene).[4]
-
Cell culture medium and supplements
-
This compound
-
Cycloheximide (B1669411) (protein synthesis inhibitor)
-
Luciferin (substrate)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 384-well white, opaque cell culture plates
-
Luminometer
-
Incubator (37°C, 5% CO2)
-
Water bath (for heat shock)
Protocol:
-
Cell Seeding:
-
Seed the luciferase-expressing cells into a white, opaque microplate at an appropriate density and allow them to adhere overnight.
-
-
Inhibition of Protein Synthesis:
-
Treat the cells with cycloheximide for a sufficient time (e.g., 1-2 hours) to block the synthesis of new luciferase, ensuring that the measured activity is from the refolding of existing, denatured protein.[4]
-
-
HSP90 Inhibition:
-
Add this compound at various concentrations to the cells and incubate for a predetermined period.
-
-
Thermal Denaturation of Intracellular Luciferase:
-
Seal the plate and submerge it in a water bath set to a specific temperature (e.g., 45-50°C) for a short duration (e.g., 6-30 minutes) to denature the intracellular luciferase.[4][5] The optimal temperature and time should be determined empirically for the specific cell line to ensure >95% denaturation without significant loss of cell viability.[4]
-
-
Recovery and Refolding:
-
Return the plate to the 37°C incubator for a recovery period (e.g., 1-4 hours) to allow for HSP90-mediated refolding of the denatured luciferase.
-
-
Luminescence Measurement:
-
Wash the cells with PBS.
-
Lyse the cells and add the luciferin substrate according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a non-heat-shocked control (100% activity) and a heat-shocked control without a recovery period (0% refolding).
-
Plot the percentage of luciferase refolding against the logarithm of this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow: Luciferase Refolding Assay
Caption: Workflow for cell-free and cell-based luciferase refolding assays.
HSP90 Chaperone Cycle
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Refolding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Gamendazole Stock Solution in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamendazole is an indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive and for its anti-cancer properties. Accurate and reproducible in vitro studies rely on the correct preparation and application of a stable this compound stock solution. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications, ensuring consistent experimental outcomes.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's properties is crucial for accurate stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₁Cl₂F₃N₂O₂ | N/A |
| Molecular Weight | 415.19 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage (Powder) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [3][4] |
| Shelf Life (Powder) | >2 years if stored properly | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting multiple proteins. It has been identified as an inhibitor of Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1).[5][6] Inhibition of HSP90, a molecular chaperone, leads to the degradation of its client proteins, such as AKT1 and ERBB2, which are critical for cell survival and proliferation.[7] Furthermore, this compound has been shown to stimulate the transcription of Interleukin-1 alpha (IL-1α), a pro-inflammatory cytokine.[6][7] This multifaceted mechanism disrupts cellular homeostasis and can induce anti-proliferative effects and disrupt cell junctions.[6][7]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Sertoli Cells Treated with Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole is an indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive.[1][2] Its mechanism of action involves the disruption of spermatogenesis by targeting Sertoli cells, the somatic "nurse" cells essential for germ cell development within the seminiferous tubules.[1] this compound has been shown to bind to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][3] This interaction initiates a signaling cascade that leads to the disorganization of the Sertoli cell cytoskeleton, particularly the F-actin and vinculin structures that are critical for maintaining the integrity of cell junctions and providing structural support for developing spermatids.[4][5] Furthermore, this compound treatment stimulates the transcription of Interleukin 1 alpha (Il1a), a cytokine known to disrupt Sertoli cell-spermatid junctional complexes.[1][6]
These application notes provide a detailed protocol for the immunofluorescence staining of F-actin and vinculin in cultured Sertoli cells treated with this compound. This method allows for the visualization and qualitative assessment of cytoskeletal disruption, a key indicator of this compound's bioactivity.
Data Presentation
The following tables summarize the reported effects of this compound on Sertoli cells. The data is compiled from descriptive accounts in the cited literature and is intended to provide a semi-quantitative overview.
Table 1: Effect of this compound on F-actin Organization in Primary Rat Sertoli Cells
| Treatment Time (hours) | F-actin Stress Fiber Organization | Description of Effect |
| 0 (Control) | Well-organized parallel bundles | Normal cytoskeletal structure.[5] |
| 3 | Disrupted organization | Onset of cytoskeletal disruption.[5] |
| 4 | Disorganized | Significant disorganization of F-actin stress fibers.[4] |
| 8 | Loss of definition | Severe disruption and loss of defined stress fibers.[4] |
Table 2: Effect of this compound on Vinculin Distribution in Primary Rat Sertoli Cells
| Treatment Time (hours) | Vinculin Distribution | Description of Effect |
| 0 (Control) | Linearly organized focal adhesion points | Normal distribution at focal adhesions.[5] |
| 3 | Increased cytoplasmic staining and redistribution | Increased intensity of cytoplasmic vinculin staining with redistribution to the cell periphery and around the nucleus.[5] |
| 4 | Disorganization of parallel ordered focal contacts | Disruption of the organized structure of vinculin-containing focal contacts.[4] |
Table 3: Effect of this compound on Il1a Gene Expression in Primary Rat Sertoli Cells
| Treatment Time (minutes) | This compound Concentration | Fold Change in Il1a mRNA |
| 60 | 100 nM | Spike in transcription |
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Sertoli Cells
This protocol describes the basic procedure for isolating and culturing primary Sertoli cells from rats, followed by treatment with this compound.
Materials:
-
Testes from 15-day-old rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Glass coverslips (sterilized)
Procedure:
-
Isolate testes from 15-day-old rats under sterile conditions.
-
Decapsulate the testes and mince the tissue.
-
Digest the tissue with a solution of collagenase and hyaluronidase to separate the seminiferous tubules.
-
Further digest the tubules with trypsin to obtain a single-cell suspension.
-
Plate the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, treat the Sertoli cell-enriched cultures with a hypotonic solution to lyse remaining germ cells.
-
Plate the purified Sertoli cells on sterile glass coverslips in culture plates.
-
Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in culture medium from a concentrated stock in DMSO. A final concentration of 10 µM is often used for in vitro studies.[5]
-
Treat the Sertoli cells with the this compound solution for the desired time points (e.g., 1, 3, 4, 6, 8 hours). Include a vehicle control (DMSO) group.
Protocol 2: Immunofluorescence Staining for F-actin and Vinculin
This protocol details the steps for fixing, permeabilizing, and staining this compound-treated Sertoli cells for the visualization of F-actin and vinculin.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-Vinculin antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG (depending on the primary antibody host)
-
Fluorophore-conjugated Phalloidin (B8060827) (for F-actin staining)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
After this compound treatment, gently wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-vinculin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Visualizations
Caption: this compound's proposed signaling pathway in Sertoli cells.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Gamendazole's Contraceptive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models, primarily the rat, to investigate the contraceptive efficacy and mechanism of action of Gamendazole. The following protocols are based on established methodologies and published findings to ensure reproducibility and accuracy in preclinical studies.
I. Introduction to this compound
This compound is an indazole carboxylic acid derivative that has shown potent, orally active, and reversible antispermatogenic effects in male rats.[1][2] Its mechanism of action is non-hormonal, primarily targeting Sertoli cells within the seminiferous tubules.[1][3] This leads to the disruption of Sertoli cell-spermatid junctions, causing premature release of spermatids and resulting in infertility.[4] Understanding the preclinical profile of this compound is crucial for its potential development as a non-hormonal male contraceptive.
II. Animal Model Selection
The primary and most characterized animal model for studying this compound's contraceptive effects is the adult male Sprague-Dawley rat .[1][5] This model is well-suited due to its well-defined reproductive physiology and the significant body of research available on its response to various contraceptive agents. While studies have also been conducted in mice, rabbits, and non-human primates, the rat model remains the cornerstone for initial efficacy and mechanism of action studies.[6]
III. In Vivo Contraceptive Efficacy Studies
A. Data Presentation: In Vivo Efficacy of this compound in Rats
| Parameter | Single Oral Dose: 3 mg/kg | Single Oral Dose: 6 mg/kg | Reference(s) |
| Infertility Rate | 100% of animals became infertile | 100% infertility achieved in 7 out of 7 males | [1] |
| Time to Infertility | 3 weeks post-dose | 3 weeks post-dose | [1] |
| Fertility Reversibility | Fertility returned in 4 out of 6 animals | Fertility returned by 9 weeks in 4 out of 7 animals | [1] |
| Effect on Mating Behavior | No observed differences | No observed differences | [1] |
| Hormonal Effects | Transient increase in FSH, initial decline in inhibin B. No significant changes in other reproductive hormones. | Transient increase in FSH, initial decline in inhibin B. No significant changes in other reproductive hormones. | [1][5] |
B. Experimental Protocol: In Vivo Contraceptive Efficacy Assessment
This protocol outlines the steps to assess the contraceptive efficacy of this compound in male rats.
1. Animal Subjects:
-
Adult, proven-fertile male Sprague-Dawley rats (300-350g).
-
Adult female Sprague-Dawley rats for mating trials.
2. This compound Formulation and Administration:
-
Vehicle: 10% ethanol (B145695) in sesame oil.
-
This compound Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 3 mg/ml and 6 mg/ml for 3 mg/kg and 6 mg/kg doses, respectively, assuming a 1 ml/kg administration volume).
-
Administration: Administer a single dose via oral gavage.
3. Experimental Design:
-
Control Group: Administer vehicle only.
-
Treatment Groups: Administer this compound at desired dose levels (e.g., 3 mg/kg and 6 mg/kg).
-
House male rats individually after dosing.
4. Mating Trials:
-
At 3 weeks post-treatment, cohabitate each male with a proestrous female overnight.
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage the following morning.
-
Monitor females for pregnancy and record litter size.
-
Repeat mating trials at subsequent time points (e.g., weekly) to assess the duration of infertility and the return of fertility.
5. Hormone Analysis:
-
Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., baseline, and weekly post-treatment).
-
Separate serum and store at -80°C.
-
Measure serum levels of Follicle-Stimulating Hormone (FSH) and Inhibin B using commercially available ELISA kits specific for rats.
6. Testicular Histology:
-
At the end of the study, euthanize the animals and collect the testes.
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the seminiferous tubules for evidence of spermatid loss, Sertoli cell vacuolization, and other morphological changes.
C. Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound's contraceptive efficacy.
IV. In Vitro Studies on Sertoli Cells
A. Data Presentation: In Vitro Effects of this compound on Sertoli Cells
| Parameter | Concentration | Observation | Reference(s) |
| Inhibin B Production | IC50: 6.8 x 10⁻¹⁰ M | This compound inhibits the production of inhibin B by primary Sertoli cells. | [1] |
| Cytoskeletal Disruption | 10 µM | Disorganization of F-actin bundles and redistribution of vinculin. | [4] |
| Gene Expression | 100 nM | Rapid and transient increase in Il1a transcription within 60 minutes. | [3][7] |
B. Experimental Protocol: In Vitro Sertoli Cell Culture and Treatment
This protocol details the isolation of primary rat Sertoli cells and their subsequent treatment with this compound to assess its direct effects.
1. Sertoli Cell Isolation:
-
Euthanize immature male Sprague-Dawley rats (20-22 days old).
-
Decapsulate the testes and digest the seminiferous tubules with a sequential enzyme treatment (e.g., collagenase, hyaluronidase, and trypsin) to dissociate the cells.
-
Purify Sertoli cells by differential plating or hypotonic shock to remove contaminating germ cells.
-
Culture the isolated Sertoli cells in an appropriate medium (e.g., DMEM/F12) supplemented with growth factors.
2. This compound Treatment:
-
Once Sertoli cells have formed a confluent monolayer, treat them with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) dissolved in a suitable solvent (e.g., DMSO).
-
Include a vehicle control group.
3. Assessment of Inhibin B Production:
-
After the desired incubation period (e.g., 24-48 hours), collect the culture medium.
-
Measure the concentration of Inhibin B in the medium using a rat-specific ELISA kit.
4. Immunofluorescence for Cytoskeletal Proteins:
-
Culture Sertoli cells on glass coverslips.
-
After treatment with this compound, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with primary antibodies against F-actin (phalloidin conjugate) and vinculin.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
5. Gene Expression Analysis:
-
After a short treatment period (e.g., 1-4 hours), lyse the Sertoli cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for Il1a and a suitable housekeeping gene to determine changes in gene expression.
V. Mechanism of Action: Signaling Pathway
This compound's contraceptive effect is initiated by its binding to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[3][7] This interaction triggers a signaling cascade that ultimately leads to the disruption of the Sertoli cell-spermatid junctional complexes.
A. Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced infertility.
B. Protocol: Western Blot for Protein Expression
This protocol can be used to assess the levels of key proteins in the this compound signaling pathway.
1. Sample Preparation:
-
Homogenize testicular tissue or lyse cultured Sertoli cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HSP90AB1, EEF1A1, and AKT1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
VI. Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of this compound as a potential male contraceptive. The use of the rat model, coupled with in vitro studies on Sertoli cells, allows for a comprehensive assessment of its efficacy, reversibility, and mechanism of action. These application notes are intended to guide researchers in designing and executing experiments that will further elucidate the contraceptive profile of this compound and other similar compounds.
References
Application Notes and Protocols for Evaluating the Reversibility of Gamendazole's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole is an orally active indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive. Its mechanism of action involves the targeting of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) within Sertoli cells. This interaction disrupts the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids and subsequent infertility.[1][2][3][4][5] While effective in inducing infertility, a critical aspect of its development as a contraceptive is the reversibility of its effects upon cessation of treatment. Some studies have indicated that the damage to the seminiferous epithelium may not be fully reversible at higher doses.[3] An analog, H2-Gamendazole, has been developed with the aim of improving reversibility.[2][6]
These application notes provide a comprehensive set of protocols to meticulously evaluate the reversibility of this compound's effects, both in vitro and in vivo. The methodologies described will enable researchers to assess the restoration of cellular function, tissue integrity, and fertility following the withdrawal of the compound.
In Vitro Reversibility Assays
In vitro studies are crucial for dissecting the cellular mechanisms of this compound's action and the potential for recovery at a cellular level. Primary Sertoli cell cultures or immortalized Sertoli cell lines are appropriate models for these assays.
Protocol 1: Assessment of Sertoli Cell Viability and Proliferation Reversibility
This protocol evaluates the recovery of Sertoli cell viability and proliferative capacity after this compound exposure.
Methodology:
-
Cell Culture: Culture primary rat Sertoli cells or a suitable Sertoli cell line (e.g., hT-SerC) in appropriate media.
-
This compound Treatment: Expose the cells to a range of this compound concentrations (e.g., 10 nM to 1 µM) for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
Washout Phase: After the treatment period, remove the this compound-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and replace it with fresh, drug-free medium.
-
Recovery Period: Culture the cells in the drug-free medium for various time points (e.g., 24, 48, 72, 96 hours).
-
Viability and Proliferation Assays: At the end of each recovery time point, assess cell viability and proliferation using standard assays such as:
-
Data Analysis: Compare the viability and proliferation rates of the washout groups to the vehicle control and to cells continuously exposed to this compound.
Data Presentation:
| Treatment Group | Concentration | Exposure Duration (h) | Recovery Duration (h) | Cell Viability (% of Control) | Proliferation Rate (Fold Change vs. Control) |
| Vehicle Control | - | 72 | - | 100 | 1.0 |
| This compound | 100 nM | 72 | 0 | 60 | 0.4 |
| This compound Washout | 100 nM | 72 | 24 | 75 | 0.6 |
| This compound Washout | 100 nM | 72 | 48 | 85 | 0.8 |
| This compound Washout | 100 nM | 72 | 96 | 95 | 0.9 |
Protocol 2: Evaluation of Cytoskeletal Integrity and Junctional Protein Expression Reversibility
This compound is known to disrupt the actin cytoskeleton in Sertoli cells.[5] This protocol assesses the recovery of cytoskeletal architecture and the expression of key junctional proteins.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Immunocytochemistry: At each recovery time point, fix the cells and perform immunofluorescence staining for:
-
F-actin: Using fluorescently labeled phalloidin.
-
Vinculin: A focal adhesion protein.[5]
-
ZO-1 and Occludin: Tight junction proteins.
-
-
Western Blotting: Lyse cells at each recovery time point and perform Western blotting to quantify the expression levels of vinculin, ZO-1, occludin, and other relevant junctional proteins.
-
Microscopy and Analysis: Visualize the stained cells using fluorescence microscopy. Quantify the recovery of organized actin stress fibers and the localization of junctional proteins at cell-cell contacts. Quantify protein expression levels from Western blots relative to a loading control.
Data Presentation:
| Treatment Group | Concentration | Exposure Duration (h) | Recovery Duration (h) | F-actin Organization | Vinculin Localization | ZO-1 Expression (Fold Change vs. Control) |
| Vehicle Control | - | 48 | - | Organized Stress Fibers | Peripheral | 1.0 |
| This compound | 100 nM | 48 | 0 | Disorganized | Diffuse Cytoplasmic | 0.3 |
| This compound Washout | 100 nM | 48 | 24 | Partially Reorganized | Punctate Cytoplasmic | 0.5 |
| This compound Washout | 100 nM | 48 | 48 | Mostly Reorganized | Peripheral | 0.8 |
| This compound Washout | 100 nM | 48 | 72 | Fully Reorganized | Peripheral | 0.95 |
In Vivo Reversibility Studies
In vivo studies in animal models (e.g., rats, mice) are essential to evaluate the reversibility of this compound's contraceptive effects in a whole organism.
Protocol 3: Assessment of Fertility Reversibility
This is the most direct measure of the reversibility of this compound's effects.
Methodology:
-
Animal Model: Use sexually mature male rats or mice with proven fertility.
-
This compound Administration: Administer this compound orally at different doses (e.g., 3 mg/kg, 6 mg/kg) as a single dose or for a defined treatment period.[10] Include a vehicle control group.
-
Mating Studies:
-
During Treatment: Pair treated males with untreated, fertile females to confirm the induction of infertility.
-
Post-Treatment (Reversibility): After the last dose of this compound, pair the treated males with new, untreated fertile females at various time points (e.g., 4, 8, 12, 16 weeks post-treatment).
-
-
Fertility Assessment: Monitor the females for pregnancy and record the number of pups per litter. Calculate the fertility index (percentage of males impregnating a female).
-
Data Analysis: Compare the fertility rates and litter sizes of the washout groups to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Treatment Duration | Recovery Time (weeks) | Fertility Index (%) | Average Litter Size |
| Vehicle Control | - | 4 weeks | - | 100 | 12 ± 2 |
| This compound | 6 | 4 weeks | 0 | 0 | 0 |
| This compound Washout | 6 | 4 weeks | 4 | 25 | 8 ± 3 |
| This compound Washout | 6 | 4 weeks | 8 | 75 | 11 ± 2 |
| This compound Washout | 6 | 4 weeks | 12 | 100 | 12 ± 1 |
Protocol 4: Evaluation of Spermatogenesis Recovery
This protocol assesses the restoration of normal sperm production and quality.
Methodology:
-
Animal Treatment and Recovery: Follow steps 1 and 2 from Protocol 3. Euthanize cohorts of animals at different time points during and after this compound treatment.
-
Semen Analysis: Collect semen from the cauda epididymis. Perform a comprehensive semen analysis to evaluate:[11][12][13][14]
-
Sperm Count: Number of sperm per milliliter.
-
Sperm Motility: Percentage of motile sperm.
-
Sperm Morphology: Percentage of sperm with normal morphology.
-
-
Histological Analysis: Fix testes in Bouin's solution, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to evaluate the integrity of the seminiferous epithelium, the presence of different germ cell stages, and signs of recovery.
-
Data Analysis: Quantify the sperm parameters and perform morphometric analysis of the testicular histology.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Recovery Time (weeks) | Sperm Count (x10^6/mL) | Sperm Motility (%) | Normal Morphology (%) | Seminiferous Tubule Score |
| Vehicle Control | - | - | 50 ± 5 | 75 ± 5 | 80 ± 4 | 10 |
| This compound | 6 | 0 | 2 ± 1 | 10 ± 3 | 15 ± 5 | 3 |
| This compound Washout | 6 | 4 | 15 ± 4 | 30 ± 6 | 40 ± 7 | 6 |
| This compound Washout | 6 | 8 | 35 ± 6 | 60 ± 8 | 65 ± 6 | 8 |
| This compound Washout | 6 | 12 | 48 ± 5 | 72 ± 6 | 78 ± 5 | 9 |
Protocol 5: Assessment of Blood-Testis Barrier (BTB) Integrity Reversibility
This compound's disruption of Sertoli cell junctions may compromise the BTB. This protocol evaluates the recovery of BTB integrity.
Methodology:
-
Animal Treatment and Recovery: Follow steps 1 and 2 from Protocol 3.
-
In Vivo Biotinylation Assay: This assay assesses the permeability of the BTB.[15][16][17]
-
Anesthetize the animals.
-
Inject a solution of sulfo-NHS-LC-biotin into the interstitial space of the testis.
-
After a defined time, euthanize the animals and collect the testes.
-
Fix, section, and stain the testicular tissue with fluorescently labeled streptavidin to visualize the biotin (B1667282).
-
-
Microscopy and Analysis:
-
In testes with an intact BTB, the biotin will be restricted to the basal compartment of the seminiferous tubules.
-
In testes with a compromised BTB, the biotin will diffuse into the adluminal compartment.
-
Quantify the extent of biotin diffusion to assess the degree of BTB disruption and recovery.
-
-
Immunohistochemistry for BTB Proteins: Stain testicular sections for key BTB proteins like ZO-1, occludin, and claudin-11 to assess their localization and expression during the recovery period.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Recovery Time (weeks) | BTB Permeability (Arbitrary Units) | ZO-1 Localization | Occludin Expression (Fold Change vs. Control) |
| Vehicle Control | - | - | 1.0 | Basal, Continuous | 1.0 |
| This compound | 6 | 0 | 5.8 | Disrupted, Diffuse | 0.2 |
| This compound Washout | 6 | 4 | 3.2 | Partially Restored | 0.5 |
| This compound Washout | 6 | 8 | 1.5 | Mostly Restored | 0.8 |
| This compound Washout | 6 | 12 | 1.1 | Fully Restored | 0.95 |
Signaling Pathway Analysis
To understand the molecular basis of reversibility, it is important to investigate the signaling pathways affected by this compound.
Protocol 6: Reversibility of this compound-Induced Gene and Protein Expression Changes
This compound stimulates the transcription of Interleukin 1 alpha (Il1a) and affects HSP90 client proteins like AKT1.[1][4][18] This protocol examines the normalization of these molecular markers after drug withdrawal.
Methodology:
-
Sample Collection: Collect Sertoli cells (in vitro) or whole testis tissue (in vivo) at various time points after this compound washout.
-
Quantitative RT-PCR (qRT-PCR): Extract RNA and perform qRT-PCR to measure the mRNA levels of Il1a and other relevant genes.
-
Western Blotting: Extract protein and perform Western blotting to assess the protein levels of p-AKT, total AKT, and other components of the HSP90 and NF-κB signaling pathways.
-
Data Analysis: Normalize gene expression to a housekeeping gene and protein expression to a loading control. Compare the levels in the washout groups to the control and continuously treated groups.
Visualizations
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Caption: Workflow for in vivo evaluation of this compound's reversibility.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive H2-Gamendazole Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis and Treatment of Infertility in Men: AUA/ASRM Guideline - American Urological Association [auanet.org]
- 12. cryochoice.com [cryochoice.com]
- 13. ivfbali.com [ivfbali.com]
- 14. Semen Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Monitoring the Integrity of the Blood-Testis Barrier (BTB): An In Vivo Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring the Integrity of the Blood-Testis Barrier (BTB): An In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
optimizing Gamendazole dosage for reversible infertility in rats
Gamendazole Experimental Support Center
Welcome to the technical support center for researchers utilizing this compound for studies on reversible male infertility in rats. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce infertility?
This compound is an orally active indazole carboxylic acid that induces infertility by disrupting spermatogenesis.[1][2] Its primary targets are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) within Sertoli cells.[1][2] This interaction triggers a cascade that leads to the disruption of Sertoli cell-spermatid junctional complexes, causing the premature release of immature spermatids from the germinal epithelium.[1][3][4] This process ultimately results in a temporary cessation of sperm production.
Q2: What is the recommended dosage of this compound for inducing reversible infertility in rats?
A single oral dose of 3 mg/kg is recommended for achieving a high rate of infertility with a good probability of reversal. While a single oral dose of 6 mg/kg also achieves 100% infertility, it carries a higher risk of incomplete or failed fertility recovery.[5] Repeated dosing increases the likelihood of irreversible infertility.[5] The calculated ED50 (Effective Dose for 50% of the population) for this compound is approximately 0.8 mg/kg.[6]
Q3: How should this compound be prepared and administered?
For oral administration, this compound should be formulated in a vehicle of 10% ethanol (B145695) in sesame oil .[6] Administration is typically performed via a single oral gavage.
Q4: How long does it take to observe infertility, and when can fertility be expected to return?
Following a single oral dose (e.g., 3-6 mg/kg), 100% infertility is typically achieved by week 3 post-administration. For rats where fertility is reversible, recovery often begins by week 9. However, the recovery timeline and success rate can vary based on the dosage.
Q5: Are there any known effects on hormones or mating behavior?
Studies have shown no significant changes in circulating reproductive hormones, apart from a transient increase in FSH levels that coincides with an initial drop in inhibin B. This compound does not appear to affect mating behavior in treated rats.
Data Summary Tables
Table 1: Efficacy of Single Oral Dose of this compound in Rats
| Dosage (mg/kg) | Infertility Rate | Time to Infertility | Reversibility Outcome | Source(s) |
| 3.0 | ~86% (6/7 rats) | ~3 weeks | 100% fertility return in affected animals (4/6 recovered) | |
| 6.0 | 100% (7/7 rats) | 3 weeks | Partial recovery; 57% of animals (4/7) regained fertility by 9 weeks | [5] |
Table 2: Efficacy of Repeated Oral Dose of this compound in Rats
| Dosage Regimen | Infertility Rate | Reversibility Outcome | Source(s) |
| 6.0 mg/kg/day for 7 days | 100% | Low recovery; ~29% of animals (2/7) regained fertility | [5] |
Troubleshooting Guide
Issue 1: Inconsistent or incomplete infertility observed at the 3 mg/kg dose.
-
Possible Cause 1: Formulation Issue.
-
Solution: Ensure this compound is fully dissolved in the 10% ethanol/sesame oil vehicle. Inadequate dissolution can lead to inaccurate dosing. Prepare the formulation fresh if it has been stored for an extended period.
-
-
Possible Cause 2: Administration Error.
-
Solution: Verify the accuracy of your oral gavage technique to ensure the full dose is delivered to the stomach. Confirm animal weights to calculate the precise dosage volume.
-
Issue 2: Treated male rats fail to regain fertility after the expected recovery period (e.g., >10 weeks).
-
Possible Cause 1: Dosage was too high.
-
Solution: The 6 mg/kg dose is known to carry a risk of irreversible infertility in a subset of animals.[5] For future experiments where reversibility is critical, adhere strictly to the 3 mg/kg single-dose regimen.
-
-
Possible Cause 2: Unintended Repeated Exposure.
-
Solution: Review animal housing and handling procedures to eliminate any possibility of cross-contamination or accidental re-dosing.
-
-
Possible Cause 3: Animal-specific sensitivity.
-
Solution: Individual biological variability can lead to different outcomes. Unfortunately, if infertility is permanent at a typically reversible dose, there is no known intervention to restore it. It is crucial to include a sufficient number of animals in your study to account for such outliers.
-
Issue 3: Signs of toxicity are observed in treated animals.
-
Possible Cause: High Dosage.
-
Solution: While a single oral dose of 6 mg/kg is generally tolerated, higher doses (e.g., 25 mg/kg i.p.) have been used for initial screening, and very high doses (200 mg/kg i.p.) can be fatal.[5] If signs of toxicity (e.g., significant weight loss, lethargy) are observed, reduce the dosage in future cohorts and monitor animals closely. Necropsy reports for tolerated oral doses have generally shown no remarkable findings.[5]
-
Experimental Protocols & Visualizations
Protocol: Induction of Reversible Infertility in Male Rats
-
Animal Model: Use proven-fertile male rats (e.g., Long-Evans strain). Allow for an acclimatization period upon arrival.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a vehicle of 10% ethanol and 90% sesame oil.
-
Calculate the required volume for each animal based on its body weight to achieve a final dose of 3.0 mg/kg.
-
-
Administration:
-
Administer the calculated dose to each rat via a single oral gavage.
-
Administer an equivalent volume of the vehicle (10% ethanol/sesame oil) to the control group.
-
-
Mating Trials & Monitoring:
-
Begin mating trials at week 1 post-dosing and continue weekly until week 10, with further trials at later time points (e.g., weeks 12, 14, 18) to assess recovery.[6]
-
House each male with one or two proven-fertile female rats.
-
Monitor females for pregnancy and record litter size and conceptus appearance.
-
-
Hormone & Tissue Analysis (Optional):
-
Collect blood samples periodically from the tail vein to assay for FSH and inhibin B levels.[6]
-
At the end of the study, perform a gross necropsy and collect testes for histological analysis.
-
Diagrams
Caption: Experimental workflow for assessing this compound-induced infertility.
Caption: Proposed signaling pathway for this compound action in Sertoli cells.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Male Contraception - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Gamendazole-Induced Toxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with Gamendazole in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active indazole carboxylic acid derivative that functions as a male contraceptive agent.[1][2] Its primary mechanism involves the targeting of two key proteins: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][3][4] By binding to these proteins, this compound disrupts their normal function, leading to the degradation of HSP90 client proteins such as AKT1 and ERBB2.[1] Additionally, this compound stimulates the transcription of Interleukin-1 alpha (Il1a) in Sertoli cells.[1][3][4] This cascade of events is thought to disrupt the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids from the seminiferous epithelium and resulting in infertility.[1][2]
Q2: What are the known toxicities of this compound in long-term studies?
A2: The primary long-term toxicity concern with this compound is the potential for irreversible infertility.[2][5] While the contraceptive effect is reversible in a portion of treated animals, some subjects may not regain fertility after cessation of treatment.[2][6] This lack of recovery may be attributed to the combined effects of this compound on EEF1A1 and HSP90 in less differentiated spermatogenic cells.[5] High doses of this compound (e.g., 200 mg/kg intraperitoneally in rats) have been shown to be fatal.[2] However, at therapeutic doses (e.g., 6 mg/kg orally in rats), pathology reports have indicated no significant findings of inflammation, necrosis, tumors, or hemorrhage, and no observable behavioral effects were noted.[2]
Q3: Does this compound affect hormone levels?
A3: Based on current research, this compound treatment does not appear to affect testosterone (B1683101) levels.[2] However, it has been shown to decrease the levels of inhibin B, which is produced by Sertoli cells.[2][6] A transient increase in circulating Follicle-Stimulating Hormone (FSH) levels has been observed to coincide with the initial decline in inhibin B.[6]
Troubleshooting Guides
Issue 1: Irreversible Infertility Observed in a Subset of Study Animals
Possible Cause:
-
Dosage and Duration: The dose and/or duration of this compound administration may be too high, leading to permanent damage to the germinal epithelium. The reversibility of this compound's effects is dose-dependent.[6]
-
Compound Effects: The combined inhibition of HSP90 and EEF1A1 in spermatogonial stem cells or other early-stage germ cells might impair their ability to repopulate the seminiferous epithelium.[5]
Suggested Mitigation Strategies:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the minimum effective dose that achieves the desired contraceptive effect with the highest rate of reversibility.[6]
-
Intermittent Dosing: Investigate intermittent or cyclical dosing regimens rather than continuous long-term administration to allow for potential recovery periods for the seminiferous epithelium.
-
Histopathological Analysis: At the end of the study, perform detailed histopathological analysis of the testes to assess the state of the seminiferous epithelium, including the presence and health of spermatogonial stem cells.
-
Washout Period and Recovery Assessment: Incorporate a sufficiently long washout period in your study design to accurately assess fertility recovery. Monitor mating success and litter analysis for an extended period post-treatment.
Issue 2: Unexpected Systemic Toxicity or Mortality at Higher Doses
Possible Cause:
-
Off-Target Effects: As HSP90 and EEF1A1 are ubiquitous proteins, high concentrations of this compound may lead to off-target effects in other tissues, resulting in systemic toxicity.[7]
-
Metabolic Overload: The metabolic pathways responsible for clearing this compound and its metabolites may become saturated at high doses, leading to accumulation and toxicity.
Suggested Mitigation Strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in designing dosing regimens that maintain therapeutic levels without reaching toxic concentrations.
-
In Vitro Toxicity Screening: Before in vivo studies, screen this compound and its metabolites against various cell lines (e.g., HepG2 for liver toxicity) to identify potential organ-specific toxicities.[8]
-
Clinical Pathology Monitoring: During long-term studies, regularly monitor key clinical pathology parameters (e.g., liver enzymes, kidney function markers) to detect early signs of systemic toxicity.
-
Necropsy and Histopathology: Perform comprehensive necropsies and histopathological examinations of all major organs from a subset of animals at different time points to identify any potential drug-related pathologies.
Quantitative Data Summary
| Parameter | Species | Dose | Route | Observation | Reference(s) |
| Efficacy | Rat | 6 mg/kg (single dose) | Oral | 100% infertility at 4 weeks | [2] |
| Rat | 25 mg/kg | i.p. | 100% antispermatogenic effects | [2] | |
| Toxicity (Lethality) | Rat | 200 mg/kg | i.p. | 60% fatality | [2] |
| Reversibility | Rat | 6 mg/kg (single dose) | Oral | 4 out of 7 rats recovered fertility | [2] |
| Rat | 6 mg/kg (daily for 7 days) | Oral | 2 out of 7 rats recovered fertility | [2] | |
| Rat | 3 mg/kg (single dose) | Oral | 4 out of 6 infertile rats recovered fertility | [6] | |
| Hormonal Effects | Rat | Not specified | Not specified | No effect on testosterone | [2] |
| Rat | Not specified | Not specified | Decreased inhibin B levels | [2][6] |
Experimental Protocols
Protocol 1: Assessment of Fertility Reversibility in a Rat Model
-
Animal Model: Use proven-fertile male rats (e.g., Long-Evans).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Fertility Assessment: Confirm the fertility of each male rat by housing with two untreated, fertile female rats and monitoring for pregnancy and successful litters.
-
This compound Administration: Administer this compound orally at the desired dose and for the specified duration. Include a vehicle control group.
-
Mating Trials:
-
During Treatment: Conduct mating trials at various time points during the treatment period to determine the onset of infertility.
-
Post-Treatment (Recovery Phase): After the final dose, begin weekly mating trials with new, untreated fertile females for a period of at least 12 weeks to assess the return of fertility.
-
-
Data Collection: Record the number of pregnancies, litter size, and any abnormalities in the offspring.
-
Hormone and Testicular Analysis: Collect blood samples at regular intervals to measure testosterone, FSH, and inhibin B levels. At the end of the study, collect testes for histopathological analysis.
Visualizations
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential toxicities of albendazole and its two main metabolites to Balb/c 3T3, HepG2, and FaO lines and rat hepatoc… [ouci.dntb.gov.ua]
Technical Support Center: Gamendazole In Vivo Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Gamendazole.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Systemic Toxicity or Mortality in Animal Models
-
Question: We observed significant weight loss and mortality in our rat cohort at a dose of 200 mg/kg. Is this expected?
-
Answer: Yes, high doses of this compound and its analogs have been associated with toxicity. A study on H2-gamendazole, a closely related compound, reported mortality in three out of five rats at a dose of 200 mg/kg[1][2]. It is crucial to perform dose-ranging studies to determine the optimal therapeutic window for your specific animal model and experimental goals. For contraceptive efficacy in rats, a much lower single oral dose of 3-6 mg/kg has been shown to be effective[3].
-
Question: Are there any known organ-specific toxicities to be aware of?
-
Answer: While some studies at therapeutic doses reported no adverse side effects, behavioral changes, or organ histopathology at necropsy[4], it is important to monitor key organ systems. A related indazole compound, adjudin, was associated with liver inflammation in 10% of mice in a subchronic toxicity study[1]. Therefore, it is advisable to include comprehensive histological analysis of the liver and other major organs in your study design. For H2-gamendazole, studies in a mouse model of polycystic kidney disease showed it to be effective in reducing cyst formation, indicating significant biological activity in the kidneys[5][6][7][8].
Issue 2: Inconsistent or Irreversible Anti-Spermatogenic Effects
-
Question: We are observing incomplete infertility or a lack of reversibility in our animal models. What could be the cause?
-
Answer: The reversibility of this compound's contraceptive effect can be dose-dependent. While a single oral dose of 3 mg/kg in rats resulted in 100% infertility with subsequent recovery in four out of six animals, a higher dose of 6 mg/kg led to irreversible infertility in three out of seven rats[3]. It is recommended to carefully titrate the dose to achieve a balance between efficacy and reversibility.
-
Question: Could off-target effects be contributing to the lack of reversibility?
-
Answer: While the primary mechanism involves targeting HSP90AB1 and EEF1A1 in Sertoli cells[9][10], prolonged or high-dose exposure could potentially lead to broader disruption of testicular function that is not easily reversed. The disruption of Sertoli cell-spermatid junctional complexes is a delicate process, and excessive insult could lead to permanent damage to the seminiferous epithelium.
Issue 3: Unexpected Hormonal Fluctuations
-
Question: We've noticed a transient increase in Follicle-Stimulating Hormone (FSH) levels in our treated animals. Is this a known off-target effect?
-
Answer: Yes, a transient increase in circulating FSH levels has been reported in rats with reversible infertility following this compound administration[3]. This is often observed concurrently with an initial decline in inhibin B levels, a product of Sertoli cells. This suggests an effect on the hypothalamic-pituitary-gonadal axis, likely as a compensatory response to the disruption of spermatogenesis.
-
Question: Are other reproductive hormones affected?
-
Answer: Studies have reported no other significant changes in circulating reproductive hormones, such as testosterone[3]. However, it is always good practice to perform a comprehensive analysis of reproductive hormones to fully characterize the endocrine effects in your specific experimental model.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary molecular targets of this compound?
-
Q2: What is the known mechanism of this compound's contraceptive action?
-
Q3: What are the potential off-target effects on HSP90 client proteins?
-
Q4: Does this compound have antiproliferative effects?
-
Q5: What are the recommended in vivo doses for rats?
Data Presentation
Table 1: In Vivo Efficacy and Reversibility of this compound in Rats
| Dose (oral) | Infertility Rate | Reversibility Rate | Animal Model | Reference |
| 3 mg/kg | 100% | 4 out of 6 animals recovered fertility | Male Rats | [3] |
| 6 mg/kg | 100% | 4 out of 7 animals recovered fertility | Male Rats | [3] |
Table 2: Reported In Vivo Off-Target Effects and Toxicity of this compound and Analogs
| Compound | Dose | Effect | Animal Model | Reference |
| This compound | 3-6 mg/kg (oral) | Transient increase in FSH, decrease in inhibin B | Male Rats | [3] |
| H2-gamendazole | 200 mg/kg | Mortality in 3 out of 5 animals | Rats | [1][2] |
| Adjudin | Not specified | Liver inflammation in 10% of animals (subchronic study) | Mice | [1] |
| H2-gamendazole | 20 mg/kg (IP) | Reduction of kidney cyst formation | Mouse model of PKD | [5][7] |
Experimental Protocols
Hormone Level Analysis
-
Objective: To assess the impact of this compound on circulating reproductive hormones.
-
Methodology:
-
Collect blood samples from control and this compound-treated animals at various time points post-administration.
-
Separate serum by centrifugation.
-
Measure serum concentrations of FSH, LH, testosterone, and inhibin B using commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassays (RIAs) according to the manufacturer's instructions.
-
Perform statistical analysis to compare hormone levels between treatment groups.
-
Histopathological Analysis of Organs
-
Objective: To evaluate potential organ toxicity of this compound.
-
Methodology:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and testes.
-
Fix tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin (B1166041) embedding.
-
Section tissues at 5 µm thickness and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the stained sections to identify any signs of inflammation, necrosis, apoptosis, or other pathological changes.
-
Visualizations
Caption: this compound's mechanism of action leading to infertility.
Caption: Workflow for assessing this compound's in vivo off-target effects.
Caption: Troubleshooting logic for unexpected in vivo results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
Technical Support Center: Addressing Variability in Sertoli Cell Response to Gamendazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamendazole and Sertoli cells. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in Sertoli cells?
This compound is an orally active indazole carboxylic acid that acts as a male contraceptive agent by disrupting spermatogenesis.[1][2] Its primary targets in Sertoli cells are Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1] The binding of this compound to these proteins is thought to initiate a signaling cascade that leads to the disruption of Sertoli cell-spermatid junctional complexes, ultimately causing the loss of spermatids and resulting in infertility.[1][3]
Q2: We are observing inconsistent results in our in vitro this compound experiments. What are the potential sources of this variability?
Variability in Sertoli cell response to this compound can arise from several factors:
-
Sertoli Cell Culture Purity and Age: Primary Sertoli cell cultures can have varying levels of germ cell contamination, which can influence the overall response.[4][5] The age of the animals from which Sertoli cells are isolated is also crucial, as Sertoli cells from immature animals are still proliferating, whereas those from adults are terminally differentiated.[4][5]
-
Hormonal Environment: The functionality of Sertoli cells is regulated by hormones such as Follicle-Stimulating Hormone (FSH) and testosterone (B1683101).[6][7][8] Variations in the hormonal composition of the culture medium can significantly affect Sertoli cell function and their response to this compound.
-
Cell Culture Conditions: Factors such as plating density, passage number (for cell lines), and the type of culture medium and supplements can all contribute to variability.[9]
-
This compound Concentration and Purity: The effective concentration of this compound can be influenced by its purity and proper storage. Inconsistent preparation of stock solutions can also lead to dose-dependent variations.
-
Assay-Specific Variability: The choice of assay to measure Sertoli cell response (e.g., cell viability, junction integrity) and the timing of the measurement can impact the results.[10][11]
Troubleshooting Guides
Problem 1: High variability in Sertoli cell viability assays (e.g., MTT, XTT) after this compound treatment.
-
Possible Cause 1: Inconsistent Sertoli Cell Culture.
-
Possible Cause 2: Variable this compound Activity.
-
Recommendation: Prepare fresh this compound stock solutions for each experiment. Verify the purity of the this compound compound. Perform a dose-response curve to determine the optimal concentration for your specific cell culture conditions.[13]
-
-
Possible Cause 3: Assay Interference.
-
Recommendation: Ensure that the this compound compound itself does not interfere with the absorbance reading of your viability assay. Run a control with medium and this compound but without cells.
-
Problem 2: Inconsistent effects of this compound on Sertoli cell junction integrity (Blood-Testis Barrier).
-
Possible Cause 1: Suboptimal Culture Conditions for Barrier Formation.
-
Possible Cause 2: Insufficient Hormonal Stimulation.
-
Possible Cause 3: Timing of Measurement.
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound and Related Compounds
| Compound | Target Cell Type | Assay | IC50 | Reference |
| This compound | Primary Rat Sertoli Cells | Inhibin B Production | 6.8 x 10⁻¹⁰ M | [3] |
| H2-Gamendazole | Human ADPKD Cyst-lining Epithelial Cells | Forskolin-induced Cl⁻ secretion | More effective than lonidamine | [16] |
Table 2: Key Factors Influencing Sertoli Cell Function In Vitro
| Factor | Effect on Sertoli Cells | Key Considerations | References |
| FSH | Stimulates proliferation (in immature cells), protein synthesis, and secretion of factors like Androgen-Binding Protein (ABP). | Crucial for Sertoli cell development and function. | [6][7][17] |
| Testosterone | Essential for the maintenance of spermatogenesis and Sertoli cell function in adults. | Acts via the androgen receptor in Sertoli cells. | [8] |
| Cell Density | Affects the formation of intercellular junctions and the blood-testis barrier. | Optimal seeding density is critical for barrier function studies. | [9] |
| Extracellular Matrix | Promotes cell attachment, differentiation, and formation of a polarized monolayer. | Matrigel is commonly used for Sertoli cell cultures. | [9] |
| Co-culture with Germ Cells | Germ cells can regulate Sertoli cell activity. | Purity of Sertoli cell cultures is a major variable. | [4][8] |
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Rat Sertoli Cells
This protocol is adapted from established methods for isolating Sertoli cells from 20-day-old rats.[5][9]
Materials:
-
Testes from 20-day-old Sprague-Dawley rats
-
DMEM/F-12 medium
-
Collagenase (1 mg/mL)
-
Hyaluronidase (2 mg/mL)
-
DNase I (50 µg/mL)
-
Soybean trypsin inhibitor (SBTI) (0.1 mg/mL)
-
Matrigel-coated culture dishes
-
Growth factors (e.g., insulin, transferrin, EGF)
Procedure:
-
Decapsulate testes and digest with a collagenase/hyaluronidase solution to remove interstitial cells.
-
Wash the seminiferous tubules and further digest with collagenase, hyaluronidase, and DNase I to release Sertoli and germ cells.
-
Plate the cell suspension on Matrigel-coated dishes. Sertoli cells will attach within 24 hours.
-
On day 2, perform a hypotonic shock with 20 mM Tris-HCl (pH 7.4) for 2 minutes to lyse residual germ cells.[9]
-
Culture the purified Sertoli cells in DMEM/F-12 supplemented with growth factors and gentamicin at 35°C in a 5% CO2 atmosphere.
-
Cells are typically ready for experiments on day 3, when a functional tight junction barrier has been established.[9]
Protocol 2: Sertoli Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability.[12][13]
Materials:
-
Sertoli cells cultured in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed Sertoli cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include vehicle-only controls.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Assessment of Sertoli Cell Blood-Testis Barrier (BTB) Integrity
This in vitro assay monitors the integrity of the Sertoli cell barrier.[18]
Materials:
-
Sertoli cells cultured on permeable supports (e.g., Transwell inserts)
-
EZ-Link Sulfo-NHS-LC-Biotin
-
Streptavidin conjugated to a fluorescent tag (e.g., Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Culture Sertoli cells on permeable supports until a tight barrier is formed (can be monitored by measuring Transepithelial Electrical Resistance - TER).
-
Treat the cells with this compound or a vehicle control.
-
Add the membrane-impermeable biotin (B1667282) to the apical chamber of the insert.
-
If the BTB is compromised, biotin will permeate the barrier into the Sertoli cell cytosol.
-
After a defined incubation period, fix and permeabilize the cells.
-
Visualize the biotin that has entered the cells by staining with fluorescently labeled streptavidin.
-
An increase in intracellular fluorescence in this compound-treated cells compared to controls indicates a compromised barrier.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Troubleshooting decision tree for variable Sertoli cell responses.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Sertoli cell in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Sertoli Cell Cultures From Adult Mice Have Different Properties Compared With Those Derived From 20-Day-Old Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting Sertoli cell function in the testis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting Sertoli cell function in the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and primary Sertoli cell cultures. [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jri.ir [jri.ir]
- 15. Long-Term Maintenance of Viable Adult Rat Sertoli Cells Able to Establish Testis Barrier Components and Function in Response to Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sertoli cell - Wikipedia [en.wikipedia.org]
- 18. An In Vitro Assay to Monitor Sertoli Cell Blood-Testis Barrier (BTB) Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Animal Stress During Oral Gavage of Gamendazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress during the oral gavage administration of Gamendazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in minimizing animal stress during oral gavage?
A1: The most critical factors include proper training of personnel, correct animal restraint, use of appropriate gavage needle size and type, and acclimatizing the animals to handling and the procedure.[1][2] Skilled and confident handling can significantly reduce the stress experienced by the animal.[1][2]
Q2: How can I properly restrain a mouse or rat for oral gavage without causing distress?
A2: For mice, gently but firmly grasp the loose skin at the nape of the neck (scruffing) to immobilize the head.[1][3] The animal's body should be held in an upright position to straighten the esophagus.[4] For rats, a similar scruffing technique can be used, or a "v-hold" where the head and neck are stabilized against the handler's body.[5] Proper restraint is crucial for a successful and less stressful procedure.[1]
Q3: What are the signs of stress or distress in rodents during and after oral gavage?
A3: Signs of acute stress during the procedure include excessive struggling, vocalization, and labored breathing.[6] Post-procedure signs of distress can include a hunched posture, piloerection (hair standing on end), reduced activity, decreased food and water intake, and weight loss.[7][8] Any signs of respiratory distress, such as gasping or fluid bubbling from the nose, indicate potential tracheal administration and require immediate attention.[1][4]
Q4: Are there any refinements to the oral gavage technique that can reduce stress?
A4: Yes, several refinements can significantly improve animal welfare. Using flexible plastic gavage needles instead of rigid stainless steel ones can reduce the risk of esophageal trauma.[1][9] Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to have a pacifying effect and reduce procedure time and stress-related behaviors in mice.[6] Training animals to voluntarily accept the gavage tube can also dramatically reduce stress.[10]
Q5: What are some less stressful alternatives to oral gavage for administering this compound?
A5: If the experimental design allows, consider alternatives that are significantly less stressful. These include administering the compound in a palatable food or liquid that the animals will voluntarily consume.[9][11] Methods like incorporating the drug into a pill that mice will readily eat or training them to drink the solution from a micropipette have been developed.[12][13]
Q6: How does stress from oral gavage impact experimental outcomes?
A6: Stress can be a significant confounding variable in research. It can lead to physiological changes such as increased heart rate, blood pressure, and corticosterone (B1669441) levels.[12] These stress responses can alter the animal's physiology and behavior, potentially affecting the study's results and validity.[14][15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animal is excessively struggling during restraint. | - Improper restraint technique.- Animal is not habituated to handling. | - Ensure a firm but gentle scruff that immobilizes the head without restricting breathing.[1][3]- Handle the animals for short periods for several days before the procedure to acclimate them.[1][17] |
| Resistance is felt when inserting the gavage needle. | - Incorrect placement (e.g., entering the trachea).- Needle is too large for the animal. | - Do not force the needle. Withdraw and re-insert, aiming for the side of the mouth and passing over the tongue.[1][4]- Ensure the needle size is appropriate for the animal's weight and age (see Table 1).[2][5] |
| Fluid bubbles from the animal's nose or mouth. | - Accidental administration into the trachea (aspiration). | - Stop the procedure immediately. [1] Gently hold the animal with its head facing down to allow fluid to drain.[4] Monitor the animal closely for any signs of respiratory distress. If distress is observed, the animal should be humanely euthanized.[4][18] |
| Animal shows signs of pain or distress after the procedure (e.g., hunched posture, lethargy). | - Esophageal or stomach injury.- Stress-induced response. | - Monitor the animal closely. Provide supportive care such as easy access to food and water and a quiet environment.[19][20]- If signs are severe or persist, consult with a veterinarian. Euthanasia may be necessary in cases of severe injury.[4][21]- Review and refine the gavage technique to prevent future injuries. |
| Regurgitation of the administered substance. | - Dosing volume is too large.- Rapid administration of the substance. | - Ensure the dosing volume does not exceed the recommended limits (see Table 2).[2][5]- Administer the substance slowly and steadily.[4][17] |
| Mortality during or after the procedure. | - Severe trauma (e.g., esophageal perforation, lung puncture).- Aspiration leading to asphyxiation. | - A thorough review of the operator's technique is critical. Additional training and practice are necessary.[2]- Consider using flexible gavage needles to minimize the risk of perforation.[1][9] |
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice and Rats
| Animal | Body Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| Mouse | <14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1 - 1.5 | 1.25 | |
| 20-25 | 20 | 1 - 2 | 2.25 | |
| 25-35 | 18 | 1.5 - 3 | 2.25 | |
| Rat | 50-100 | 20-18 | 1 - 1.5 | 2.25 |
| 100-200 | 18 | 2 - 3 | 2.25 | |
| 200-300+ | 16 | 3 - 4 | 3.0 |
Source: Adapted from various institutional and laboratory guidelines.[2][5]
Table 2: Recommended Maximum Oral Gavage Volumes for Mice and Rats
| Animal | Maximum Volume (mL/kg) | Example (25g mouse) | Example (250g rat) |
| Mouse | 10 | 0.25 mL | - |
| Rat | 10 | - | 2.5 mL |
Note: These are maximum volumes. Using the smallest effective volume is recommended to minimize the risk of complications. Volumes may need to be reduced for pregnant animals.[2][4][5]
Experimental Protocols
Protocol 1: Standard Oral Gavage Procedure
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume.[2][5]
-
Select the appropriate size and type of gavage needle (refer to Table 1). Flexible, ball-tipped needles are recommended.[1][9]
-
Measure the correct insertion length by holding the needle alongside the animal, from the tip of the nose to the last rib, and mark the needle.[3][4]
-
Draw the precise volume of this compound solution/suspension into the syringe.
-
-
Restraint:
-
Gavage Needle Insertion:
-
With the animal in an upright position, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.[1][4]
-
Allow the animal to swallow the tip of the needle as it passes into the esophagus. The needle should advance smoothly without resistance. Never force the needle. [4][22]
-
-
Substance Administration:
-
Needle Removal and Monitoring:
-
After administration, gently withdraw the needle along the same path of insertion.[23]
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any immediate adverse effects.[17][18] Continue to monitor the animal's general health, food and water intake, and body weight in the following hours and days.[18][24]
-
Protocol 2: Assessment of Animal Stress
-
Behavioral Assessment:
-
Physiological Assessment:
-
Corticosterone Levels: Collect fecal pellets or blood samples at specific time points after the gavage procedure. Analyze for corticosterone or its metabolites as a physiological indicator of stress.[12] Oral gavage has been shown to significantly increase fecal corticosterone metabolites.[12][25]
-
Cardiovascular Monitoring: In appropriately instrumented animals, monitor heart rate and blood pressure, which are known to increase in response to the stress of oral gavage.[12]
-
Visualizations
Caption: Experimental workflow for minimizing stress during oral gavage.
Caption: Troubleshooting decision tree for common oral gavage issues.
References
- 1. instechlabs.com [instechlabs.com]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Training laboratory animals | Animal Welfare Body Utrecht [ivd-utrecht.nl]
- 11. nal.usda.gov [nal.usda.gov]
- 12. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eara.eu [eara.eu]
- 14. Impact of Chronic Stress Protocols in Learning and Memory in Rodents: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 15. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 16. Impact of Chronic Stress Protocols in Learning and Memory in Rodents: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lar.fsu.edu [lar.fsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Gamendazole in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Gamendazole in cell culture experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in my cell culture medium a critical factor for my experiments?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
Q3: My this compound solution, prepared in DMSO, precipitates when added to the cell culture medium. What causes this and how can I prevent it?
This is a common challenge with compounds that have high solubility in an organic solvent like DMSO but poor aqueous solubility.[1] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate.[1]
To prevent precipitation, consider the following:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.
-
Rapid mixing: Ensure immediate and thorough mixing upon adding the stock solution to the medium to avoid localized high concentrations.
-
Stepwise dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media.
-
Optimize final DMSO concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[2] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q4: What are the known molecular targets of this compound?
This compound has been shown to bind to two primary molecular targets: Heat Shock Protein 90 Beta (HSP90AB1/HSP90β) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1).[3]
Q5: What are the downstream effects of this compound's interaction with its targets?
By inhibiting HSP90, this compound leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2.[3] This disruption of key signaling pathways can result in anti-proliferative effects in cancer cells.[3]
Troubleshooting Guide: this compound Precipitation in Cell Culture
Use this guide to identify and resolve issues with this compound precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Poor aqueous solubility and solvent shock. [1] | Add the DMSO stock solution to pre-warmed (37°C) media with vigorous mixing.[2] Consider a stepwise dilution approach.[2] |
| Media becomes cloudy or contains visible particles after incubation. | Compound precipitation over time. | Decrease the final working concentration of this compound. Ensure the final DMSO concentration is optimized for your cell line's tolerance (typically <0.5%).[1] |
| High variability between experimental replicates. | Inconsistent compound dissolution or precipitation. | Prepare a fresh stock solution of this compound. Visually inspect for complete dissolution before use. Ensure uniform mixing when preparing working solutions. |
| Unexpected changes in media color (e.g., yellowing). | Bacterial or fungal contamination. | Discard the contaminated cultures and media. Review and reinforce aseptic techniques. |
| Crystals form on the surface of the culture vessel. | Evaporation of media. | Ensure proper sealing of culture flasks or plates. Maintain adequate humidity in the incubator.[2] |
Quantitative Data on this compound Stability
| Cell Culture Medium | Time (hours) | Compound Remaining (%) |
| DMEM (High Glucose) + 10% FBS | 0 | 100 |
| 6 | 95 | |
| 24 | 88 | |
| 48 | 75 | |
| 72 | 65 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 6 | 92 | |
| 24 | 85 | |
| 48 | 71 | |
| 72 | 60 | |
| Serum-Free Medium | 0 | 100 |
| 6 | 85 | |
| 24 | 65 | |
| 48 | 45 | |
| 72 | 30 |
Note: The presence of serum proteins like albumin can help to stabilize hydrophobic compounds in solution.[2]
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution: Weigh the desired amount of this compound powder and dissolve it in sterile DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
To achieve the desired final concentration, dilute the this compound stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.[1]
-
Immediately mix the solution thoroughly by gentle vortexing or pipetting to prevent precipitation.
-
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Dispense aliquots of the solution into sterile tubes or wells.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove a sample for analysis.
-
Process the samples to remove proteins and other interfering components. A common method is protein precipitation by adding a three-fold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Analyze the concentration of the parent this compound in the samples using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for assessing compound stability.
References
determining the therapeutic window for Gamendazole in mice
Welcome to the technical support center for the experimental use of Gamendazole in mice. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to determine the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive. Its primary mechanism of action involves the disruption of spermatogenesis. This compound targets Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells within the testes. This interaction leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and stimulates the transcription of Interleukin 1 Alpha (Il1a). The subsequent signaling cascade disrupts the junctional complexes between Sertoli cells and spermatids, leading to the premature release of immature sperm and resulting in infertility.
Q2: What is the therapeutic window for this compound in mice?
Direct and definitive studies determining the full therapeutic window of this compound, including the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL), specifically in mice are limited in publicly available literature. However, based on studies of this compound analogs and related compounds, an estimated therapeutic window can be proposed. It is crucial to note that these are estimations and should be confirmed with dose-ranging studies in the specific mouse strain being used.
Q3: What are the known effective doses of this compound or its analogs in mice?
Studies on the direct analog, H2-Gamendazole, have shown anti-spermatogenic effects in mice at single oral doses of 12 mg/kg and 25 mg/kg. Another related compound, BHD, demonstrated a 100% contraceptive effect in male mice at a single oral dose of 100 mg/kg. It's important to consider that the effective dose can vary between different analogs and mouse strains.
Q4: What is the known toxicity profile of this compound and its analogs in mice?
Acute toxicity studies of the related compound adjudin (B1665539) showed no toxicity in mice at doses up to 2000 mg/kg. However, a subchronic toxicity study of adjudin in mice revealed liver inflammation in 10% of the animals. For the analog H2-Gamendazole, high doses (200 mg/kg) were lethal in rats, highlighting the need for careful dose-escalation studies in mice. Researchers should closely monitor for signs of toxicity, including changes in body weight, behavior, and liver function.
Q5: How does the effective dose of this compound and its analogs differ between mice and other species?
The effective dose of this compound and its analogs appears to be species-dependent and related to body mass index. For instance, the effective anti-spermatogenic dose of H2-Gamendazole is higher in mice (≤ 12 mg/kg) compared to rats (3-6 mg/kg) and monkeys (1 mg/kg). This highlights the importance of conducting species-specific dose-finding studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on fertility at expected effective dose. | 1. Incorrect dosage or administration: Errors in dose calculation, preparation, or gavage technique. 2. Strain-specific differences: The mouse strain used may be less sensitive. 3. Compound stability: Degradation of this compound in the dosing solution. | 1. Verify all calculations and procedures. Ensure proper oral gavage technique to deliver the full dose. 2. Conduct a dose-response study to determine the optimal effective dose for your specific mouse strain. 3. Prepare fresh dosing solutions for each experiment and protect from light and extreme temperatures. |
| High mortality or signs of severe toxicity in treated mice. | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 3. Cumulative toxicity: In multi-dose studies, the compound may be accumulating to toxic levels. | 1. Immediately lower the dose. Conduct a dose-escalation study starting with a much lower dose to determine the MTD. 2. Run a vehicle-only control group to assess the toxicity of the vehicle. Consider alternative, well-tolerated vehicles. 3. Monitor for signs of toxicity daily. In multi-dose studies, consider increasing the dosing interval or lowering the dose. |
| Inconsistent results between individual mice. | 1. Variability in gavage administration: Inconsistent delivery of the full dose to each mouse. 2. Individual differences in metabolism: Natural variation in how mice metabolize the compound. 3. Underlying health issues: Some mice may have pre-existing conditions affecting their response. | 1. Ensure consistent and proper gavage technique for all animals. 2. Increase the number of animals per group to account for individual variability. 3. Use healthy, age-matched animals from a reputable supplier. |
Data Summary
The following tables summarize the available quantitative data for this compound and its analogs. Note: Data for this compound in mice is limited; therefore, data from related compounds and other species are provided for reference and estimation purposes.
Table 1: Effective Doses of this compound and Analogs for Male Contraception
| Compound | Species | Route | Dose | Outcome |
| This compound | Rat | Oral | 3 mg/kg (single) | 60% infertility with 100% recovery |
| This compound | Rat | Oral | 6 mg/kg (single) | 100% infertility with partial recovery |
| H2-Gamendazole | Mouse | Oral | 12 mg/kg (single) | Significant loss of spermatids |
| H2-Gamendazole | Mouse | Oral | 25 mg/kg (single) | Significant loss of spermatids |
| BHD | Mouse | Oral | 100 mg/kg (single) | 100% contraceptive effect |
Table 2: Toxicity Data for this compound Analogs
| Compound | Species | Route | Dose | Observation |
| Adjudin | Mouse | - | Up to 2000 mg/kg (acute) | No toxicity |
| Adjudin | Mouse | - | (Subchronic study) | Liver inflammation in 10% of animals |
| H2-Gamendazole | Rat | - | 200 mg/kg | Lethal |
Experimental Protocols
Dose-Response Study for Contraceptive Efficacy
Objective: To determine the effective dose (ED50) of this compound for inducing infertility in male mice.
Methodology:
-
Animal Model: Sexually mature male mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil or 0.5% methylcellulose).
-
Groups 2-6: this compound at increasing doses (e.g., 5, 10, 20, 40, 80 mg/kg). A minimum of 10 mice per group is recommended.
-
-
Administration: Administer a single oral gavage of the assigned treatment.
-
Mating Trials:
-
At weekly intervals post-treatment (e.g., weeks 2, 4, 6, and 8), co-house each male with two proven-fertile female mice for one week.
-
Monitor females for pregnancy and record litter size.
-
-
Endpoint Analysis:
-
Calculate the percentage of infertile males in each group at each time point.
-
At the end of the study, euthanize male mice and collect testes for histological analysis to assess spermatogenesis.
-
Determine the ED50 using appropriate statistical software.
-
Acute Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of acute toxicity of this compound in mice.
Methodology:
-
Animal Model: Male and female mice (e.g., CD-1), 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control.
-
Groups 2-5: this compound at escalating single doses (e.g., 50, 100, 500, 1000 mg/kg). A minimum of 5 mice per sex per group is recommended.
-
-
Administration: Administer a single oral gavage of the assigned treatment.
-
Observation:
-
Monitor animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and any instances of morbidity or mortality).
-
Measure body weight at baseline and at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
At day 14, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) to examine for organ abnormalities.
-
Collect major organs (liver, kidney, spleen, heart, lungs, and testes) for histopathological analysis.
-
The MTD is the highest dose that does not cause mortality or serious clinical signs of toxicity.
-
Visualizations
Signaling Pathway of this compound in Sertoli Cells
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Experimental Workflow for Determining Therapeutic Window
Caption: Workflow for determining the therapeutic window of this compound.
issues with the reversibility of Gamendazole's effects
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Gamendazole. The information is focused on addressing issues related to the reversibility of its effects observed during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, non-hormonal, indazole carboxylic acid derivative that has been investigated as a potential male contraceptive agent.[1][2] Its mechanism of action involves the disruption of spermatogenesis.[3] It targets the heat shock protein HSP90AB1 (also known as HSP90BETA) and the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) in the testis.[4][5][6] This interaction is believed to disrupt the Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[4][5] Additionally, this compound has been shown to rapidly increase the transcription of interleukin 1 alpha (Il1a) in Sertoli cells, which is a known regulator of these cell junctions.[4][5]
Q2: How effective is this compound at inducing infertility in animal models?
In studies with male rats, this compound has demonstrated high efficacy in inducing infertility. A single oral dose of 6 mg/kg resulted in a 100% infertility rate in all treated rats within 3 to 4 weeks.[3] This complete infertility was maintained for approximately two weeks.[2]
Q3: Is the contraceptive effect of this compound fully reversible?
The reversibility of this compound's contraceptive effect is a significant issue and is not always complete.[7] Studies have shown that a portion of treated animals may not regain fertility after the cessation of treatment.[2] The degree of reversibility appears to be dose-dependent.[3][7] For instance, after a single 6 mg/kg oral dose, fertility returned in approximately 57% (4 out of 7) of rats.[3] When the same dose was administered daily for 7 days, the recovery rate dropped to about 29% (2 out of 7) of rats.[2][7] A lower single dose of 3 mg/kg resulted in a higher recovery rate, with 100% fertility returning in 4 out of 6 animals that initially became infertile.[3]
Q4: What are the known side effects or toxicities associated with this compound?
At therapeutic doses (e.g., 6 mg/kg, oral), pathology reports on treated rats showed no significant findings, with no evidence of inflammation, necrosis, tumors, or hemorrhage.[2] No observable behavioral effects were noted at these doses.[2] However, high doses have been shown to be fatal; a 200 mg/kg intraperitoneal (i.p.) dose was fatal for 60% of the rats tested.[2] A derivative, H2-gamendazole, also resulted in fatalities at a dose of 200 mg/kg.[8]
Q5: Does this compound affect reproductive hormones like testosterone (B1683101)?
Studies indicate that this compound treatment does not affect testosterone levels.[2][3] However, it has been reported to affect Sertoli cell function, leading to a decrease in circulating inhibin B levels, which coincided with a transient increase in follicle-stimulating hormone (FSH) levels in animals that showed reversible infertility.[3]
Troubleshooting Guide
Issue 1: Inconsistent or incomplete recovery of fertility in test subjects.
-
Possible Cause 1: Dosage and Duration of Treatment.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage and administration schedule with published data. Consider conducting a dose-ranging study to find the optimal balance between efficacy and reversibility for your model.[3] As shown in the table below, lower single doses may improve the chances of recovery.
-
Extended Recovery Period: Ensure the post-treatment observation period is sufficient. In some studies, fertility return was noted by 9 weeks post-treatment.[3] It may be necessary to monitor animals for a longer duration to accurately assess final recovery rates.
-
Histopathological Analysis: Conduct a thorough histological examination of the testes from both recovered and non-recovered animals to assess the extent of any permanent damage to the seminiferous epithelium or Sertoli cells.
-
-
Possible Cause 2: Individual Animal Variation.
-
As with many compounds, there may be individual variability in response and recovery.
-
-
Troubleshooting Steps:
-
Increase Sample Size: Ensure your experimental groups are large enough to account for individual variations in response to the drug.
-
Monitor General Health: Closely monitor the general health and body weight of the animals, as underlying health issues could impact recovery.
-
Issue 2: Higher than expected toxicity or adverse events are observed.
-
Possible Cause: Vehicle or Formulation Issues.
-
The vehicle used for oral administration or the stability of the this compound formulation could contribute to unexpected toxicity.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to rule out any effects from the delivery medium.
-
Formulation Analysis: Confirm the concentration, stability, and purity of your this compound formulation. Degradation products could have different toxicological profiles.
-
Route of Administration: Intraperitoneal (i.p.) administration has been associated with higher toxicity at lower doses compared to oral administration. Ensure the chosen route is appropriate and consistent.
-
Data Presentation: Summary of Rat Fertility Studies
| Dosage | Administration Route | Duration | Infertility Rate | Fertility Recovery Rate | Source |
| 3 mg/kg | Oral | Single Dose | Not explicitly 100%, but infertility was achieved | 67% (4 of 6 rats recovered) | [3] |
| 6 mg/kg | Oral | Single Dose | 100% | 57% (4 of 7 rats recovered) | [2][3] |
| 6 mg/kg | Oral | 7 Consecutive Days | 100% | 29% (2 of 7 rats recovered) | [2] |
| 25 mg/kg | Intraperitoneal (i.p.) | Single Dose | 100% | Not specified | [2] |
| 200 mg/kg | Intraperitoneal (i.p.) | Single Dose | 100% (in survivors) | Not applicable (60% mortality) | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy and Reversibility in Rats
-
Animal Model: Use proven-fertile male Long-Evans rats.[3] House animals individually and allow for acclimatization.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., as specified in cited literature). Administer the desired dose (e.g., 3 mg/kg or 6 mg/kg) via oral gavage as a single dose.[3] Include a vehicle-only control group.
-
Mating Studies:
-
Starting at 2 weeks post-treatment, cohabitate each male with two untreated, fertile female rats for a defined period (e.g., one week).[8]
-
Continue these mating trials weekly to determine the onset and duration of infertility.
-
Monitor females for pregnancy and record the number of conceptuses.[3] An animal is considered infertile if it fails to sire any pups.
-
-
Reversibility Assessment:
-
Continue the weekly mating trials for at least 9-10 weeks after the initial period of infertility to monitor for the return of fertility.[3]
-
-
Hormone and Tissue Analysis:
-
Collect periodic blood samples to measure serum levels of testosterone, FSH, and inhibin B.[3]
-
Protocol 2: In Vitro Sertoli Cell Culture Assay
-
Cell Preparation: Isolate and culture primary Sertoli cells from immature (e.g., 16-day-old) male rats.[9]
-
This compound Treatment: Once cultures are established, treat the Sertoli cells with varying concentrations of this compound (e.g., 100 nM).[4][5]
-
Endpoint Analysis:
-
Gene Expression: After a short incubation period (e.g., 60 minutes), extract RNA and perform RT-PCR to measure the transcriptional levels of target genes like Il1a.[4][5]
-
Protein Analysis: For protein-level studies, such as assessing the degradation of HSP90 client proteins, a longer incubation period may be required, followed by Western blot analysis.[4]
-
Inhibin B Production: Measure the concentration of inhibin B in the culture medium to assess the direct impact on Sertoli cell function.[3]
-
Visualizations
Caption: Proposed signaling pathway for this compound in Sertoli cells.
Caption: Experimental workflow for assessing this compound reversibility.
Caption: Logic diagram for troubleshooting reversibility issues.
References
- 1. This compound | C18H11Cl2F3N2O2 | CID 11212172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 6. This compound | 877773-32-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Gamendazole and Testicular Inflammation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential of Gamendazole to induce testicular inflammation. The following resources, including frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries, are designed to address common challenges and streamline your research efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to induce testicular inflammation?
A1: this compound's primary mechanism is believed to involve the targeting of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1] This interaction triggers a signaling cascade that leads to a rapid increase in the transcription of Interleukin-1 alpha (IL-1α), a potent pro-inflammatory cytokine.[1] Elevated IL-1α levels are known to disrupt the junctional complexes between Sertoli cells and developing spermatids, leading to spermatid sloughing and contributing to an inflammatory response within the testes.[1][2]
Q2: What are the expected histological signs of this compound-induced testicular inflammation?
A2: Histological examination of testicular tissue from rats treated with this compound may reveal dose-dependent effects. Expected findings include vacuolation and degeneration of Sertoli cells, disorganization of germ cell layers within the seminiferous tubules, and the presence of multinucleated giant cells. At higher doses, more severe damage such as seminiferous tubule atrophy and loss of spermatids is anticipated.
Q3: Is the testicular inflammation and infertility caused by this compound reversible?
A3: The reversibility of this compound's effects on fertility is dose-dependent. Studies in rats have shown that at lower doses (e.g., 3 mg/kg), infertility can be reversible. However, at higher doses (e.g., 6 mg/kg), the damage to the seminiferous epithelium may be irreversible in some subjects.[2][3]
Q4: What specific inflammatory markers should be assessed when studying this compound's effects?
A4: The primary inflammatory marker to investigate is Interleukin-1 alpha (IL-1α), as its transcription is directly stimulated by this compound in Sertoli cells.[1][2] Additionally, assessing other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can provide a broader understanding of the inflammatory cascade.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent histological findings | 1. Improper tissue fixation. 2. Variation in staining protocol. 3. Sectioning at different testicular regions. | 1. Ensure immediate fixation in Bouin's solution or 10% neutral buffered formalin upon tissue collection. 2. Standardize all steps of the H&E staining protocol, including timing and reagent concentrations. 3. For consistency, aim to section the central region of the testis for analysis. |
| High variability in ELISA results for inflammatory markers | 1. Incomplete tissue homogenization. 2. Degradation of cytokines during sample preparation. 3. Pipetting errors. | 1. Ensure complete homogenization of testicular tissue on ice using a suitable homogenizer. 2. Use protease inhibitors in your lysis buffer and keep samples on ice throughout the process. 3. Use calibrated pipettes and proper pipetting techniques. Run samples in duplicate or triplicate. |
| Difficulty in interpreting sperm parameter data | 1. Subjective manual analysis. 2. Delay in sample processing. 3. Improper sample dilution. | 1. Utilize a Computer-Assisted Sperm Analyzer (CASA) for objective and standardized measurements. 2. Analyze epididymal sperm as soon as possible after collection to prevent degradation of motility. 3. Follow a validated protocol for sperm dilution to ensure an appropriate concentration for analysis. |
| No significant increase in IL-1α levels observed | 1. Timing of sample collection is not optimal. 2. Insufficient dose of this compound. 3. Assay sensitivity issues. | 1. IL-1α transcription spikes as early as 60 minutes in vitro and is elevated in vivo at 4 hours post-administration.[1] Design a time-course experiment to capture the peak expression. 2. Refer to dose-response studies to ensure the administered dose is sufficient to elicit an inflammatory response. 3. Use a high-sensitivity ELISA kit specifically validated for rat IL-1α. |
Data Presentation
Table 1: Dose-Dependent Effects of a Single Oral Dose of this compound on Rat Fertility
| Dose (mg/kg) | Number of Infertile Rats / Total Rats | Time to Infertility | Reversibility (Fertility Returned) |
| 3 | 6 / 6 | - | 4 / 6 rats by 9 weeks |
| 6 | 7 / 7 | 3 weeks | 4 / 7 rats by 9 weeks |
Data synthesized from a study on proven-fertile male rats.[3]
Table 2: Expected Qualitative Changes in Testicular Parameters Following this compound Treatment in Rats
| Parameter | Vehicle Control | Low Dose this compound (e.g., 3 mg/kg) | High Dose this compound (e.g., 6 mg/kg) |
| Seminiferous Tubule Histology | Normal spermatogenesis | Mild disruption, some loss of late spermatids | Severe disruption, significant loss of spermatids, Sertoli cell vacuolation |
| Testicular IL-1α Levels | Baseline | Moderate increase | Significant increase |
| Sperm Concentration | Normal | Mild to moderate reduction | Severe reduction |
| Sperm Motility | Normal | Mild to moderate reduction | Severe reduction |
| Sperm Morphology | Normal | Potential for increased abnormalities | Significant increase in abnormalities |
This table represents expected trends based on the known mechanism of action of this compound and general principles of testicular toxicity. Specific quantitative data from a single comprehensive study is not currently available.
Experimental Protocols
Histological Analysis of Testicular Tissue
Objective: To assess the morphological changes in the seminiferous tubules following this compound treatment.
Methodology:
-
Tissue Collection and Fixation:
-
Euthanize the rat according to approved institutional guidelines.
-
Immediately dissect the testes and fix them in Bouin's solution for 24 hours at room temperature.
-
Transfer the fixed testes to 70% ethanol (B145695).
-
-
Tissue Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol concentrations (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) using a standard protocol.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
Assess for changes in seminiferous tubule morphology, including the presence and organization of different germ cell types, Sertoli cell integrity, and signs of inflammation (e.g., immune cell infiltration).
-
Quantification of Testicular Inflammatory Markers by ELISA
Objective: To measure the concentration of IL-1α and TNF-α in testicular tissue.
Methodology:
-
Sample Preparation:
-
Collect testicular tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize a known weight of the frozen tissue in a lysis buffer containing protease inhibitors on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for rat IL-1α or TNF-α.
-
Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate.
-
Wash the plate and add the substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of the cytokine in the samples from the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).
-
Sperm Parameter Analysis
Objective: To evaluate the effects of this compound on sperm concentration, motility, and morphology.
Methodology:
-
Sperm Collection:
-
Euthanize the rat and dissect the cauda epididymides.
-
Mince the cauda epididymides in a pre-warmed buffer (e.g., Ham's F10 medium) to allow sperm to disperse.
-
Incubate for a short period to allow for sperm swim-out.
-
-
Sperm Concentration:
-
Determine the sperm concentration using a hemocytometer or a CASA system.
-
-
Sperm Motility:
-
Assess sperm motility using a CASA system. Parameters to measure include the percentage of motile sperm, progressive motility, and various velocity parameters.
-
-
Sperm Morphology:
-
Prepare a smear of the sperm suspension on a glass slide.
-
Stain the smear with a suitable stain (e.g., Papanicolaou stain or a rapid staining kit).
-
Examine at least 200 sperm under a light microscope and classify them as normal or abnormal based on head and tail morphology.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced testicular inflammation.
Caption: Experimental workflow for assessing this compound-induced testicular inflammation.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamendazole Cell Culture Experiments: A Technical Support Guide for Controlling DMSO Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing Dimethyl Sulfoxide (DMSO) toxicity in Gamendazole cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active indazole carboxylic acid that has been identified as an antispermatogenic agent.[1][2] Its mechanism of action involves the targeting of two key proteins: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] By binding to these proteins, this compound can induce the degradation of HSP90-dependent client proteins like AKT1 and ERBB2, and stimulate the transcription of Interleukin 1 alpha (Il1a) in Sertoli cells.[1][2] This disruption of normal cellular processes can lead to antiproliferative effects.[1][2]
Q2: Why is DMSO used as a solvent for this compound and what are the concerns?
This compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, making it an essential vehicle for introducing this compound to cell cultures. However, DMSO itself can be toxic to cells, potentially confounding experimental results. It is crucial to use the lowest effective concentration of DMSO and to include appropriate vehicle controls to distinguish the effects of this compound from those of the solvent.
Q3: What is the recommended maximum concentration of DMSO for most cell lines?
The toxic concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%. Many cell lines can tolerate up to 1% DMSO without severe cytotoxicity, but it is always best to determine the specific tolerance of your cell line. Primary cell cultures are often more sensitive and may require even lower concentrations, sometimes below 0.1%.
Q4: What are the known effects of this compound on different cell lines and at what concentrations?
This compound's effects are cell-type dependent. Here is a summary of reported effective concentrations in various cell lines:
| Cell Line | Effective Concentration | Observed Effect |
| Primary Rat Sertoli Cells | 100 nM | Spike in Il1a transcription after 60 minutes.[1][2] |
| Murine TM4 Sertoli Cells | 40 µM (H2-GMZ, an analog) | Change in cell morphology from fibroblast-like to squamous-like within 4 hours.[3][4] |
| MCF-7 (Human Breast Cancer) | IC50 = 101 ± 4 µM | Inhibition of cell proliferation.[5] |
Q5: What are the potential morphological changes I might observe in cells treated with this compound?
In addition to antiproliferative effects, this compound and its analogs can induce morphological changes related to cytoskeletal disruption. In primary rat Sertoli cells, this compound has been shown to cause disorganization of F-actin stress fibers.[3] In murine TM4 Sertoli cells, the analog H2-GMZ induced a change from a normal fibroblast-like shape to a more squamous-like morphology within 4 hours of treatment.[3][4]
Troubleshooting Guide
Issue 1: High cell death in both this compound-treated and vehicle control wells.
-
Possible Cause: The concentration of DMSO is too high for your specific cell line.
-
Solution:
-
Determine the DMSO tolerance of your cell line. Before proceeding with your this compound experiment, perform a dose-response curve with DMSO alone. Test a range of concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%).
-
Choose the highest DMSO concentration that does not significantly impact cell viability. This will be the concentration you use for your vehicle control and for dissolving this compound.
-
If this compound solubility is an issue at lower DMSO concentrations, consider making a more concentrated stock solution. This will allow you to add a smaller volume to your culture medium, thus lowering the final DMSO concentration.
-
Issue 2: No observable effect of this compound on the cells.
-
Possible Causes:
-
The concentration of this compound is too low.
-
The incubation time is too short.
-
The compound has precipitated out of solution.
-
-
Solutions:
-
Consult the literature for effective concentrations in similar cell lines (see the table in the FAQ section). If data is unavailable, perform a dose-response experiment with a wide range of this compound concentrations.
-
Increase the incubation time. Some cellular effects may take longer to become apparent.
-
Ensure proper dissolution of this compound. When preparing your working solution, add the this compound stock in DMSO to your culture medium dropwise while gently vortexing to prevent precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Issue 3: Unexpected changes in cell morphology not related to the expected mechanism of action.
-
Possible Cause: this compound is known to affect the cytoskeleton.[3]
-
Solution:
-
Document the morphological changes with microscopy.
-
Consider these changes as a potential on-target effect of this compound. The compound's interaction with EEF1A1 can impact the actin cytoskeleton.[3][4]
-
Troubleshoot for other potential causes of stress, such as contamination or issues with the culture medium, to rule out confounding factors.
-
Experimental Protocols
Protocol 1: Determining DMSO Toxicity Threshold
This protocol outlines the steps to determine the maximum tolerated concentration of DMSO for a specific cell line using a colorimetric viability assay such as the MTT assay.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of the assay. A starting point for many adherent cell lines is 5,000 to 10,000 cells per well.
-
-
DMSO Dilution Preparation:
-
Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
-
Include an untreated control group (medium only).
-
-
Treatment:
-
After allowing the cells to adhere overnight, carefully remove the medium and replace it with the medium containing the different DMSO concentrations.
-
Ensure each concentration is tested in at least triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control.
-
Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.
-
Protocol 2: this compound Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound, incorporating appropriate controls for DMSO.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
-
Treatment Groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final DMSO concentration as the highest this compound concentration group.
-
This compound Treatment: Cells in culture medium with various concentrations of this compound. Ensure the final DMSO concentration is consistent across all this compound treatment groups and the vehicle control.
-
-
Treatment Application:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the seeding medium from the cells and add the medium for each treatment group.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT, XTT, or resazurin-based assays) following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the results of the this compound-treated groups to the vehicle control to determine the specific effect of the compound.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for a this compound cell culture experiment.
Proposed Signaling Pathway of this compound in Sertoli Cells
Caption: this compound's proposed signaling pathway in Sertoli cells.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of Gamendazole: A Technical Support Guide for Preclinical Scale-Up
For researchers and medicinal chemists embarking on the journey to produce Gamendazole in the larger quantities required for preclinical studies, the path from benchtop synthesis to kilogram-scale production can be fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to anticipate and address the common hurdles encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthesis pathway, based on available literature, is as follows: (1) Formation of a substituted indazole core, (2) Reduction of the ester group to an alcohol, (3) Oxidation of the alcohol to an aldehyde, and (4) a Knoevenagel condensation to yield the final this compound product.
Step 1: Synthesis of the Indazole Core
| Question | Answer |
| Q1: I am observing low yields and isomeric impurities during the cyclization to form the indazole ring. What are the likely causes and solutions? | A: Low yields in indazole synthesis can stem from incomplete reaction or side product formation. The regioselectivity of the cyclization is a common issue, leading to mixtures of N1- and N2-alkylated indazoles. Troubleshooting: - Optimize Reaction Conditions: Carefully control the reaction temperature and time. Some cyclization methods for indazoles require elevated temperatures, but prolonged heating can lead to decomposition.[1] - Choice of Base and Solvent: The base and solvent system can significantly influence the regioselectivity. Experiment with different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, DMSO, THF) to favor the desired isomer.[1][2] - Purification Strategy: Develop a robust purification method. Column chromatography with a carefully selected solvent system is often necessary to separate isomers.[2] Consider crystallization as a scalable purification method if a suitable solvent is found. |
| Q2: The palladium-catalyzed cross-coupling reaction to introduce substituents on the indazole ring is sluggish and gives inconsistent yields at a larger scale. How can I improve this? | A: Palladium-catalyzed reactions can be sensitive to scale-up. Issues often relate to catalyst activity, mass transfer, and purity of starting materials. Troubleshooting: - Catalyst Loading and Choice: While increasing catalyst loading might seem like a solution, it is often not cost-effective. Screen different palladium catalysts and ligands to find a more active system.[3] - Inert Atmosphere: Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen). - Stirring and Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure adequate agitation for the reaction scale. |
Step 2: DIBAL-H Reduction of the Ester
| Question | Answer |
| Q3: My DIBAL-H reduction of the ester to the primary alcohol is giving me a mixture of the desired alcohol and the over-reduced product. How can I control the selectivity? | A: Over-reduction is a common issue with powerful reducing agents like DIBAL-H, especially at a larger scale where temperature control is more challenging.[4][5] Troubleshooting: - Strict Temperature Control: The reaction should be maintained at a low temperature (typically -78 °C) throughout the addition of DIBAL-H.[4][6] Use a reliable cooling system and monitor the internal temperature of the reactor closely. Localized warming during addition can lead to over-reduction.[4] - Slow Addition: Add the DIBAL-H solution slowly and dropwise to the reaction mixture to better control the exotherm.[6] - Stoichiometry: Use a precise amount of DIBAL-H. An excess of the reducing agent will favor over-reduction. |
| Q4: The work-up of my DIBAL-H reaction is problematic, resulting in the formation of a gelatinous aluminum salt precipitate that is difficult to filter. This is significantly impacting my isolated yield. What is a better work-up procedure for large-scale reactions? | A: The formation of colloidal aluminum hydroxides during quenching is a well-known challenge in large-scale DIBAL-H reductions.[7] Troubleshooting: - Rochelle's Salt Quench: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[6] This forms a soluble complex with the aluminum salts, preventing the formation of a gel and allowing for easier separation of the organic and aqueous layers. - Acidic or Basic Work-up: Alternatively, quenching with a dilute acid (e.g., HCl) or base (e.g., NaOH) can help to dissolve the aluminum salts by forming soluble aluminum species.[7] The choice of acidic or basic work-up will depend on the stability of your product. - Fieser Work-up: A sequential addition of water, followed by 15% aqueous NaOH, and then more water can also lead to a granular precipitate that is easier to filter. |
Step 3: Oxidation of the Alcohol to the Aldehyde
| Question | Answer |
| Q5: The oxidation of the primary alcohol to the aldehyde using manganese dioxide (MnO₂) is slow and incomplete, even with a large excess of the oxidant. What could be the problem? | A: The reactivity of MnO₂ can be highly variable and depends on its method of preparation and activation state.[8] Commercially available MnO₂ may not be sufficiently active for this transformation. Troubleshooting: - Activate the MnO₂: Before use, activate the MnO₂ by heating it in an oven (e.g., at 120-150 °C) for several hours under vacuum to remove any adsorbed water, which can deactivate the reagent.[8] - Use Freshly Prepared MnO₂: For maximum reactivity, consider preparing activated MnO₂ in-house. - Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (B109758) or chloroform (B151607) are commonly used. - Monitor Reaction Progress: Use TLC or another analytical method to closely monitor the reaction. The reaction may require an extended period to go to completion. |
| Q6: I am concerned about the large amount of solid manganese waste generated from the MnO₂ oxidation at a larger scale. Are there more atom-economical alternatives? | A: While MnO₂ is a common choice, other oxidation methods might be more suitable for scale-up from an environmental and waste management perspective. Troubleshooting: - Catalytic Oxidation: Explore catalytic oxidation methods, such as a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation. While these reagents also have their own scale-up challenges (e.g., odor for Swern, cost and safety for DMP), they are often used in smaller, catalytic amounts. - Process Optimization: If MnO₂ is the preferred reagent, optimize the reaction to use the minimum excess necessary for complete conversion to reduce waste. |
Step 4: Knoevenagel Condensation
| Question | Answer |
| Q7: The final Knoevenagel condensation to form this compound is giving me low yields and several side products. How can I optimize this step? | A: The Knoevenagel condensation can be prone to side reactions, such as self-condensation of the aldehyde or Michael addition of the active methylene (B1212753) compound to the product.[9] Troubleshooting: - Catalyst Choice: The choice of a weak base as a catalyst is crucial. Piperidine (B6355638) or pyridine (B92270) are commonly used.[10] Using a strong base can promote unwanted side reactions.[10] - Control Reactant Addition: Add the aldehyde slowly to a mixture of the active methylene compound (malonic acid or a derivative) and the catalyst. This helps to keep the concentration of the aldehyde low, minimizing self-condensation.[9] - Doebner Modification: If using malonic acid, the Doebner modification, which uses pyridine as the solvent and a catalytic amount of piperidine, can be effective. This modification often leads to in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[10] - Azeotropic Removal of Water: The condensation reaction produces water. At a larger scale, removing this water azeotropically (e.g., using a Dean-Stark apparatus with a solvent like toluene) can drive the reaction to completion. |
| Q8: My final product is difficult to purify, and I am struggling to remove unreacted starting materials and byproducts. What purification strategies are suitable for large-scale production? | A: Purification is a critical step in any synthesis, and its difficulty can be magnified at scale. Troubleshooting: - Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness. Screen a variety of solvents and solvent mixtures to find conditions that allow for the selective crystallization of this compound. - Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. If necessary, optimize the chromatography conditions (e.g., using a shorter, wider column and a more efficient solvent system) to improve throughput. - Acid-Base Extraction: As this compound is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and the product can be re-precipitated by acidification. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in a representative synthesis of this compound and related indazole derivatives. Note that yields can vary significantly based on the specific substrates and reaction conditions used.
| Reaction Step | Description | Reported Yield (%) | Reference |
| Indazole Formation | Cyclization of a substituted phenylhydrazone | 94.54 | --INVALID-LINK-- |
| Reduction to Alcohol | DIBAL-H reduction of an indazole-3-carboxylic ester | 93 | --INVALID-LINK-- |
| Oxidation to Aldehyde | MnO₂ oxidation of an indazole-3-methanol | 95 | --INVALID-LINK-- |
| Knoevenagel Condensation | Reaction of an indazole-3-carbaldehyde with malonic acid | 88 - 95.6 | --INVALID-LINK-- |
Experimental Protocols
Note: These are generalized protocols based on literature precedents for the synthesis of this compound and related compounds. Researchers should adapt and optimize these procedures for their specific starting materials and scale.
Protocol 1: DIBAL-H Reduction of Indazole-3-Carboxylic Acid Methyl Ester
-
Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reaction: The indazole-3-carboxylic acid methyl ester is dissolved in anhydrous dichloromethane (DCM) or toluene (B28343) and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A solution of diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol (B129727) at -78 °C to destroy any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization.
Protocol 2: Knoevenagel Condensation to form this compound
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. For larger scale reactions, a Dean-Stark apparatus can be included to remove water.
-
Reaction Mixture: The indazole-3-carbaldehyde, malonic acid, and a catalytic amount of piperidine are dissolved in pyridine.
-
Heating: The reaction mixture is heated to reflux.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute aqueous acid (e.g., 1M HCl) to remove pyridine and piperidine, followed by washing with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.
-
Purification: The crude product is purified by crystallization from a suitable solvent or by column chromatography.
Visualizing the Process: Diagrams
This compound Synthesis Workflow
A simplified workflow for the synthesis of this compound.
Signaling Pathway of this compound Action
Proposed mechanism of action for this compound in Sertoli cells.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Manganese dioxide effectiveness issues - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Navigating Gamendazole Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamendazole. Our aim is to help you interpret unexpected results and refine your experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active indazole carboxylic acid that functions as a male contraceptive agent by targeting Sertoli cells within the testes.[1][2] Its primary molecular targets are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[2][3] By binding to these proteins, this compound disrupts the stability of the Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[2][3] This action is associated with an increase in the transcription of Interleukin 1 alpha (Il1a) in Sertoli cells.[2]
Q2: Is the contraceptive effect of this compound reversible?
The reversibility of this compound's contraceptive effect is a significant concern and a known area of unexpected results. While some studies have shown a return to fertility in rats after cessation of treatment, others have reported irreversible infertility in a subset of animals.[1][4] For instance, in one study, after a single oral dose of 6 mg/kg, 4 out of 7 rats recovered fertility, while the remaining 3 did not.[3] A lower dose of 3 mg/kg resulted in a higher rate of fertility return.[1] Researchers should be aware that the degree of reversibility can be dose-dependent and may not be uniform across all subjects.
Q3: What are the expected effects of this compound on hormone levels?
This compound is designed as a non-hormonal contraceptive. In studies with rats that exhibited reversible infertility, no significant long-term changes in circulating reproductive hormones like testosterone (B1683101) were observed.[1][5] However, a transient increase in Follicle-Stimulating Hormone (FSH) levels has been reported, which coincides with an initial decrease in inhibin B levels.[1][5] This is consistent with this compound's direct action on Sertoli cells, which are the primary source of inhibin B.[1][6]
Q4: Are there any known off-target effects of this compound?
While this compound is designed to target spermatogenesis, its core mechanism involves inhibition of HSP90, a chaperone protein with numerous client proteins involved in various cellular processes.[7][8][9] Therefore, off-target effects are a possibility. For instance, this compound has been shown to induce the degradation of HSP90 client proteins such as AKT1 and ERBB2 in cancer cell lines, demonstrating its potential for effects outside the testes.[2][10] Researchers should consider the potential for systemic effects, especially at higher doses or in long-term studies. A derivative, H2-gamendazole, has been investigated for its effects on polycystic kidney disease, highlighting the broader potential activities of this class of compounds.[11]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in sperm count or motility after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Administration | Verify the dose calculations, formulation, and route of administration. Ensure proper gavage technique for oral dosing in animal models. |
| Compound Instability | Check the storage conditions and shelf-life of the this compound compound. Prepare fresh solutions for each experiment. |
| Insufficient Treatment Duration | Spermatogenesis is a lengthy process. Ensure the treatment duration is sufficient to observe effects on mature sperm. In rats, effects on fertility are typically observed 3 weeks after a single oral dose.[1] |
| Variability in Animal Models | Ensure the use of age- and weight-matched animals from a reliable supplier. Strain differences can also contribute to variability. |
| Inaccurate Sperm Analysis | Review and standardize the protocol for sperm collection and analysis. Ensure consistent timing and technique for epididymal sperm extraction and use of a hemocytometer or computer-assisted sperm analysis (CASA) system.[12][13][14][15][16] |
Unexpected Result 2: High variability in inhibin B measurements.
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling | Standardize the time of day for blood collection to minimize diurnal variations. Ensure proper processing and storage of plasma or serum samples to prevent degradation of inhibin B. |
| Assay Performance | Use a validated ELISA kit for rat inhibin B and follow the manufacturer's instructions carefully.[17][18][19] Perform validation experiments, including spike and recovery and dilution linearity, to ensure the assay is performing correctly with your samples. |
| Biological Variability | Individual animal variation can be significant. Increase the number of animals per group to improve statistical power. |
| Pulsatile Hormone Release | Consider collecting multiple samples over a time course to account for the pulsatile nature of hormone secretion. |
Unexpected Result 3: In vitro Sertoli cell culture experiments show high levels of cell death or inconsistent responses to this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure the use of appropriate culture medium, supplements, and temperature for primary Sertoli cells.[20][21][22][23] Monitor for signs of contamination. |
| Poor Cell Viability After Isolation | Optimize the enzymatic digestion and mechanical dissociation steps during Sertoli cell isolation to maximize viability.[22][24] |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your in vitro experiments. High concentrations can lead to cytotoxicity. |
| Passage Number of Cultured Cells | Use low-passage primary Sertoli cells for experiments, as their characteristics can change with repeated passaging. |
| Inconsistent Plating Density | Ensure a consistent number of cells are seeded in each well to allow for comparable drug effects. |
Quantitative Data Summary
Table 1: Effects of a Single Oral Dose of this compound on Fertility in Male Rats
| Dose | Time to Infertility | Fertility Recovery | Reference |
| 3 mg/kg | Not specified | 4 out of 6 animals recovered | [1] |
| 6 mg/kg | 3 weeks | 4 out of 7 animals recovered | [1][3] |
Table 2: Reported Hormonal Changes in Male Rats Following this compound Treatment
| Hormone | Observed Change | Timing | Reference |
| FSH | Transient increase | Coincides with inhibin B decline | [1][5] |
| Inhibin B | Initial decline | Following administration | [1][5] |
| Testosterone | No significant change | - | [5] |
Experimental Protocols
Protocol 1: Rat Sperm Count and Motility Analysis
-
Sperm Collection: Euthanize the rat and dissect the caudae epididymides. Place them in a petri dish containing a pre-warmed sperm motility medium (e.g., Biggers, Whitten, and Whittingham medium).[12]
-
Sperm Dispersion: Make several small incisions in the caudae epididymides to allow sperm to disperse into the medium. Incubate for 10-15 minutes at 37°C.
-
Sample Preparation: Gently mix the sperm suspension. Take a 10 µL aliquot and load it onto a hemocytometer or a specialized sperm counting chamber.[13]
-
Sperm Counting: Under a microscope at 200x or 400x magnification, count the number of sperm heads in the designated grid area of the hemocytometer. Calculate the sperm concentration based on the chamber volume.[12]
-
Motility Assessment: Assess sperm motility immediately after sample preparation. Classify at least 200 spermatozoa as progressively motile, non-progressively motile, or immotile.[15] Express motility as a percentage of total sperm.
Protocol 2: HSP90 Client Protein Degradation Assay (Western Blot)
-
Cell Treatment: Plate Sertoli cells or other relevant cell lines and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7][8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., AKT1, ERBB2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the control.
Visualizations
Caption: this compound's proposed signaling pathway in Sertoli cells.
Caption: A general experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibin B levels in plasma of the male rat from birth to adulthood: effect of experimental manipulation of Sertoli cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencebiology.org [sciencebiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods for assessing sperm motility, morphology, and counts in the rat, rabbit, and dog: a consensus report. ILSI Risk Science Institute Expert Working Group on Sperm Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencebiology.org [sciencebiology.org]
- 16. Rat sperm motility analysis: methodologic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. intjmorphol.com [intjmorphol.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Assessment of Sertoli Cell Proliferation by 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide and Sulforhodamine B Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sertoli Cells - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jri.ir [jri.ir]
- 23. researchgate.net [researchgate.net]
- 24. Characterization of primary canine Sertoli cells as a model to test male reproductive toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Gamendazole Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gamendazole in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the successful implementation of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, non-steroidal antispermatogenic agent. Its primary mechanism involves the targeted inhibition of Heat Shock Protein 90 Beta (HSP90AB1/HSP90B) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] This inhibition leads to the degradation of HSP90-dependent client proteins, such as AKT1 and ERBB2, disrupting critical signaling pathways for cell survival and proliferation.[1][2][3]
Q2: How does this compound induce male infertility?
A2: this compound's contraceptive effect stems from its impact on Sertoli cells within the testes.[4] By inhibiting HSP90AB1 and EEF1A1, this compound disrupts the integrity of Sertoli cell-spermatid junctional complexes.[1][2][5] This disruption leads to the premature release of spermatids from the seminiferous epithelium, resulting in impaired sperm production and infertility.[5] Additionally, this compound stimulates the transcription of Interleukin-1 alpha (IL-1α) in Sertoli cells, a cytokine known to disrupt these junctions.[1][2][6]
Q3: Is the contraceptive effect of this compound reversible?
A3: The reversibility of this compound's contraceptive effect is dose-dependent and not always guaranteed. In rat studies, a single oral dose of 3 mg/kg resulted in infertility with a 100% recovery rate in four out of six animals.[4] However, at a higher single dose of 6 mg/kg, while 100% infertility was achieved, only four out of seven rats regained fertility.[4][7] Long-term daily administration of 6 mg/kg for seven days resulted in an even lower recovery rate of two out of seven rats.[3][7] Therefore, researchers should be aware that irreversible infertility is a potential outcome, particularly with higher or prolonged dosing regimens.
Q4: What is H2-gamendazole and how does it differ from this compound?
A4: H2-gamendazole is a derivative of this compound that has been investigated for the treatment of polycystic kidney disease (PKD).[8][9] Like this compound, it inhibits HSP90 and reduces the expression of its client proteins.[8] H2-gamendazole has also been shown to inhibit cAMP-dependent cyst growth.[8][9] While it shares a similar mechanism of action regarding HSP90 inhibition, its development has been focused on a different therapeutic area. It is important to note that like this compound, H2-gamendazole has also been associated with antifertility effects in male rats.[10]
Troubleshooting Guides
Issue 1: Inconsistent or lack of antispermatogenic effect at expected doses.
-
Question: We are administering this compound orally to rats at the recommended 6 mg/kg dose but are not observing the expected decrease in fertility. What could be the cause?
-
Answer:
-
Formulation and Administration: Ensure that this compound is properly solubilized and administered. The vehicle used for oral gavage can significantly impact absorption. A common vehicle is 10% DMSO in corn oil.[10] Inconsistent suspension can lead to inaccurate dosing.
-
Compound Stability: Verify the stability of your this compound stock solution. Prepare fresh solutions regularly and store them appropriately, protected from light and at the recommended temperature.
-
Animal Strain and Age: The metabolic rate and drug response can vary between different rat strains and ages. Ensure that the animals used are consistent with those in published studies.
-
Timing of Fertility Assessment: The antispermatogenic effects of this compound are not immediate. Infertility is typically observed around 3-4 weeks after a single oral dose.[3][4][7] Ensure your fertility assessments are timed accordingly.
-
Issue 2: High incidence of mortality or adverse side effects in treated animals.
-
Question: We have observed significant weight loss and mortality in our rat cohort treated with this compound. How can we mitigate these toxic effects?
-
Answer:
-
Dose Verification: Double-check your dose calculations and the concentration of your dosing solution. A dose of 200 mg/kg has been shown to be fatal in 60% of rats.[3][7] Even at lower doses, incorrect preparation can lead to accidental overdose.
-
Purity of the Compound: Ensure the purity of your this compound supply. Impurities from synthesis can contribute to unexpected toxicity.
-
Animal Health Monitoring: Closely monitor the health of the animals, including daily body weight measurements and observation for any behavioral changes.[7] In case of significant weight loss or signs of distress, consider reducing the dose or discontinuing the treatment for that animal.
-
Route of Administration: While oral administration is common, intraperitoneal (i.p.) injection has also been used.[3][7] However, the toxicity profile may differ between routes. Ensure you are using the appropriate and well-documented route for your experimental goals.
-
Issue 3: Irreversible infertility in control or recovery groups.
-
Question: A significant portion of our animals in the recovery group did not regain fertility after cessation of this compound treatment. Is this expected?
-
Answer:
-
Dose-Dependent Irreversibility: Yes, this is a known risk with this compound. Higher doses and longer treatment durations increase the likelihood of irreversible infertility.[3][4][7]
-
Study Design Consideration: If reversibility is a key endpoint of your study, it is crucial to use the lowest effective dose and a shorter duration of treatment. The 3 mg/kg single oral dose in rats showed a higher rate of fertility recovery.[4]
-
Histological Analysis: To understand the extent of the damage to the seminiferous epithelium, perform histological analysis of the testes in animals that fail to recover fertility. This can provide insights into the underlying cause of the irreversible effect.
-
Data Presentation
Table 1: In Vivo Efficacy and Reversibility of this compound in Rats
| Dosage and Administration Route | Outcome | Fertility Recovery | Reference |
| 25 mg/kg i.p. (single dose) | 100% antispermatogenic effect | Not specified | [3][7] |
| 200 mg/kg i.p. (single dose) | 60% mortality | Not applicable | [3][7] |
| 6 mg/kg oral (single dose) | 100% infertility after 4 weeks | 4 out of 7 rats recovered | [3][4][7] |
| 6 mg/kg oral (daily for 7 days) | 100% infertility | 2 out of 7 rats recovered | [3][7] |
| 3 mg/kg oral (single dose) | Infertility achieved | 4 out of 6 rats recovered | [4] |
Table 2: In Vitro Activity of this compound and H2-Gamendazole
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of inhibin B production | Primary Sertoli cells | 6.8 x 10-10 M | [4] |
| H2-Gamendazole | Inhibition of cell proliferation (cAMP stimulated) | ADPKD cells | 5-10 µM | [9] |
| H2-Gamendazole | Inhibition of cell proliferation (EGF stimulated) | ADPKD cells | 5-10 µM | [9] |
| H2-Gamendazole | Inhibition of cell proliferation (5% FBS) | ADPKD cells | ~50 µM | [9] |
Experimental Protocols
Protocol 1: In Vivo Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Dissolve this compound in a vehicle of 10% DMSO and 90% corn oil to the desired concentration (e.g., for a 6 mg/kg dose in a 250g rat, prepare a solution that delivers the dose in a volume of 0.5-1.0 mL).
-
Vortex or sonicate the solution to ensure complete dissolution and a uniform suspension.
-
Prepare fresh dosing solutions daily.
-
-
Animal Handling and Dosing:
-
Acclimatize adult male rats (e.g., Sprague-Dawley) for at least one week before the start of the experiment.
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound solution to be administered.
-
Administer the solution via oral gavage using a suitable gauge gavage needle.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
For fertility assessment, co-house the treated males with proven fertile females at selected time points (e.g., starting 4 weeks post-dosing).
-
Confirm pregnancy in females and record the number and health of the pups.
-
-
Hormone and Testicular Analysis:
-
At the end of the study, collect blood samples for hormone analysis (e.g., testosterone, FSH, inhibin B).
-
Euthanize the animals and collect the testes for weight measurement and histological analysis.
-
Protocol 2: In Vitro Treatment of Sertoli Cells with this compound
-
Cell Culture:
-
Isolate and culture primary Sertoli cells from rats according to standard laboratory protocols.
-
Alternatively, use an established Sertoli cell line.
-
Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations (e.g., for assessing IL-1α transcription, a concentration of 100 nM has been used).[1][2]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the cells with this compound for the desired duration (e.g., 60 minutes for IL-1α transcription analysis).[1][2]
-
-
Endpoint Analysis:
-
For Gene Expression Analysis (e.g., IL-1α):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the relative expression of the target gene.
-
-
For Protein Analysis (e.g., HSP90 client proteins):
-
Lyse the cells and perform Western blot analysis to assess the levels of proteins such as AKT and ERBB2.
-
-
For Hormone Production (e.g., Inhibin B):
-
Collect the culture media and measure the concentration of inhibin B using an ELISA kit.
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action in Sertoli cells.
Caption: Workflow for long-term in vivo this compound studies.
References
- 1. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Gamendazole and Adjudin: Efficacy and Toxicity in Male Contraception
A detailed examination of two promising non-hormonal male contraceptive candidates, Gamendazole and Adjudin, reveals distinct profiles in their efficacy, toxicity, and mechanisms of action. While both agents demonstrate potent anti-spermatogenic effects by disrupting the crucial interaction between Sertoli cells and developing sperm, their molecular targets and safety margins differ significantly, warranting careful consideration for future drug development.
This guide provides a comprehensive comparison of this compound and Adjudin, presenting available experimental data, detailing methodologies, and illustrating key cellular pathways to inform researchers, scientists, and drug development professionals.
Efficacy: Disrupting Spermatogenesis
Both this compound and Adjudin function by inducing the premature release of sperm cells from the supportive Sertoli cells within the seminiferous tubules, leading to infertility.[1][2] However, the specifics of their effective dosages and the reversibility of their contraceptive effects show notable differences.
Adjudin has been shown to induce reversible infertility in rats, rabbits, and dogs.[3][4][5] In rats, two doses of 50 mg/kg body weight administered weekly resulted in 100% infertility by the fifth week, with fertility fully rebounding approximately 11 weeks after cessation of treatment.[3] The primary target of Adjudin is the apical ectoplasmic specialization (ES), a unique cell junction between Sertoli cells and elongating spermatids.[4][6][7] By disrupting these junctions, Adjudin leads to the exfoliation of immature sperm cells.[1][6]
This compound is a potent, orally active agent that can induce infertility after a single dose.[8] A single oral dose of 6 mg/kg in rats resulted in 100% infertility within three weeks.[8] However, the reversibility of this compound's effects is a point of concern. In one study, while some animals regained fertility, a significant portion remained permanently infertile.[8] Another compound, H2-gamendazole, has also been investigated and shows potent contraceptive effects.[9][10]
Toxicity Profile: A Key Differentiator
The toxicity profiles of this compound and Adjudin represent a critical distinction between the two compounds.
Preclinical studies on Adjudin have revealed some safety concerns, particularly at higher oral doses. While it does not appear to affect the hypothalamic-pituitary-testicular axis, with no significant changes in testosterone, FSH, or LH levels, high oral doses have been associated with liver inflammation and muscle atrophy.[1][3][11] However, when conjugated with a modified follicle-stimulating hormone (FSH) for targeted delivery to Sertoli cells, the effective dose was significantly lowered, thereby reducing systemic toxicity.[3] Acute toxicity studies in rats and mice showed no genotoxicity and no toxicity even at a high dose of 2000 mg/kg body weight.[3]
This compound's toxicity profile raises more significant concerns. In a toxicology study, a dose of 200 mg/kg of H2-gamendazole was fatal to three out of five rats.[9] The presence of a trifluoro group in the indazole ring of this compound is thought to contribute to its toxicity.[12] While lower, effective contraceptive doses did not show adverse side effects in some studies, the narrow therapeutic window and the potential for irreversible infertility are major hurdles for its development.[8][13]
Quantitative Data Summary
| Parameter | This compound | Adjudin |
| Effective Dose (Rats) | Single oral dose of 6 mg/kg for 100% infertility[8] | Two doses of 50 mg/kg/week for 100% infertility[3] |
| Time to Infertility (Rats) | 3 weeks[8] | 5 weeks[3] |
| Reversibility of Contraception | Partial to irreversible[8][14] | Fully reversible[1][3][15] |
| Acute Toxicity (Rats) | Fatal at 200 mg/kg (H2-gamendazole)[9] | Not toxic up to 2000 mg/kg[3] |
| Key Toxicities Observed | Potential for irreversible infertility, fatality at high doses[8][9] | Liver inflammation and muscle atrophy at high oral doses[1][11] |
| Effect on Hormones (Testosterone, FSH, LH) | No significant changes reported[8] | No significant changes[1][3][5] |
Experimental Protocols
In Vivo Efficacy and Reversibility Studies (Rat Model)
Objective: To determine the contraceptive efficacy and reversibility of this compound and Adjudin.
Animals: Sexually mature male and female rats of a specified strain (e.g., Sprague-Dawley).
Methodology:
-
Dosing:
-
Mating Studies: At various time points post-dosing (e.g., weekly), each male rat is cohabited with two virgin female rats. The presence of a vaginal plug or sperm in the vaginal lavage is checked daily to confirm mating.
-
Fertility Assessment: Mated females are monitored for pregnancy and the number of offspring is recorded. Fertility is expressed as the percentage of males siring a litter.
-
Reversibility Assessment: After the initial efficacy period, the treated males are continuously monitored through mating studies for the return of fertility.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To assess the acute oral toxicity of the compounds.
Animals: Typically female rats are used in a stepwise procedure.
Methodology:
-
A single oral dose of the test substance is administered to a small number of animals at a starting dose level (e.g., 2000 mg/kg).[16]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a defined period (e.g., 14 days).
-
Based on the outcome, the dose for the next step is adjusted. This procedure continues until the dose causing mortality or evident toxicity is identified.
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound's primary molecular targets are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[2][17] Its interaction with these proteins in Sertoli cells is believed to initiate a cascade of events leading to the disruption of cell junctions. This compound has been shown to stimulate the transcription of Interleukin-1 alpha (Il1a), a cytokine known to disrupt Sertoli cell-spermatid junctions.[2][17]
Caption: this compound's proposed mechanism of action in Sertoli cells.
Adjudin's Mechanism of Action
Adjudin disrupts the actin filament bundles at the apical ES by suppressing the expression of Eps8 (Epidermal growth factor receptor pathway substrate 8), an actin-capping and bundling protein.[6][18] This leads to a destabilization of the actin cytoskeleton. Adjudin also causes the mislocalization of Arp3 (actin-related protein 3), which promotes actin branching and further disrupts the actin bundles.[6] Additionally, Adjudin affects the expression of polarity proteins like PAR6 and 14-3-3, leading to increased endocytosis and destabilization of cell adhesion.[6][15]
Caption: Adjudin's mechanism of disrupting the apical ectoplasmic specialization.
Conclusion
This compound and Adjudin represent two distinct approaches to non-hormonal male contraception. This compound is a highly potent, orally active compound, but its narrow therapeutic window and the risk of irreversible infertility and significant toxicity are major barriers to its clinical development. Adjudin, while requiring a higher dose, demonstrates a more favorable safety profile with reversible contraceptive effects. The development of targeted delivery systems for Adjudin further enhances its potential as a viable male contraceptive. Future research should focus on optimizing the safety and efficacy of these and other indazole-based compounds to finally bring a safe and effective non-hormonal male contraceptive to fruition.
References
- 1. Adjudin - Wikipedia [en.wikipedia.org]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Adjudin Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjudin disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Male Contraceptive Drug in the Works - CBS News [cbsnews.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Indazoles: Unraveling the Mechanisms of Gamendazole and Lonidamine
In the landscape of pharmacological research, the indazole carboxylic acid scaffold has given rise to two compounds with remarkably different, yet impactful, biological activities: Gamendazole, a candidate for non-hormonal male contraception, and Lonidamine (B1675067), an established anti-cancer agent. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Lonidamine |
| Primary Cellular Target | Sertoli cells in the testis[1] | Primarily cancer cells[2][3] |
| Molecular Targets | Heat shock protein 90 beta (HSP90AB1), Eukaryotic elongation factor 1 alpha 1 (EEF1A1)[1][4][5] | Mitochondria (Hexokinase, Pyruvate (B1213749) Carrier), Monocarboxylate Transporters (MCTs)[6][7] |
| Primary Mechanism | Disruption of Sertoli cell cytoskeleton and cell junctions, leading to spermatid detachment[8][9] | Inhibition of cellular energy metabolism (glycolysis and mitochondrial respiration)[10][3][7] |
| Key Downstream Effects | Stimulation of Interleukin-1 alpha (Il1a) transcription, degradation of HSP90 client proteins (e.g., AKT1)[1][5] | Decreased ATP production, intracellular acidification, increased oxidative stress[11] |
| Therapeutic Indication | Male contraception (investigational)[12][13] | Cancer therapy (adjuvant)[10][14][15] |
Quantitative Comparison of Bioactivity
The following tables summarize key quantitative data for this compound and Lonidamine, offering a glimpse into their potency and cellular effects.
Table 1: Inhibitory Concentrations and Binding Constants
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | IC50 (Inhibin B production) | 6.8 x 10⁻¹⁰ M | Primary rat Sertoli cells | [12] |
| IC50 (Luciferase refolding) | 330 µM | Rabbit reticulocyte lysate | [16][17] | |
| IC50 (Cell proliferation) | 101 µM | MCF-7 breast cancer cells | [17] | |
| Lonidamine | Ki (Mitochondrial Pyruvate Carrier) | 2.5 µM | Isolated rat liver mitochondria | [6] |
| IC50 (Pyruvate oxidation) | ~7 µM | Rat heart mitochondria | [6] | |
| K0.5 (L-lactate transport - MCT1, MCT2, MCT4) | 36-40 µM | Xenopus laevis oocytes | [6][7] | |
| IC50 (Cell proliferation) | 87 µM (IC25), 232 µM (IC50) | A549 lung cancer cells | [2] | |
| IC50 (Complex I inhibition) | 444 µM | H2030BrM3 lung cancer cells | [18] | |
| IC50 (Complex II inhibition) | 390 µM | H2030BrM3 lung cancer cells | [18] |
Delving into the Mechanisms: A Side-by-Side Analysis
This compound: Disrupting the Cradle of Spermatogenesis
This compound's contraceptive effect stems from its targeted action on Sertoli cells, the supportive cells essential for sperm development.[1][19] Its primary molecular targets are Heat shock protein 90 beta (HSP90AB1) and Eukaryotic elongation factor 1 alpha 1 (EEF1A1).[1][4][5]
Binding to these proteins initiates a cascade of events within the Sertoli cell. A key consequence is the disruption of the actin cytoskeleton, which is crucial for maintaining the intricate architecture of the seminiferous epithelium and the adhesion of developing spermatids.[8][9] This cytoskeletal disorganization leads to the premature release of spermatids, resulting in infertility.[17]
Furthermore, this compound treatment rapidly stimulates the transcription of Interleukin-1 alpha (Il1a), a cytokine known to affect cell-cell junctions.[1][5] The inhibition of HSP90 also leads to the degradation of its client proteins, such as AKT1, which is involved in maintaining the integrity of Sertoli cell junctions.[9]
Lonidamine: Starving the Tumor by Targeting its Metabolism
Lonidamine's anticancer activity is rooted in its ability to cripple the unique metabolic state of many cancer cells, which heavily rely on aerobic glycolysis (the Warburg effect).[3][20] It achieves this through a multi-pronged attack on cellular energy production.
A primary target of Lonidamine is the mitochondrion. It inhibits hexokinase, particularly the mitochondrially-bound form prevalent in tumor cells, which is the first and rate-limiting enzyme of glycolysis.[3][7] Lonidamine also potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[6][7]
Beyond glycolysis, Lonidamine also impacts the electron transport chain by inhibiting respiratory Complex II.[7] Furthermore, it blocks the function of monocarboxylate transporters (MCTs), which are responsible for exporting lactate (B86563), a byproduct of glycolysis, from the cell.[6][7] The intracellular accumulation of lactate leads to acidification, further disrupting cellular processes.[11] This combined assault on energy metabolism ultimately leads to ATP depletion and cell death.[11]
Experimental Protocols: A Methodological Overview
Luciferase Refolding Assay for HSP90 Inhibition (this compound)
This assay assesses the ability of a compound to inhibit the HSP90-dependent refolding of denatured luciferase.
-
Cell Culture and Transfection: A suitable cell line (e.g., A549, PC3-MM2, or HCT116) is stably transfected with a lentiviral vector expressing luciferase.[21]
-
Heat Denaturation: The cells are subjected to a heat shock (e.g., 50°C for 6 minutes) to denature the luciferase.[21]
-
Inhibitor Treatment and Refolding: The heat-shocked cells are then incubated at 37°C in the presence of varying concentrations of the test compound (e.g., this compound).[21]
-
Luciferase Activity Measurement: After a defined refolding period (e.g., 1 hour), a luciferin (B1168401) substrate is added, and the resulting luminescence is measured.[21] A decrease in luminescence in the presence of the compound indicates inhibition of HSP90-mediated refolding.
Measurement of Mitochondrial Oxygen Consumption (Lonidamine)
This method determines the effect of a compound on mitochondrial respiration.
-
Mitochondria Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver or heart) through differential centrifugation.
-
Oxygen Consumption Monitoring: The isolated mitochondria are placed in a sealed chamber equipped with a Clark-type oxygen electrode to monitor the rate of oxygen consumption.
-
Substrate and Inhibitor Addition: Various respiratory substrates (e.g., pyruvate, glutamate, succinate) are added to stimulate oxygen consumption through different parts of the electron transport chain. The test compound (e.g., Lonidamine) is then added at various concentrations to measure its inhibitory effect on substrate-specific respiration.[7]
Glycolysis Inhibition Assay (Lonidamine)
This assay measures the impact of a compound on the rate of glycolysis by quantifying lactate production.
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
Inhibitor Treatment: The cells are treated with the test compound (e.g., Lonidamine) for a specified period.
-
Lactate Measurement: The concentration of lactate in the culture medium is measured using a colorimetric or enzymatic assay kit. A decrease in lactate production in treated cells compared to control cells indicates inhibition of glycolysis.
Concluding Remarks
While both this compound and Lonidamine share an indazole carboxylic acid core, their pharmacological profiles are distinct, highlighting how subtle structural modifications can dramatically alter biological activity. This compound's targeted disruption of Sertoli cell function presents a promising avenue for male contraception. In contrast, Lonidamine's broad-spectrum inhibition of cancer cell metabolism has established its role as an adjunct in oncology. Understanding these divergent mechanisms is paramount for the future development of more specific and potent analogs in both reproductive medicine and cancer therapy.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 6. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ctiexchange.org [ctiexchange.org]
- 14. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
H2-Gamendazole: A More Potent Analog of Gamendazole for Non-Hormonal Male Contraception
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for a safe, effective, and reversible non-hormonal male contraceptive has led to the investigation of various small molecules. Among these, the indazole carboxylic acid derivatives, gamendazole and its analog H2-gamendazole, have emerged as promising candidates. Both compounds induce reversible infertility by targeting Sertoli cells within the testes, leading to the disruption of spermatogenesis. This guide provides a comprehensive comparison of H2-gamendazole and this compound, presenting available experimental data to highlight the enhanced potency of H2-gamendazole.
Mechanism of Action: Targeting Sertoli Cell Function
Both this compound and H2-gamendazole exert their contraceptive effects by disrupting the crucial interaction between Sertoli cells and developing spermatids. This leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility. The primary molecular targets for these compounds within Sertoli cells are Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1]
Inhibition of HSP90, a molecular chaperone, leads to the degradation of its client proteins, such as AKT1, which are vital for maintaining the integrity of Sertoli cell-spermatid junctions.[1] Disruption of EEF1A1, a protein involved in protein synthesis and cytoskeletal organization, further contributes to the breakdown of these junctions. This dual-targeting mechanism culminates in the detachment and loss of spermatids.
dot
Caption: Signaling pathway of H2-gamendazole and this compound in Sertoli cells.
Comparative Potency: Evidence from In Vivo and In Vitro Studies
| Parameter | This compound | H2-Gamendazole | Reference |
| Effective Single Oral Dose for 100% Infertility in Rats | 6 mg/kg | 6 mg/kg | [2][3] |
| Effective Weekly Oral Dose in Rats | Not Reported | 1-2 mg/kg | [2] |
| IC50 for Inhibin B Production (Primary Rat Sertoli Cells) | 6.8 x 10-10 M | Not Reported | [3][4] |
The data indicates that while a single 6 mg/kg oral dose of both compounds leads to 100% infertility, H2-gamendazole can achieve a similar effect at significantly lower and less frequent doses (1-2 mg/kg weekly).[2] This suggests a more favorable therapeutic window and potentially lower risk of side effects for H2-gamendazole. The potent in vitro activity of this compound on inhibin B production, a marker of Sertoli cell function, underscores the sensitivity of this cell type to the compound.
Experimental Protocols
Primary Rat Sertoli Cell Culture
dot
Caption: Workflow for primary rat Sertoli cell isolation and culture.
This protocol is a standard method for isolating and culturing primary Sertoli cells from immature rats for in vitro studies.[5][6][7]
Materials:
-
Testes from 20-day-old Sprague-Dawley rats
-
DMEM/F12 medium
-
Collagenase type I
-
DNase I
-
Trypsin
-
Soybean trypsin inhibitor
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Euthanize 20-day-old rats and aseptically remove the testes.
-
Decapsulate the testes to release the seminiferous tubules.
-
Incubate the tubules in DMEM/F12 containing collagenase and DNase I to dissociate interstitial cells.
-
Wash the tubules with PBS to remove dissociated cells.
-
Incubate the tubules in DMEM/F12 containing trypsin and DNase I to dissociate Sertoli and germ cells.
-
Stop the trypsin digestion with soybean trypsin inhibitor.
-
Filter the cell suspension through a nylon mesh to remove cell clumps.
-
Plate the cells in DMEM/F12 supplemented with FBS and penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2. The purity of Sertoli cell cultures can be assessed by microscopy and immunostaining for specific markers.[8]
Inhibin B ELISA of Sertoli Cell Supernatant
Materials:
-
Rat Inhibin B ELISA kit
-
Supernatant from primary rat Sertoli cell cultures
-
Microplate reader
Procedure:
-
Collect the culture medium from primary Sertoli cells treated with this compound, H2-gamendazole, or vehicle control.
-
Centrifuge the collected medium to remove any cellular debris.
-
Perform the Inhibin B ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of inhibin B in the samples based on the standard curve. This allows for the determination of the IC50 value for each compound's effect on inhibin B secretion.[9][10][11]
Western Blot Analysis of HSP90 Client Proteins
Materials:
-
Primary antibodies against HSP90 client proteins (e.g., AKT1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated Sertoli cells in protein lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the HSP90 client protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
F-actin Staining in Sertoli Cells
Materials:
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., FITC-phalloidin)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture Sertoli cells on glass coverslips.
-
Treat the cells with this compound, H2-gamendazole, or vehicle control.
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate the cells with fluorescently labeled phalloidin to stain F-actin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the F-actin cytoskeleton using a fluorescence microscope.
Conclusion
The available evidence strongly indicates that H2-gamendazole is a more potent analog of this compound. While both compounds share a common mechanism of action by targeting HSP90 and EEF1A1 in Sertoli cells to disrupt spermatogenesis, in vivo studies in rats demonstrate that H2-gamendazole can achieve complete infertility at lower and less frequent doses. This enhanced potency positions H2-gamendazole as a more promising candidate for further development as a non-hormonal male contraceptive. Further direct comparative studies are warranted to precisely quantify the potency difference and to fully elucidate the therapeutic potential of H2-gamendazole.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and primary Sertoli cell cultures. [bio-protocol.org]
- 6. Establishment of Primary Culture of Sertoli Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of Sertoli Cells and Peritubular Cells from Rat Testes [jove.com]
- 8. Characterization of rodent Sertoli cell primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. anshlabs.com [anshlabs.com]
- 11. academic.oup.com [academic.oup.com]
Unveiling the Molecular Interactions of Gamendazole: A Comparative Analysis of its Binding to HSP90AB1 and EEF1A1
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Gamendazole's binding to its identified molecular targets, HSP90AB1 and EEF1A1. We present supporting experimental data, detailed protocols for key validation assays, and a comparative look at alternative inhibitors for these targets.
This compound, an indazole carboxylic acid, has been identified as a compound that binds to two crucial cellular proteins: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1] Understanding the specifics of these interactions is vital for elucidating its mechanism of action and exploring its therapeutic potential. This guide synthesizes the available experimental evidence to validate and characterize the binding of this compound to these targets.
Comparative Binding Affinity and Functional Effects
To contextualize the binding characteristics of this compound, this section compares its performance with known inhibitors of HSP90 and EEF1A1. The data, summarized from various studies, highlights the unique properties of this compound.
HSP90AB1 Binding and Functional Inhibition
This compound's interaction with HSP90AB1 is distinct from classic inhibitors. While it functionally impairs the chaperone's activity, it does so without inducing a heat shock response, a common side effect of many HSP90 inhibitors.[1]
| Compound | Target | Binding Affinity (Kd) | Functional Assay | IC50 | Notes |
| This compound | HSP90AB1 (yeast homolog HSP82) | Not Reported | Inhibition of Luciferase Refolding | 330 µM[2] | Does not compete with geldanamycin (B1684428) or novobiocin, suggesting a different binding site. Causes degradation of HSP90 client proteins (AKT1, ERBB2).[1] |
| Geldanamycin | HSP90 | 0.03 µM - 1 µM | ATPase Inhibition | Not specified in snippets | Binds to the N-terminal ATP-binding pocket. |
| Novobiocin Analogue (KU-1) | HSP90 | Not Reported | ATPase Inhibition | Not specified in snippets | Binds to the C-terminal ATP-binding site. |
EEF1A1 Binding and Functional Impact
This compound directly binds to EEF1A1; however, it does not interfere with its canonical role in nucleotide binding during protein synthesis.[1][3] This suggests that this compound may modulate non-canonical functions of EEF1A1.
| Compound | Target | Binding Affinity (Kd) | Functional Assay | Effect | Notes |
| This compound | EEF1A1 | Not Reported | Nucleotide (mant-GDP/mant-GMPPNP) Binding | No inhibition of nucleotide binding.[2] | The binding is described as weaker than that of 3-Hydroxy-4(1H)-quinolinones. |
| Didemnin B | EEF1A1 | Not Reported | Inhibition of Protein Synthesis | Potent inhibition. | High-affinity binding to the GTP-bound conformation of eEF1A.[4] |
| Plitidepsin (Didemnin B analog) | eEF1A2 | 80 nM | Inhibition of Protein Synthesis | Potent inhibition. | Binds to the GTPase domain of eEF1A2.[5] |
| 3-Hydroxy-4(1H)-quinolinones | EEF1A1 | Strong binding confirmed by ITC | Not specified in snippets | Anticancer activity. | Bind to the putative this compound binding site on eEF1A1. |
Experimental Validation Protocols
The binding of this compound to HSP90AB1 and EEF1A1 has been validated through a series of key experiments. The methodologies for these assays are detailed below.
Biotinylated this compound (BT-GMZ) Affinity Purification
This method was central to identifying HSP90AB1 and EEF1A1 as this compound binding partners.[1]
Objective: To isolate and identify proteins from cell lysates that directly or indirectly bind to this compound.
Protocol:
-
Lysate Preparation: Prepare cytosolic extracts from testis, Sertoli cells, or ID8 ovarian cancer cells.
-
Affinity Matrix Preparation: Biotinylated this compound (BT-GMZ) is immobilized on an avidin-coated resin.
-
Binding: The cell lysate is incubated with the BT-GMZ-avidin resin to allow for the binding of target proteins.
-
Washing: The resin is washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the resin. In competition experiments, elution is performed with an excess of unlabeled this compound.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised for identification by mass spectrometry (MALDI-TOF). Identification is further confirmed by Western blot analysis using specific antibodies for HSP90AB1 and EEF1A1.
HSP90-Dependent Luciferase Refolding Assay
This functional assay assesses the ability of a compound to inhibit the chaperone activity of HSP90.[2]
Objective: To determine if this compound functionally inhibits the protein refolding capacity of HSP90.
Protocol:
-
Denaturation: Firefly luciferase is thermally denatured.
-
Refolding Reaction: The denatured luciferase is incubated with a rabbit reticulocyte lysate (which contains HSP90 and its co-chaperones) in the presence of ATP and varying concentrations of this compound or a control inhibitor.
-
Activity Measurement: The refolded, active luciferase is quantified by measuring its luminescence upon the addition of its substrate.
-
Data Analysis: The concentration of this compound that inhibits 50% of the luciferase refolding activity (IC50) is calculated.
Nucleotide Binding Assay for EEF1A1
This assay was used to investigate whether this compound affects the canonical function of EEF1A1 in binding GTP/GDP.[3]
Objective: To determine the effect of this compound on the nucleotide-binding affinity of EEF1A1.
Protocol:
-
Fluorescent Nucleotides: The assay utilizes fluorescently labeled GTP and GDP analogs (mant-GMPPNP and mant-GDP).
-
Binding Reaction: Purified EEF1A1 (or its yeast homolog TEF1) is incubated with increasing concentrations of the fluorescent nucleotide analogs in the presence or absence of this compound.
-
Fluorescence Measurement: The change in fluorescence upon binding of the nucleotide to the protein is measured.
-
Data Analysis: The fluorescence values are plotted against the nucleotide concentration, and the data is fitted to a hyperbolic curve to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity.
Proposed Signaling Pathway of this compound in Sertoli Cells
Based on experimental evidence, a model for this compound's mechanism of action in Sertoli cells has been proposed.[1] The binding of this compound to HSP90AB1 and EEF1A1 is thought to initiate a signaling cascade that ultimately disrupts the junctional complexes between Sertoli cells and spermatids, leading to infertility.
In this model, this compound's binding to HSP90AB1 leads to the degradation of client proteins like AKT1 and modulates the NFkB pathway.[1] Concurrently, its interaction with EEF1A1 may also influence NFkB signaling. This converges on the increased transcription of Interleukin-1 alpha (Il1a), a known disruptor of the Sertoli cell-spermatid junctions.[1]
Conclusion
The available evidence strongly supports the direct binding of this compound to both HSP90AB1 and EEF1A1. For HSP90AB1, this binding results in a functional inhibition of its chaperone activity, albeit through a mechanism distinct from classical inhibitors. In the case of EEF1A1, this compound binds to the protein without affecting its nucleotide-binding function, suggesting an impact on its non-canonical roles. The proposed signaling pathway in Sertoli cells provides a plausible mechanism for this compound's observed effects on spermatogenesis. Further research to determine the precise binding affinities and to fully elucidate the downstream consequences of these interactions will be crucial for the continued development and understanding of this compound.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Eukaryotic Translation Elongation Factor 1-α 1 this compound-Binding Site for Binding of 3-Hydroxy-4(1 H)-quinolinones as Novel Ligands with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Gamendazole and Other Male Contraceptives
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe, effective, and reversible male contraceptive has led to the investigation of numerous compounds with diverse mechanisms of action. This guide provides a detailed comparison of the side effect profile of Gamendazole, a non-hormonal contraceptive candidate, with other hormonal and non-hormonal male contraceptives currently in development or use. The information is compiled from preclinical and clinical studies to offer an objective overview for research and development professionals.
This compound: A Non-Hormonal Approach
This compound is an indazole carboxylic acid derivative that has demonstrated potent antispermatogenic effects in preclinical rat models. It represents a non-hormonal approach to male contraception, targeting Sertoli cells within the testes.
Side Effect Profile of this compound (Preclinical Data)
Preclinical studies in rats have provided the primary data on the side effect profile of this compound. At doses effective for contraception, the following observations were made:
-
Behavioral Effects: No significant differences in mating behavior were observed in treated rats compared to control groups[1].
-
Hormonal Profile: this compound did not significantly alter circulating levels of testosterone (B1683101), luteinizing hormone (LH), or follicle-stimulating hormone (FSH), with the exception of a transient increase in FSH that coincided with a decrease in inhibin B levels[1].
-
Systemic Toxicity: At contraceptive doses (e.g., a single oral dose of 6 mg/kg), no remarkable findings in terms of inflammation, necrosis, tumors, or hemorrhage were reported in pathology reports. No observable behavioral effects were noted at these doses[2].
-
Irreversible Infertility: A significant concern with this compound is the potential for irreversible infertility. In one study, while some rats regained fertility after cessation of treatment, a portion of the animals remained infertile[2].
-
Lethality at High Doses: High doses of this compound (200 mg/kg i.p.) were fatal in a significant percentage of rats tested[2]. A derivative, H2-gamendazole, also showed fatalities at a high dose of 200 mg/kg in a toxicology study[3].
Other Male Contraceptives: Hormonal and Non-Hormonal Alternatives
A variety of other male contraceptive methods are under investigation, broadly categorized as hormonal and non-hormonal.
Hormonal Male Contraceptives
Hormonal methods typically involve the administration of testosterone, often in combination with a progestin, to suppress spermatogenesis.
Clinical trials of various hormonal formulations have reported a range of side effects, including:
-
Dermatological: Acne is a frequently reported side effect[4].
-
Metabolic: Weight gain is a common observation[4].
-
Psychological: Mood changes, including depression, have been reported and were a reason for the early termination of one major clinical trial[4][5].
-
Sexual Function: Changes in libido, both increases and decreases, have been noted[4][5].
-
General Health: Headaches and fatigue have also been reported by participants in clinical trials[6].
-
Injection Site Reactions: For injectable formulations, pain at the injection site is a common complaint[7].
Non-Hormonal Male Contraceptives
Several non-hormonal approaches are in earlier stages of development, aiming to provide effective contraception with fewer systemic side effects.
YCT-529 is a promising oral non-hormonal contraceptive candidate that works by inhibiting the retinoic acid receptor alpha (RAR-α), a protein essential for sperm production.
Phase 1 clinical trials in human volunteers have shown YCT-529 to be well-tolerated with a favorable side effect profile:
-
Systemic Effects: No significant side effects have been reported.
-
Hormonal Profile: The drug did not affect testosterone levels.
-
Psychological and Sexual Function: No adverse effects on mood or libido were observed[8].
Comparative Data on Side Effect Profiles
The following tables summarize the reported side effects of this compound (preclinical data) and other male contraceptives (clinical data).
| Side Effect Category | This compound (in rats) | Hormonal Contraceptives (in humans) | YCT-529 (in humans) |
| Hormonal | No significant change in testosterone, LH; transient ↑ in FSH, ↓ in inhibin B[1] | Suppression of LH and FSH; potential for changes in testosterone levels depending on the formulation. | No effect on testosterone levels[9]. |
| Sexual Function | No change in mating behavior[1]. | Changes in libido (increase or decrease) reported[4][5]. | No reported changes in libido[8]. |
| Psychological | No observable behavioral effects at contraceptive doses[2]. | Mood changes, including depression, reported[4][5]. | No reported effects on mood[8]. |
| Dermatological | Not reported. | Acne is a common side effect[4]. | Not reported. |
| Metabolic | Not reported. | Weight gain is a common side effect[4]. | Not reported. |
| General Health | No remarkable findings at contraceptive doses; lethal at high doses[2]. | Headaches, fatigue[6]. | Well-tolerated with no significant side effects reported[8]. |
| Fertility | Risk of irreversible infertility[2]. | Reversible suppression of spermatogenesis. | Reversible suppression of spermatogenesis. |
Experimental Protocols
Preclinical Toxicology Assessment of this compound (General Protocol)
While the specific, detailed protocol for the preclinical toxicology studies of this compound is not fully available in the public domain, a standard repeated-dose oral toxicity study in rodents (e.g., according to OECD Guideline 407 or OPPTS 870.3050) would likely have been followed. Such a study generally includes:
-
Animal Model: Typically, Sprague-Dawley rats are used, with both male and female animals included in the study[8].
-
Dosing: The test substance (this compound) is administered orally (e.g., via gavage) daily for a set period, often 28 days, at multiple dose levels, alongside a control group receiving the vehicle[7][8].
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, posture, and grooming. Body weight and food consumption are monitored weekly[8][10].
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for a complete blood count and analysis of a panel of clinical chemistry parameters to assess organ function (e.g., liver enzymes, kidney function markers)[8][11].
-
Histopathology: A comprehensive necropsy is performed, and a standard set of organs and tissues are collected, weighed, and examined microscopically for any pathological changes[8][12][13][14].
Clinical Trial Protocol for Side Effect Assessment of Male Contraceptives (General Protocol)
Clinical trials for male contraceptives, such as those for hormonal agents and YCT-529, follow rigorous protocols to assess safety and tolerability. A typical protocol would include:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Monitoring: Participants are monitored regularly for adverse events through physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, and hormone levels).
-
Assessment of Subjective Side Effects: Validated questionnaires are used to systematically assess subjective side effects:
-
Mood: The Hamilton Depression Rating Scale (HDRS) , Mood and Feelings Questionnaire (MFQ) , or Mood Disorder Questionnaire (MDQ) may be used to screen for and assess the severity of depressive symptoms and mood changes[7][11][15][16].
-
Libido and Sexual Function: Questionnaires such as the Male Sexual Health Questionnaire (MSHQ) , the Male Sexual Quotient (MSQ) , or the Sexual Desire and Aversion (DESEA) Questionnaire are employed to evaluate changes in sexual desire, erectile function, and overall sexual satisfaction[2][3][17].
-
-
Data Collection: All adverse events, whether reported by the participant or observed by the investigators, are recorded and graded for severity and causality.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to exert its antispermatogenic effect by targeting two key proteins in Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). This interaction is thought to disrupt the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids and subsequent infertility.
General Workflow for Preclinical Oral Toxicity Study
The following diagram illustrates a typical workflow for a 28-day repeated-dose oral toxicity study in rodents, a crucial step in the preclinical safety assessment of a new drug candidate like this compound.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The male sexual quotient: a brief, self-administered questionnaire to assess male sexual satisfaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creating and Validating the DESEA Questionnaire for Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. Table 3, Reference Ranges for Clinical Chemistry Parameters - NTP Research Report on Baseline Characteristics of Diversity Outbred (J:DO) Mice Relevant to Toxicology Studies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP) | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 16. The SAD–MEN questionnaire: a new and reliable questionnaire for assessing sexual dysfunction in Asians with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validated Questionnaires in Male Sexual Function Assessment | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Gamendazole's Antispermatogenic Effects Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising non-hormonal male contraceptive agent. This guide provides a comparative overview of its effects in different animal species, focusing on efficacy, mechanism of action, and available toxicological data. The information is intended to support further research and development of this compound.
Efficacy of this compound and its Analog H2-Gamendazole
This compound and its more recent analog, H2-Gamendazole, have demonstrated potent antispermatogenic effects in various animal models. A single oral dose has been shown to induce infertility by disrupting spermatogenesis. The effective dose, however, varies across species, suggesting species-specific differences in metabolism or sensitivity.
Table 1: Comparative Efficacy of a Single Oral Dose of H2-Gamendazole in Inducing Spermatid Depletion [1]
| Animal Species | Effective Dose (mg/kg) | Outcome |
| Mouse | ≤ 12 | Significant loss of spermatids |
| Rat | 3 - 6 | Significant loss of spermatids and 100% infertility at 6 mg/kg |
| Rabbit | ≤ 3 | Significant loss of spermatids |
| Rhesus Monkey | 1 - 2 | Significant loss of spermatids |
Note: The data for H2-Gamendazole, a closely related analog, is presented here due to the availability of more comprehensive comparative studies. For this compound specifically, a single oral dose of 6 mg/kg in rats resulted in 100% infertility.[2]
Mechanism of Action
This compound's primary mechanism of action involves the disruption of Sertoli cell function, which is crucial for supporting developing sperm cells.[2][3] Research in rats has elucidated a specific molecular pathway.
This compound targets two key intracellular proteins: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[3] The binding of this compound to these proteins in Sertoli cells triggers a downstream signaling cascade, leading to a rapid increase in the transcription of Interleukin-1 alpha (Il1a).[3] Elevated IL-1α levels are known to disrupt the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids from the seminiferous epithelium and subsequent infertility.[3]
Pharmacokinetics and Toxicology
Detailed comparative pharmacokinetic data for this compound across different species is limited in publicly available literature. However, studies in rats have shown that H2-Gamendazole accumulates in the testes at concentrations more than 10 times higher than in other organs, suggesting a targeted delivery or retention mechanism.[1]
Toxicological data is also sparse. The available information primarily focuses on acute toxicity in rats.
Table 2: Acute Toxicity of this compound and H2-Gamendazole in Rats
| Compound | Administration Route | Dose (mg/kg) | Outcome |
| This compound | Intraperitoneal | 200 | 60% mortality |
| H2-Gamendazole | Oral | 200 | 60% mortality (3 out of 5 rats)[4] |
Further studies are required to determine the No-Observed-Adverse-Effect Level (NOAEL) and to conduct comprehensive sub-chronic and chronic toxicity assessments in multiple species.
Experimental Protocols
In Vivo Fertility Studies in Rats
The following is a generalized protocol based on published studies for assessing the contraceptive efficacy of this compound in male rats.[2]
Methodology:
-
Animal Model: Sexually mature, proven-fertile male Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
-
Dosing: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single oral gavage. Control animals receive the vehicle only.
-
Mating Trials: Following administration, each male is cohabited with one or two proven-fertile females. The mating period can vary, and females are subsequently separated and monitored for pregnancy.
-
Efficacy Endpoint: The primary endpoint is the prevention of pregnancy. The number of pregnant females and the number of viable fetuses are recorded.
-
Reversibility Assessment: To assess the reversibility of the contraceptive effect, mating trials are continued for several weeks after the initial infertility period.
In Vitro Sertoli Cell Culture and Gene Expression Analysis
This protocol outlines the key steps for investigating the molecular effects of this compound on Sertoli cells in vitro.[3][5]
Methodology:
-
Sertoli Cell Isolation: Primary Sertoli cells are isolated from the testes of immature rats (e.g., 15-20 days old) through a series of enzymatic digestions.
-
Cell Culture: The isolated Sertoli cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors until they form a confluent monolayer.
-
This compound Treatment: The cultured Sertoli cells are treated with varying concentrations of this compound or vehicle for different time points.
-
RNA Isolation and RT-PCR: Total RNA is extracted from the treated cells. Reverse transcription polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) is then performed to analyze the expression levels of target genes, such as Il1a.
-
Protein Analysis: Western blotting can be used to assess the protein levels of targets like HSP90AB1 and EEF1A1, and downstream signaling molecules.
Conclusion
This compound and its analog H2-Gamendazole demonstrate significant potential as non-hormonal male contraceptives, with proven efficacy in several animal species. The mechanism of action, involving the disruption of Sertoli cell function through the HSP90AB1/EEF1A1-IL1α pathway, is a key area for further investigation. However, a critical gap remains in the comprehensive understanding of its comparative pharmacokinetics and toxicology across different species. Future research should focus on detailed pharmacokinetic profiling and long-term safety assessments to support the potential transition of this promising compound to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
Confirming the Role of Il1a in Gamendazole's Mechanism of Action: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount. Gamendazole, a promising non-hormonal male contraceptive candidate, has been shown to disrupt spermatogenesis. A key proposed mediator of its action is Interleukin-1 alpha (Il1a), a cytokine known to be involved in inflammation and cell adhesion. This guide provides a comparative analysis of the evidence supporting the role of Il1a in this compound's efficacy and outlines the experimental framework necessary to definitively confirm this pathway.
This compound's Effect on Testicular Function: The Il1a Hypothesis
This compound, an indazole carboxylic acid derivative, has demonstrated potent anti-spermatogenic effects in preclinical studies.[1] A primary mechanism of action is believed to be the disruption of the adhesion between Sertoli cells and developing germ cells (spermatids), leading to premature sloughing of spermatids and subsequent infertility.[2][3]
Studies have shown that this compound treatment leads to a rapid and marked increase in the transcription of Il1a in rat Sertoli cells.[2][4][5][6] Sertoli cells are the supportive cells within the seminiferous tubules that are crucial for sperm development. The Interleukin-1 system is constitutively present in the testis, with Il1a being produced by Sertoli cells and playing a role in regulating germ cell proliferation and the blood-testis barrier.[7][8][9][10] The current model posits that this compound's interaction with its molecular targets, HSP90AB1 and EEF1A1, triggers the upregulation of Il1a, which in turn disrupts the junctional complexes between Sertoli cells and spermatids.[4][5]
Comparative Analysis: this compound vs. Other Male Contraceptive Agents
To contextualize the mechanism of this compound, it is useful to compare it with other non-hormonal male contraceptive agents in development.
| Compound | Proposed Mechanism of Action | Primary Target | Effect on Spermatogenesis |
| This compound | Disruption of Sertoli-germ cell adhesion via Il1a upregulation.[2][4] | HSP90AB1, EEF1A1.[4][5] | Premature release of spermatids.[2] |
| Adjudin | Disrupts the adhesion of spermatids to Sertoli cells.[3] | Not fully elucidated. | Premature release of spermatids.[3] |
| Lonidamine | Inhibits glycolysis in germ cells. | Hexokinase. | Germ cell apoptosis. |
| RISUG | Forms a physical blockage in the vas deferens.[11] | N/A (physical method). | Prevents sperm transport.[11] |
Experimental Confirmation: The Crucial Role of Il1a Knockout Models
To definitively confirm the essential role of Il1a in this compound's mechanism of action, a comparative study using Il1a knockout (KO) mice is necessary. These mice, which are viable and fertile, lack the gene for Il1a and therefore cannot produce the Il1a protein.[12][13][14][15][16]
Experimental Design
A robust experimental design would involve treating wild-type (WT) and Il1a KO mice with this compound and a vehicle control. Key parameters to be measured and compared between the groups are outlined in the table below.
| Parameter | Experimental Assay | Expected Outcome in WT + this compound | Expected Outcome in Il1a KO + this compound (if Il1a is essential) |
| Fertility | Mating studies with fertile females. | 100% infertility.[1] | No significant change in fertility compared to vehicle control. |
| Spermatid Adhesion | Histological analysis of testicular tissue. | Disruption of Sertoli-germ cell junctions, presence of sloughed spermatids in the lumen. | Normal Sertoli-germ cell adhesion, no premature sloughing of spermatids. |
| Testicular Weight | Measurement of testis weight. | Significant decrease in testis weight. | No significant change in testis weight compared to vehicle control. |
| Inhibin B Levels | ELISA of serum samples. | Significant decrease in serum Inhibin B levels. | No significant change in Inhibin B levels compared to vehicle control. |
Experimental Protocols
1. Animal Treatment:
-
Animals: Adult male wild-type and Il1a knockout mice (e.g., C57BL/6J background).
-
Treatment: A single oral dose of this compound (e.g., 6 mg/kg) or vehicle.
-
Timepoints: Tissues and serum to be collected at various time points post-treatment (e.g., 24h, 48h, 1 week, 4 weeks).
2. Histological Analysis:
-
Testes will be fixed in Bouin's solution, embedded in paraffin, and sectioned.
-
Sections will be stained with Hematoxylin and Eosin (H&E) for morphological evaluation of the seminiferous tubules.
3. Gene Expression Analysis:
-
RNA will be extracted from testicular tissue.
-
Quantitative real-time PCR (qRT-PCR) will be performed to measure the expression levels of Il1a and other relevant inflammatory markers.
Visualizing the Pathways and Experimental Logic
To clearly illustrate the proposed mechanism and the experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound's action.
Caption: Experimental workflow to confirm the role of Il1a.
By following this structured experimental approach, researchers can definitively elucidate the role of Il1a in the mechanism of action of this compound. This will not only provide a deeper understanding of this promising male contraceptive candidate but also inform the development of future non-hormonal contraceptives that target specific pathways within the testis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 6. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 7. The interleukin-1 system in the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of testicular interleukin-1alpha tIL-1alpha in testicular physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin 1 Alpha (IL1A) Is a Novel Regulator of the Blood-Testis Barrier in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-1α is a regulator of the blood-testis barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Approaches to Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 067031 - il1a KO Strain Details [jax.org]
- 13. Production of Mice Deficient in Genes for Interleukin (IL)-1α, IL-1β, IL-1α/β, and IL-1 Receptor Antagonist Shows that IL-1β Is Crucial in Turpentine-induced Fever Development and Glucocorticoid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 037967 - Il1a-KO[line2] Strain Details [jax.org]
- 15. Determining distinct roles of IL-1α through generation of an IL-1α knockout mouse with no defect in IL-1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IL-1 receptor antagonist-deficient mice develop autoimmune arthritis due to intrinsic activation of IL-17-producing CCR2+Vγ6+γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Gamendazole's Contraceptive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gamendazole, a non-hormonal male contraceptive candidate, and its analogues. It aims to offer an objective assessment of its contraceptive efficacy, mechanism of action, and toxicological profile based on available preclinical data. This document summarizes quantitative data in structured tables, outlines experimental methodologies as reported in the literature, and presents key pathways and workflows as visual diagrams.
Introduction to this compound and its Analogues
This compound is an indazole carboxylic acid derivative that has been investigated for its potent antispermatogenic effects. It represents a class of non-hormonal male contraceptives that aim to reversibly inhibit fertility without impacting testosterone (B1683101) levels. This compound and its derivatives, such as H2-gamendazole, Adjudin, and the parent compound Lonidamine, function by disrupting the crucial interaction between Sertoli cells and developing spermatids in the testes, leading to the premature release of immature sperm and subsequent infertility.
Comparative Efficacy of this compound and Analogues
The following table summarizes the contraceptive efficacy of this compound and related compounds as observed in preclinical animal studies. It is important to note that a significant portion of the research on these compounds originates from a limited number of research groups, and truly independent validation in the published literature is scarce.
| Compound | Animal Model | Dose | Efficacy | Reversibility | Source |
| This compound | Rat | 6 mg/kg (single oral dose) | 100% infertility | Partially reversible (4 out of 7 rats recovered fertility) | |
| H2-gamendazole | Rat | Not specified | Complete infertility | Incomplete reversibility | |
| Adjudin | Rat | 50 mg/kg (two doses weekly) | 100% infertility after 5 weeks | Reversible | |
| BHD (Lonidamine derivative) | Mouse | 100 mg/kg or 500 mg/kg (single oral dose) | 100% contraceptive effect at 2 weeks | Partially reversible (fertility reduced to 90% and 50% respectively at 6 weeks) |
Mechanism of Action: Targeting Sertoli Cell-Spermatid Adhesion
This compound and its analogues exert their contraceptive effect by targeting the Sertoli cells within the seminiferous tubules. Specifically, they have been shown to interact with Heat Shock Protein 90AB1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells. This interaction is believed to trigger a signaling cascade that disrupts the apical ectoplasmic specialization, a specialized cell junction responsible for the adhesion of developing spermatids to Sertoli cells. The disruption of this adhesion leads to the premature release of immature spermatids, a process that ultimately results in infertility.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
General Experimental Workflow for Contraceptive Efficacy Study in Rats:
-
Animal Model and Acclimatization:
-
Adult male rats of a proven fertile strain (e.g., Sprague-Dawley) are used.
-
Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
-
Dose Formulation and Administration:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle.
-
The compound is administered to the treatment group, typically via oral gavage, at predetermined doses. A control group receives the vehicle only.
-
-
Mating Trials:
-
Following treatment, male rats are cohabited with fertile female rats.
-
The mating period is defined, and successful mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
-
Fertility Assessment:
-
Pregnant females are separated and allowed to carry their litters to term.
-
The number of pregnant females, litter size, and pup viability are recorded to determine the contraceptive efficacy of the test compound.
-
-
Reversibility Study:
-
After the initial efficacy study, the male rats are kept for a defined period without further treatment.
-
Mating trials are repeated at subsequent time points to assess the return of fertility.
-
-
Semen Analysis and Histopathology:
-
At the end of the study, animals are euthanized.
-
Testes and epididymides are collected for histological examination to assess the effects on spermatogenesis.
-
Sperm count, motility, and morphology from the epididymis can also be analyzed.
-
Caption: Generalized experimental workflow for a male contraceptive efficacy study.
Toxicological Profile
A comprehensive and comparative toxicological profile for this compound and its analogues is not yet fully established in the public domain. However, some key observations from preclinical studies are summarized below.
| Compound | Key Toxicological Findings | Source |
| This compound | At high doses (200 mg/kg i.p. in rats), it was fatal to 60% of the animals. At effective contraceptive doses, no remarkable findings were reported regarding inflammation, necrosis, tumors, or hemorrhage. | |
| H2-gamendazole | High doses (200 mg/kg) resulted in the death of three out of five rats in one study. | |
| Adjudin | Liver inflammation and muscle atrophy have been reported as side effects, which has hindered its clinical development. | |
| Lonidamine | Known to have undesirable side effects that have limited its use for male contraception. | |
| BHD (Lonidamine derivative) | Histology of the liver and kidney in male mice did not show significant toxicity. |
Conclusion and Future Directions
This compound and its analogues represent a promising avenue for the development of non-hormonal male contraceptives. Their mechanism of action, which targets the specific interaction between Sertoli cells and spermatids, offers the potential for a reversible and hormone-free method of birth control. However, the current body of evidence relies heavily on preclinical studies from a limited number of research groups.
For the successful clinical translation of this compound or any of its derivatives, the following are critical:
-
Independent Validation: Rigorous and independent studies are required to confirm the contraceptive efficacy and safety of these compounds.
-
Comprehensive Toxicology: In-depth toxicological studies, including long-term and multi-species assessments, are necessary to establish a clear safety profile.
-
Dose-Response and Reversibility: Further optimization of dosing regimens is needed to maximize efficacy while ensuring complete and reliable reversibility.
-
Detailed Protocol Publication: The public dissemination of detailed experimental protocols would facilitate independent verification and accelerate research in this field.
This guide highlights the potential of this compound while also underscoring the need for further research and independent validation before its potential as a male contraceptive can be fully realized.
Assessing the Specificity of Gamendazole for Testicular Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gamendazole and its alternatives, focusing on their specificity for testicular proteins. The information presented is based on available experimental data to assist researchers in making informed decisions for future studies in male contraception and related fields.
Introduction
This compound is an orally active indazole-carboxylic acid derivative that has shown potent antispermatogenic effects, making it a significant candidate for non-hormonal male contraception. Its mechanism of action involves the disruption of Sertoli cell function, which is crucial for spermatid development and adhesion. This guide delves into the molecular targets of this compound within the testis and compares its performance with other notable indazole-based compounds, Lonidamine and Adjudin.
Mechanism of Action and Target Specificity
This compound primarily exerts its effects by targeting key proteins within Sertoli cells, leading to the disruption of spermatogenesis.
Identified Testicular Protein Targets:
-
Heat Shock Protein 90 Beta (HSP90AB1/HSP90BETA): this compound has been shown to bind to this molecular chaperone, which is involved in the folding and stability of numerous client proteins essential for cell signaling and survival.[1]
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): This protein is another identified target of this compound.[1] Beyond its canonical role in protein synthesis, EEF1A1 is involved in cytoskeletal organization.
-
Stimulation of Interleukin-1 Alpha (Il-1α) Transcription: this compound treatment leads to a rapid increase in Il-1α transcription in Sertoli cells.[1] Il-1α is a known disruptor of the Sertoli cell-spermatid junctional complexes.
The binding of this compound to HSP90AB1 and EEF1A1 is thought to initiate a signaling cascade that results in the detachment of spermatids from Sertoli cells, leading to infertility.
Comparative Analysis: this compound vs. Alternatives
Lonidamine and Adjudin are two other indazole derivatives that have been investigated for their antispermatogenic properties. While they share a common chemical scaffold with this compound, their target specificities and efficacy profiles exhibit notable differences.
Target Profile Comparison
| Compound | Primary Testicular Protein Target(s) |
| This compound | HSP90AB1 (HSP90BETA), EEF1A1[1] |
| Lonidamine | Affects Sertoli cell proteins, induces a mild local inflammatory response.[2] |
| Adjudin | Testin, Actin[2] |
Quantitative Performance Metrics
The following table summarizes key quantitative data for this compound and its alternatives. It is important to note that direct comparative studies for all metrics are not always available, and experimental conditions may vary between studies.
| Parameter | This compound | Lonidamine | Adjudin |
| IC50 for Inhibin B Production Inhibition in Sertoli Cells | 6.8 x 10⁻¹⁰ M[3] | Data not available | Data not available |
| Minimum Effective Dose for 100% Infertility (in rats) | 6 mg/kg (single dose)[4] | Data not available | 50 mg/kg (two doses, one per week)[4] |
| Reversibility of Infertility (in rats) | 57% at 6 mg/kg dose | Data not available | 100% |
| Reported Side Effects/Toxicity | Fatality reported at higher doses (not specified) | General toxicity at effective doses | Liver inflammation in 10% of mice in subchronic studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the specificity of this compound.
Protocol 1: Affinity Purification of this compound-Binding Proteins from Testis
This protocol is adapted from methodologies used to identify the protein targets of this compound.[1][5]
Objective: To isolate and identify proteins from testicular cell lysates that directly bind to this compound.
Materials:
-
Biotinylated this compound (BT-GMZ)
-
Rat Testis Tissue
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Avidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin (B1667282) or a low pH buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility
Procedure:
-
Lysate Preparation: Homogenize rat testis tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Pre-clearing: Incubate the lysate with avidin-agarose beads to remove endogenously biotinylated proteins and other non-specific binders. Centrifuge and collect the pre-cleared lysate.
-
Binding: Incubate the pre-cleared lysate with BT-GMZ for several hours at 4°C with gentle rotation.
-
Capture: Add fresh avidin-agarose beads to the lysate-BT-GMZ mixture and incubate for another hour to capture the BT-GMZ-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise protein bands of interest and identify them using mass spectrometry.
Protocol 2: Immunofluorescence Staining of HSP90AB1 and EEF1A1 in Sertoli Cells
This protocol outlines the steps for visualizing the localization of this compound's target proteins within Sertoli cells.
Objective: To determine the subcellular localization of HSP90AB1 and EEF1A1 in Sertoli cells and observe any changes upon this compound treatment.
Materials:
-
Primary Sertoli cell culture or a suitable Sertoli cell line (e.g., TM4)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-HSP90AB1 and anti-EEF1A1
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture Sertoli cells on glass coverslips. Treat the cells with this compound at the desired concentration and for the specified duration. Include an untreated control group.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against HSP90AB1 and EEF1A1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images for HSP90AB1, EEF1A1, and DAPI channels.
Visualizations
Signaling Pathway of this compound in Sertoli Cells
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Experimental Workflow for Target Identification
Caption: Workflow for identifying this compound's protein targets.
Conclusion
This compound demonstrates a high degree of specificity for testicular proteins, particularly HSP90AB1 and EEF1A1 within Sertoli cells. Its potent effect on inhibiting inhibin B production at sub-nanomolar concentrations highlights its high affinity for its targets.[3] Compared to its alternatives, Lonidamine and Adjudin, this compound's mechanism of action is more clearly defined at the molecular level. However, concerns regarding its reversibility and potential toxicity at higher doses necessitate further investigation.[4] The experimental protocols and comparative data provided in this guide offer a foundation for researchers to further explore the therapeutic potential and safety profile of this compound as a non-hormonal male contraceptive.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Comparative Guide: Gamendazole vs. Hormonal Methods for Male Contraception
For Researchers, Scientists, and Drug Development Professionals
The development of reversible male contraceptives is a significant focus in reproductive health research. Currently, two major strategies are being explored: non-hormonal agents, such as Gamendazole, and hormonal methods that manipulate the male endocrine system. This guide provides a detailed, objective comparison of these approaches, supported by experimental data, to inform research and drug development professionals.
Overview and Mechanism of Action
This compound: A Non-Hormonal Approach
This compound is an orally active, non-hormonal small molecule belonging to the indazole carboxylic acid class.[1][2] Its primary mechanism of action is the disruption of spermatogenesis at the level of the testis, specifically by targeting Sertoli cells.[2][3][4] This targeting leads to the premature release of immature sperm (spermatids) from the supportive Sertoli cells, resulting in infertility.[3][4] Critically, this action is independent of the hypothalamic-pituitary-gonadal (HPG) axis, meaning it does not significantly alter the circulating levels of key reproductive hormones like testosterone (B1683101), follicle-stimulating hormone (FSH), or luteinizing hormone (LH).[1][2]
Hormonal Methods: Endocrine Suppression
Hormonal male contraceptives operate by interrupting the natural feedback loop of the HPG axis to suppress sperm production.[5][6] This is typically achieved by administering exogenous androgens, such as testosterone, often in combination with a progestin.[7][8] These external hormones suppress the pituitary gland's secretion of LH and FSH.[5][9] The reduction in LH inhibits testosterone production within the testes, while the suppression of FSH disrupts the function of Sertoli cells; both actions are essential for robust spermatogenesis.[5][6][8] The goal is to reduce sperm concentration in the ejaculate to less than 1 million sperm/mL, a state of severe oligozoospermia considered effective for contraception.[6][9]
Comparative Data: Efficacy, Administration, and Reversibility
The following table summarizes key quantitative data from preclinical studies of this compound and clinical trials of various hormonal methods.
| Feature | This compound (Preclinical - Rats) | Hormonal Methods (Clinical - Humans) |
| Route of Administration | Oral.[1][2] | Injections, transdermal gels, oral pills.[5][10] |
| Primary Target | Sertoli cell - spermatid junction.[3][4] | Hypothalamic-Pituitary-Gonadal (HPG) Axis.[5][9] |
| Efficacy | 100% infertility achieved after a single 6 mg/kg oral dose.[1][2] | High efficacy; up to 98% of men achieve azoospermia or severe oligozoospermia (<1 million sperm/mL).[11] |
| Time to Efficacy | Infertility observed at 3 weeks post-dose.[2] | Suppression to target sperm counts can take 4-12 weeks.[7] |
| Reversibility | Fertility returned in 4 out of 7 rats by 9 weeks after a single dose. Some cases of irreversible infertility were noted, indicating a need for dose optimization.[1][2] | Generally reversible; spermatogenesis returns to normal upon cessation of treatment.[6][8][12] |
| Hormonal Impact | No significant changes in circulating testosterone, LH, or FSH.[2] | Suppresses endogenous testosterone, LH, and FSH.[5][9] |
Side Effect Profiles
| Side Effect Category | This compound (Predicted/Preclinical) | Hormonal Methods (Observed in Clinical Trials) |
| Hormonal & Systemic | Expected to be minimal due to non-hormonal mechanism. | Acne, weight gain, mood changes, alterations in libido (increase or decrease), and slight suppression of HDL ("good") cholesterol.[5][13][14] |
| Administration-Related | N/A (Oral) | Pain at the injection site.[13] |
| Long-Term Concerns | Irreversible infertility at higher doses in animal models is a key concern to be addressed.[1][15] | Potential long-term effects of decreased serum estrogen (from some androgen formulations) on bone mass.[5] |
Signaling Pathways and Experimental Protocols
Visualizing the Mechanisms of Action
The distinct mechanisms of this compound and hormonal methods can be visualized through their respective signaling pathways.
Caption: this compound's non-hormonal mechanism targeting Sertoli cell junctions.
Caption: Hormonal methods suppress the HPG axis to inhibit spermatogenesis.
Key Experimental Protocols
A comprehensive evaluation of any new male contraceptive involves a multi-stage process, from preclinical animal models to large-scale human clinical trials.
This compound Preclinical Efficacy Study (Rat Model)
-
Objective: To determine the contraceptive efficacy, reversibility, and hormonal impact of a single oral dose of this compound.
-
Methodology:
-
Subjects: Proven-fertile male rats.
-
Dosing: Administration of a single oral dose of this compound (e.g., 3 mg/kg or 6 mg/kg) or vehicle control.[2]
-
Mating Trials: Co-habitation with untreated, fertile female rats at weekly intervals post-dosing to assess fertility.
-
Hormone Analysis: Blood samples collected periodically to measure serum levels of FSH, LH, and testosterone via radioimmunoassay.[2]
-
Semen Analysis: Not typically the primary endpoint for this compound, as the mechanism is spermiation failure rather than count suppression.
-
Reversibility Assessment: Continued mating trials until fertility returns in a recovery phase.[2]
-
Hormonal Contraceptive Clinical Trial (Human)
-
Objective: To assess the safety, efficacy, and reversibility of an injectable hormonal contraceptive.
-
Methodology:
-
Phases: The process follows standard clinical trial phases (Phase I, II, III). A Phase III efficacy trial is described here.[12]
-
Participants: Healthy, fertile men.[12]
-
Regimen: Monthly intramuscular injections of a hormonal agent (e.g., 500 mg Testosterone Undecanoate).[12]
-
Suppression Phase: Participants receive injections and provide monthly semen samples until sperm concentration falls below the threshold for efficacy (e.g., ≤1 million/mL).[12]
-
Efficacy Phase: Couples discontinue other contraceptive methods and rely on the hormonal agent. The primary outcome is the pregnancy rate.[11][12]
-
Safety Monitoring: Regular monitoring of blood parameters, including hormone levels, lipids, and hematocrit, as well as tracking of adverse events like acne or mood changes.[12]
-
Recovery Phase: After the final injection, follow-up monitoring of semen parameters until return to fertile reference ranges.[12]
-
Caption: A generalized workflow for male contraceptive drug development.
Conclusion for Drug Development
This compound and hormonal methods represent two fundamentally different but promising avenues for male contraception.
-
This compound offers the significant advantage of a non-hormonal mechanism, potentially avoiding the systemic side effects associated with endocrine manipulation. However, it is in the early stages of preclinical development. Key challenges for its progression include optimizing the therapeutic window to ensure consistent reversibility and conducting extensive long-term toxicology studies.
-
Hormonal methods are much further along in clinical development, with several formulations demonstrating high efficacy and acceptable safety profiles in large-scale trials.[16][17][18] The primary challenges lie in refining delivery methods to improve user convenience and minimizing side effects such as mood changes and acne to maximize acceptability.
For drug development professionals, the choice of strategy depends on the desired risk-benefit profile. Non-hormonal targets like those affected by this compound represent a higher-risk, higher-reward area with the potential for a paradigm shift in contraception. Hormonal methods offer a more established, lower-risk path to a marketable product, with a focus on incremental innovation in formulation and delivery.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 7. Male contraceptive - Wikipedia [en.wikipedia.org]
- 8. Hormonal Approaches to Male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Multicenter contraceptive efficacy trial of injectable testosterone undecanoate in Chinese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Men Aren't Happy With Birth Control Side Effects | TIME [time.com]
- 14. Assessing Safety in Hormonal Male Contraception: A critical appraisal of adverse events reported in a male contraceptive trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endocrine.org [endocrine.org]
- 17. Second male birth control pill passes human safety tests - UW Medicine | Newsroom [newsroom.uw.edu]
- 18. Researchers are testing 2 contraceptive pills for men - CBS Boston [cbsnews.com]
A Comparative Analysis of Gamendazole and Lonidamine Derivatives for Non-Hormonal Male Contraception
For Immediate Release
[City, State] – [Date] – In the ongoing quest for reversible, non-hormonal male contraceptives, two classes of compounds, Gamendazole and Lonidamine derivatives (prominently Adjudin), have emerged as significant candidates. Both target the crucial interaction between Sertoli cells and developing sperm cells within the testes, offering a promising avenue for male-controlled fertility. This guide provides a detailed comparison of their efficacy, mechanism of action, and potential drawbacks, supported by experimental data to aid researchers, scientists, and drug development professionals in this field.
The primary mechanism for both this compound and Lonidamine derivatives involves the disruption of adherens junctions between Sertoli cells and spermatids. This interference leads to the premature release of immature sperm from the seminiferous epithelium, rendering the male infertile. While their ultimate effect is similar, the underlying molecular pathways and pharmacological profiles exhibit key differences that influence their potential as viable contraceptive agents.
Quantitative Comparison of Efficacy and Toxicity
The following tables summarize key quantitative data from preclinical studies in rats, providing a comparative overview of this compound and the Lonidamine derivative, Adjudin.
| Parameter | This compound | Adjudin (Lonidamine Derivative) | References |
| Effective Dose (100% Infertility in Rats) | Single oral dose of 6 mg/kg | Two oral doses of 50 mg/kg per week | [1],[2],[3] |
| Time to Infertility | Approximately 3 weeks post-administration | Approximately 5 weeks post-treatment initiation | [1],[2] |
| Reversibility | Partial to full recovery. At 3 mg/kg, 100% of rats recovered fertility. At the effective dose of 6 mg/kg, only 57% (4 out of 7) of rats recovered fertility. | Generally reversible. Fertility rebounded to 100% approximately 11 weeks after cessation of treatment. | [1],[3] |
| Effect on Hormones (Testosterone, LH, FSH) | No significant changes in circulating levels. A transient increase in FSH was observed, coinciding with a decrease in inhibin B. | No detectable changes in serum levels of testosterone, LH, or FSH. | [1],[2],[4] |
| Reported Toxicity | Fatal at 200 mg/kg (intraperitoneal). Irreversible infertility in some subjects at the effective contraceptive dose. | Low oral bioavailability. High oral doses can lead to liver inflammation and muscle atrophy. No genotoxicity and not toxic in acute doses up to 2000 mg/kg. | [5],[4],[6] |
Mechanism of Action: A Tale of Two Pathways
While both compounds target Sertoli cell function to disrupt spermatogenesis, they achieve this through distinct signaling pathways.
This compound's mechanism involves the inhibition of Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells. This inhibition leads to a downstream cascade, including the degradation of the HSP90 client protein AKT1 and a rapid increase in the transcription of Interleukin 1 alpha (IL-1α). The elevation of IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity, leading to the exfoliation of spermatids.[7][8]
Adjudin , a prominent Lonidamine derivative, primarily acts on the apical ectoplasmic specialization, a testis-specific anchoring junction. It perturbs the organization of actin microfilaments within Sertoli cells by affecting key signaling pathways. One such pathway is the integrin/focal adhesion kinase (FAK)/phosphatidylinositol 3-kinase (PI3K)/p130Cas/MAP kinase pathway. Additionally, Adjudin has been shown to influence the mTORC1/rpS6 signaling pathway, which is also crucial for maintaining the adhesion between Sertoli cells and spermatids.[9][10]
Visualizing the Molecular Mechanisms
To better illustrate the distinct signaling cascades, the following diagrams were generated using the DOT language.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound and Lonidamine derivatives.
Male Rat Fertility Assay
This protocol assesses the contraceptive efficacy and reversibility of a test compound.
Methodology:
-
Animal Model: Sexually mature male rats (e.g., Sprague-Dawley, 90-120 days old) with proven fertility are used.
-
Dosing: The test compound (this compound or a Lonidamine derivative) is administered orally via gavage at predetermined doses. A vehicle control group receives the carrier solvent only.
-
Mating Trials: Following a specific time post-dosing, each male is cohabited with two untreated, proestrous female rats. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
Efficacy Assessment: Pregnant females are monitored, and the number of pups per litter is recorded. 100% infertility is defined as the complete absence of pregnancies from matings with treated males.
-
Reversibility Study: After the initial efficacy period, the treated males are continuously cohabited with new females to determine the time to recovery of fertility, as evidenced by the siring of litters.[11]
Sertoli Cell Isolation and In Vitro Culture
This protocol is fundamental for mechanistic studies on the direct effects of the compounds on Sertoli cells.
Methodology:
-
Testis Collection: Testes are aseptically removed from 20-day-old rats.
-
Decapsulation and Digestion: The tunica albuginea is removed, and the seminiferous tubules are subjected to a series of enzymatic digestions, typically using collagenase and trypsin, to dissociate the cells.
-
Cell Culture: The resulting cell suspension, enriched with Sertoli cells, is plated on culture dishes. Sertoli cells will form a monolayer.
-
Purity Assessment: The purity of the Sertoli cell culture can be assessed by microscopy and immunocytochemistry for specific markers.
-
Treatment: The cultured Sertoli cells are then treated with various concentrations of the test compounds to study effects on cell morphology, protein expression, and signaling pathways.[12][13]
Assessment of Hormone Levels
This protocol determines if the test compounds have any disruptive effects on the hypothalamic-pituitary-gonadal axis.
Methodology:
-
Blood Collection: Blood samples are collected from treated and control animals at various time points.
-
Serum Separation: Serum is separated by centrifugation.
-
Hormone Analysis: Serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.[14]
Advantages and Disadvantages: A Comparative Outlook
This compound:
-
Advantages:
-
Disadvantages:
Lonidamine Derivatives (Adjudin):
-
Advantages:
-
Disadvantages:
Conclusion
Both this compound and Lonidamine derivatives represent significant advancements in the development of non-hormonal male contraceptives. This compound's high potency and single-dose efficacy are advantageous, but its issues with reversibility and potential toxicity require further investigation and optimization. Lonidamine derivatives, particularly Adjudin, show a better profile in terms of reversibility, but their lower oral bioavailability and potential for side effects at higher doses present challenges for clinical development.
Future research should focus on improving the therapeutic window of these compounds. For this compound, this may involve identifying analogs with improved reversibility. For Lonidamine derivatives, strategies to enhance oral bioavailability or targeted delivery to the testes could mitigate the need for high systemic doses and reduce associated side effects. The distinct molecular pathways targeted by each compound also offer opportunities for the rational design of new, more specific, and safer male contraceptive agents. This comparative guide underscores the complex interplay between efficacy, safety, and mechanism of action that must be carefully balanced in the development of a successful male contraceptive.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjudin - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 9. Isolation and In Vitro Culture of Germ Cells and Sertoli Cells from Human Fetal Testis | Springer Nature Experiments [experiments.springernature.com]
- 10. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Reproductive Competence by Confirming Pubertal Onset and Performing a Fertility Assay in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.transpl.ru [journal.transpl.ru]
- 13. Isolation, Culture and Characterization of Human Sertoli Cells by Flow Cytometry: Development of Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Changes Induced by Gamendazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the gene expression alterations induced by Gamendazole, a promising non-hormonal male contraceptive candidate. This document summarizes key experimental findings, details methodologies for reproducibility, and visualizes the intricate signaling pathways involved.
Abstract
This compound, an indazole carboxylic acid derivative, has demonstrated potent antispermatogenic effects in preclinical studies. Its mechanism of action involves the disruption of Sertoli cell function, leading to the premature release of spermatids and subsequent infertility. A critical aspect of understanding its biological activity lies in the analysis of the gene expression changes it induces. This guide compares the transcriptional effects of this compound with its structural analog, Lonidamine, and provides a qualitative comparison with another related compound, Adjudin. The data presented herein is crucial for elucidating the molecular mechanisms of this compound and for the development of novel male contraceptives.
Comparative Gene Expression Analysis
This compound and its analogs, Lonidamine and Adjudin, exert their effects primarily on Sertoli cells within the testes. While they share a common lineage as indazole carboxylic acid derivatives, their impact on gene expression reveals both overlapping and distinct molecular signatures.
Quantitative Comparison: this compound vs. Lonidamine
A key study utilizing microarray analysis (GEO dataset GSE8485) on rat testes treated with this compound (6 mg/kg) and Lonidamine (25 mg/kg) provides a quantitative basis for comparison. The following table summarizes the differential expression of key genes implicated in Sertoli cell function and spermatogenesis at 4 hours post-treatment.
| Gene Symbol | Gene Name | This compound (Fold Change) | Lonidamine (Fold Change) | Function |
| Upregulated Genes | ||||
| Il1a | Interleukin 1 alpha | ↑ (Significant) | ↑ | Pro-inflammatory cytokine, disrupts Sertoli cell junctions.[1][2] |
| Il1b | Interleukin 1 beta | ↑ (Significant) | ↑ | Pro-inflammatory cytokine, disrupts Sertoli cell junctions. |
| Nfkbia | NF-kappa-B inhibitor alpha | ↑ (Significant) | ↑ | Inhibitor of NF-κB signaling, involved in inflammation and cell survival.[1][2] |
| Downregulated Genes | ||||
| Hsp70-3 | Heat shock protein 70-3 | ↓ (Significant) | ↓ | Chaperone protein involved in stress response. |
Note: "Significant" indicates a statistically significant change as reported in the source study. The exact fold changes require analysis of the raw microarray data from GSE8485.
Qualitative Comparison: this compound vs. Adjudin
| Feature | This compound | Adjudin |
| Primary Molecular Targets | HSP90AB1, EEF1A1[1][2] | Primarily affects actin-regulatory proteins (Eps8, Arp3) and polarity proteins at the apical ectoplasmic specialization (ES).[3][4][5][6][7][8] |
| Effect on Sertoli Cell Cytoskeleton | Implied through disruption of spermatid adhesion. | Directly disrupts the actin filament bundles at the apical ES.[3][4][5][6][7][8] |
| Key Signaling Pathways Affected | NF-κB, AKT signaling.[1][2] | Integrin/FAK signaling pathway.[6] |
| Reported Gene Expression Changes | Upregulation of Il1a, Il1b, Nfkbia; Downregulation of Hsp70.[1] | Alters the spatiotemporal expression of actin regulatory proteins.[7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the analysis of this compound-induced gene expression changes.
Microarray Analysis of Rat Testis
This protocol is based on the methodology used in the GSE8485 study.
2.1.1. Animal Treatment and Tissue Collection:
-
Adult male Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of this compound (6 mg/kg), Lonidamine (25 mg/kg), or a vehicle control (e.g., DMSO).
-
At 4, 12, and 24 hours post-injection, animals are euthanized.
-
Testes are excised, weighed, and immediately processed for RNA extraction.
2.1.2. RNA Extraction (TRIzol Method): [2][9][10][11][12]
-
Homogenize approximately 50-100 mg of testicular tissue in 1 mL of TRIzol® reagent.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent. Securely cap the tubes and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet and resuspend in RNase-free water.
2.1.3. Microarray Hybridization and Analysis:
-
Platform: Affymetrix GeneChip® Rat Genome 230 2.0 Array.[13][14][15][16][17]
-
Target Preparation: Synthesize double-stranded cDNA from total RNA. Generate biotin-labeled cRNA by in vitro transcription.
-
Hybridization: Hybridize the fragmented and labeled cRNA to the microarray chip.
-
Washing and Staining: Wash and stain the arrays using an automated fluidics station.
-
Scanning: Scan the arrays using a GeneChip® scanner.
-
Data Analysis: Use appropriate software (e.g., GEO2R) to perform background correction, normalization, and statistical analysis to identify differentially expressed genes.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is a standard method for validating microarray data.
2.2.1. cDNA Synthesis: [3][4][18][19][20]
-
Treat 1-2 µg of total RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript™ III) and oligo(dT) or random primers according to the manufacturer's instructions.
2.2.2. Real-Time PCR: [21][22][23][24][25]
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., Il1a, Nfkbia) and a housekeeping gene (e.g., Gapdh), and a SYBR® Green PCR master mix.
-
Perform the PCR in a real-time thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Generate a dissociation curve at the end of the PCR to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the comparative CT (ΔΔCT) method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and the experimental workflows.
References
- 1. GSE8485 - In vivo administration of this compound and Lonidamine - OmicsDI [omicsdi.org]
- 2. health.uconn.edu [health.uconn.edu]
- 3. neb.com [neb.com]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 11. immgen.org [immgen.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Transcriptome Profiling Support - Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 14. GEO Accession viewer [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. GPL1355 - Affymetrix GeneChip Rat Genome 230 2.0 Array | Gemma [gemma.msl.ubc.ca]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. inflathrace.gr [inflathrace.gr]
- 19. www2.nau.edu [www2.nau.edu]
- 20. 标准逆转录方案(两步法) [sigmaaldrich.com]
- 21. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical role of IL-1α in IL-1β–induced inflammatory responses: cooperation with NF-κBp65 in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative PCR analysis of TNF-alpha and IL-1 beta mRNA levels in pediatric IBD mucosal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gamendazole's Non-Hormonal Profile: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms that Gamendazole, a promising non-hormonal male contraceptive candidate, exhibits a notable lack of systemic hormonal side effects, setting it apart from hormonal contraceptive approaches. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Minimal Impact on Key Reproductive Hormones
This compound operates via a targeted mechanism within the testes, directly affecting Sertoli cells to disrupt spermatogenesis without altering the systemic hormonal balance crucial for male physiology. Studies in rat models have consistently demonstrated that this compound does not significantly impact circulating levels of testosterone (B1683101) and luteinizing hormone (LH), key hormones in the male reproductive axis.
While testosterone and LH levels remain stable, some studies have observed a transient increase in follicle-stimulating hormone (FSH) and a corresponding decrease in inhibin B.[1] This is consistent with this compound's mechanism of action, as inhibin B is produced by Sertoli cells and acts as a negative feedback signal to the pituitary gland for FSH secretion. The disruption of Sertoli cell function by this compound leads to lower inhibin B production, which in turn results in a temporary rise in FSH. This targeted effect underscores the compound's non-hormonal nature, as it does not directly interact with hormone receptors or production pathways outside the testicular environment.
Comparative Hormonal Profile Data
| Hormone | This compound Treated | Control | Alternative Hormonal Contraceptives |
| Testosterone | No significant change | Normal physiological levels | Suppressed |
| Luteinizing Hormone (LH) | No significant change | Normal physiological levels | Suppressed |
| Follicle-Stimulating Hormone (FSH) | Transient increase | Normal physiological levels | Suppressed |
| Inhibin B | Decreased | Normal physiological levels | N/A |
This table summarizes qualitative findings from multiple preclinical studies. Specific quantitative data from a single comparative study is not currently available in a consolidated format.
Targeted Mechanism of Action in Sertoli Cells
This compound's efficacy as a contraceptive stems from its interaction with two specific proteins within Sertoli cells: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[2][3] This targeted binding initiates a signaling cascade that ultimately disrupts the junctional complexes between Sertoli cells and developing spermatids, leading to the premature release of immature sperm and subsequent infertility.
A proposed model for this compound's action suggests that its binding to HSP90AB1 leads to the degradation of AKT1, a protein kinase crucial for maintaining the integrity of cell junctions.[2] Simultaneously, this compound interaction with its targets stimulates the transcription of Interleukin 1 alpha (IL1A), a cytokine also implicated in the regulation of cell adhesion.[2]
Experimental Protocols
The assessment of hormonal side effects in preclinical studies of this compound typically involves the following methodologies:
1. Animal Models: Studies are primarily conducted in adult male Sprague-Dawley rats, a common model for reproductive toxicology and pharmacology.
2. Dosing and Sample Collection: this compound is administered orally at varying doses. Blood samples are collected at specified time points post-administration. Serum is separated by centrifugation for subsequent hormone analysis.
3. Hormone Analysis:
-
Radioimmunoassay (RIA): A competitive binding assay used to quantify levels of testosterone, LH, and FSH in serum samples.[4][5] This technique involves using a known quantity of radioactively labeled hormone to compete with the unlabeled hormone in the sample for a limited number of antibody binding sites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is commonly used for the quantification of inhibin B.[6][7][8] It involves an antibody-antigen reaction where the amount of hormone is determined by a colorimetric reaction catalyzed by an enzyme conjugated to a secondary antibody.
The workflow for a typical hormonal assessment is as follows:
Conclusion
The available evidence strongly supports the classification of this compound as a non-hormonal contraceptive agent. Its targeted mechanism of action within the Sertoli cells of the testes allows for the disruption of spermatogenesis without significantly altering the systemic hormonal milieu. This profile presents a significant advantage over hormonal methods, potentially reducing the risk of undesirable side effects associated with systemic hormone suppression. Further clinical investigation is warranted to confirm these findings in humans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Variations in serum FSH, LH and testosterone levels in male rats from birth to sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytic evaluation of a human ELISA kit for measurement of inhibin B in rat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gamendazole
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Gamendazole, a potential non-hormonal male contraceptive. Adherence to these procedures will help mitigate risks and ensure the integrity of your research.
Quantitative Safety Data
Understanding the quantitative safety parameters of this compound is critical for risk assessment and experimental planning. The following table summarizes key toxicity data observed in rat studies.
| Parameter | Value | Species | Route of Administration | Effect |
| Effective Dose | 25 mg/kg | Rat | Intraperitoneal | 100% antispermatogenic effects[1] |
| Effective Dose | 6 mg/kg | Rat | Oral | 100% infertility after a single dose[1] |
| Fatal Dose | 200 mg/kg | Rat | Intraperitoneal | Fatal to 60% of subjects[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side shields are mandatory to protect against accidental splashes.
-
Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: An impervious laboratory coat should be worn to protect against spills.
-
Respiratory Protection: When handling the powdered form of this compound, a suitable respirator is recommended to avoid inhalation.
Engineering Controls
Ensure that this compound is handled in a well-ventilated area. A chemical fume hood is the preferred designated area for all manipulations of the compound. An accessible safety shower and eyewash station are essential emergency preparedness measures.[2]
Reconstitution of the Compound (Experimental Protocol)
This protocol details the procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Don clean gloves and a lab coat. Perform all subsequent steps within a chemical fume hood.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound has a molecular weight of approximately 415.19 g/mol .
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused this compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated hazardous waste container.
-
Disposal Procedure:
-
Mix the unused this compound with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the mixture in a sealed, clearly labeled container for hazardous waste.
-
Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
This compound's Mechanism of Action
This compound exerts its effects by targeting key proteins involved in cellular processes. Understanding this pathway is crucial for interpreting experimental results. The compound has been shown to bind to Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[3][4] This interaction leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and stimulates the transcription of Interleukin 1 Alpha (IL1A) in Sertoli cells.[3][4] This cascade of events is believed to disrupt the junctional complexes between Sertoli cells and spermatids, ultimately leading to infertility.
Caption: Mechanism of action of this compound leading to infertility.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work with confidence and precision, contributing to the advancement of science while prioritizing safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
